Biotin-olefin
Description
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAEVOBABXHBW-NHCYSSNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of Biotin-Olefin Conjugates: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, structure, and application of biotin-olefin conjugates in modern bioscience and targeted therapeutics.
Introduction
This compound conjugates represent a cornerstone of modern bioconjugation techniques, enabling the precise labeling, detection, and isolation of biomolecules. The remarkable affinity of biotin for avidin and streptavidin, one of the strongest known non-covalent interactions, provides a powerful tool for researchers in fields ranging from molecular biology to drug development. This technical guide delves into the core structure of this compound conjugates, focusing on the chemical linkages that underpin their utility. We will explore the prevalent maleimide-based conjugates and the burgeoning field of bioorthogonal tetrazine-strained olefin ligations. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to elucidate key concepts and workflows.
Core Structure of a this compound Conjugate
A this compound conjugate is a chimeric molecule designed to tether the high-affinity binding properties of biotin to a target of interest via a reactive olefin group. The fundamental structure can be deconstructed into three key components:
-
The Biotin Moiety: At the heart of the conjugate lies the biotin molecule itself. Its valeric acid side chain provides a convenient handle for chemical modification without compromising its binding affinity to avidin or streptavidin. This allows for the attachment of various linkers and reactive groups.
-
The Linker (or Spacer Arm): A linker is often incorporated between the biotin and the olefin. This spacer arm can vary in length and chemical composition, with polyethylene glycol (PEG) linkers being common. The linker serves several critical functions:
-
Reduces Steric Hindrance: It physically separates the biotin from the conjugated biomolecule, ensuring that the biotin-binding pocket of avidin or streptavidin remains accessible.
-
Enhances Solubility: Hydrophilic linkers like PEG can improve the aqueous solubility of the conjugate and the target biomolecule.
-
Provides Flexibility: A flexible linker allows for better orientational freedom, facilitating the biotin-avidin interaction.
-
-
The Olefin-Containing Reactive Group: This is the functional end of the conjugate responsible for covalently attaching to the target molecule. The "olefin" in this context most commonly refers to the carbon-carbon double bond within a reactive group. Two primary classes of this compound conjugates are widely utilized, distinguished by the nature of the olefin and its reaction partner:
-
Biotin-Maleimide Conjugates: The olefin is part of a maleimide ring, which exhibits high reactivity towards thiol groups (sulfhydryls) found in cysteine residues of proteins.
-
Biotin-Tetrazine and Strained Olefin Systems: In this bioorthogonal approach, biotin is typically conjugated to a tetrazine ring. The "olefin" is a strained alkene, such as trans-cyclooctene (TCO) or norbornene, which is introduced onto the target biomolecule. The tetrazine and strained olefin then undergo a rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.
-
The general structure of a this compound conjugate can be visualized as follows:
Biotin-Maleimide Conjugates: The Workhorse of Thiol-Reactive Labeling
Biotin-maleimide reagents are extensively used for the site-specific labeling of proteins and peptides at cysteine residues. The maleimide group reacts specifically with the thiol side chain of cysteine via a Michael addition reaction, forming a stable thioether bond.
Reaction Mechanism
The reaction between a maleimide and a thiol is most efficient at a pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Above pH 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine.
It is important to note that the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[2][3] Strategies to mitigate this include using N-aryl maleimides or promoting hydrolysis of the succinimide ring to form a more stable thioether.[3]
Quantitative Data on Biotinylation Reactions
The efficiency of biotinylation can be influenced by several factors, including the specific reagents used, reaction conditions, and the nature of the target molecule. The following table summarizes key quantitative parameters for common biotinylation reactions.
| Biotinylation Reagent | Target Functional Group | Reaction pH | Molar Excess (Reagent:Protein) | Reaction Time | Typical Degree of Labeling (DoL) |
| Biotin-Maleimide | Sulfhydryl (Cysteine) | 6.5 - 7.5 | 10-20 fold | 1-2 hours | 3-8 biotins per antibody |
| Biotin-PEG4-Tetrazine | trans-Cyclooctene (TCO) | 7.4 | 50 µM (reagent) | 30-60 minutes | Varies with target expression |
| NHS-Biotin | Primary Amine (Lysine) | 7.2 - 8.5 | 20-50 fold | 30-60 minutes | Varies with lysine accessibility |
Data compiled from multiple sources.[1][4][5][6] DoL can be optimized by adjusting the molar excess and reaction time.
Detailed Experimental Protocol: Biotinylation of a Purified Antibody with Biotin-Maleimide
This protocol provides a general procedure for labeling an antibody with a biotin-maleimide reagent.
Materials:
-
Purified antibody (e.g., IgG) in a thiol-free buffer (e.g., PBS, pH 7.2)
-
Biotin-maleimide reagent
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.2-7.5
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the antibody has no free thiols, disulfide bonds can be partially reduced to generate them. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Over-reduction can lead to antibody fragmentation and loss of activity.
-
-
Biotin-Maleimide Stock Solution Preparation:
-
Allow the vial of biotin-maleimide to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the biotin-maleimide stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-5 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, unreacted biotin-maleimide and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Determination of the Degree of Labeling (DoL):
Bioorthogonal this compound Conjugates: Tetrazine Ligation
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained olefin is a prime example of a bioorthogonal ligation with exceptionally fast reaction kinetics.[4]
In this system, the target biomolecule is first modified with a strained olefin, such as trans-cyclooctene (TCO) or norbornene. Then, a biotin-tetrazine conjugate is introduced, which rapidly and specifically reacts with the strained olefin to form a stable covalent bond.
Signaling Pathway: Proximity Labeling to Elucidate GPCR Signaling
This compound conjugates are powerful tools for studying protein-protein interactions within signaling pathways. For instance, proximity labeling techniques like BioID, which utilizes a promiscuous biotin ligase, can be adapted using bioorthogonal chemistry to map the interactome of G-protein coupled receptors (GPCRs).[7]
In this workflow, a GPCR of interest is genetically fused to a promiscuous biotin ligase. Upon addition of biotin, proteins in close proximity to the GPCR are biotinylated. These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry, revealing the GPCR's signaling partners.
Experimental Workflow: From Labeling to Analysis
The following diagram illustrates a typical experimental workflow for protein biotinylation and subsequent analysis.
Conclusion
This compound conjugates are indispensable tools in the modern life scientist's toolkit. The versatility of their core structure, allowing for different linkers and reactive olefin groups, enables a wide range of applications, from the specific labeling of proteins to the elucidation of complex signaling networks and the development of targeted drug delivery systems. The robust chemistry of biotin-maleimide conjugates and the rapid, bioorthogonal nature of tetrazine-strained olefin ligations provide researchers with a powerful and adaptable platform for biological discovery and therapeutic innovation. As our understanding of these conjugation strategies deepens, so too will their impact on advancing our knowledge of biology and medicine.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Biotin-Olefin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as Vitamin H, is a small, water-soluble B-vitamin that plays a crucial role as a cofactor for carboxylase enzymes.[1] Its remarkable and highly specific binding affinity for the proteins avidin and streptavidin has made it an indispensable tool in biotechnology and drug development. The process of covalently attaching biotin to other molecules, known as biotinylation, is widely employed for the detection, purification, and targeting of biomolecules.[2]
This technical guide focuses on the synthesis of a specific class of biotin derivatives: those containing an olefin (alkene) functionality. These biotin-olefin derivatives serve as versatile molecular probes and building blocks in various biochemical and pharmaceutical applications. The presence of a reactive olefin group allows for further chemical modifications, such as in click chemistry, thiol-ene reactions, and metathesis, enabling the conjugation of biotin to a wide array of target molecules. This guide provides a detailed overview of the core synthetic strategies, experimental protocols, and characterization of these important compounds.
Core Synthetic Strategies
The synthesis of this compound derivatives typically involves the covalent linkage of a biotin moiety to a molecule containing a carbon-carbon double bond. The choice of synthetic route depends on the desired type of linkage (e.g., amide, ester, ether, or thioether) and the nature of the olefin-containing starting material. The most common strategies involve the activation of biotin's valeric acid side chain or the use of pre-activated biotin derivatives.
A general workflow for the synthesis of this compound derivatives can be visualized as follows:
Caption: General workflow for the synthesis of this compound derivatives.
Amide Bond Formation
The most prevalent method for synthesizing this compound derivatives is through the formation of a stable amide bond. This is typically achieved by reacting an amine-containing olefin with an activated form of biotin.
Activation of Biotin: Biotin's carboxylic acid is usually activated to facilitate the reaction with the amine. Common activating agents include:
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS-ester.
-
Thionyl chloride (SOCl2) or oxalyl chloride to form the highly reactive biotin acid chloride.
The activated biotin is then reacted with an olefin-containing amine, such as allylamine or oleylamine, to yield the corresponding this compound amide.
Ester Bond Formation
Ester linkages can be formed by reacting biotin's activated carboxylic acid with an olefin-containing alcohol (an unsaturated alcohol). This can be achieved using similar activation methods as for amide bond formation (e.g., DCC coupling). Alternatively, biotin acid chloride can be reacted directly with the unsaturated alcohol in the presence of a non-nucleophilic base.
Thioether Bond Formation via Maleimide Chemistry
A widely used strategy involves the reaction of a biotin-maleimide derivative with a thiol-containing olefin. The maleimide group contains a reactive double bond that undergoes a Michael addition with the thiol group to form a stable thioether linkage. This method is highly specific for thiols under mild conditions.
The synthetic pathway for this approach is as follows:
Caption: Synthesis of this compound thioethers via maleimide chemistry.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound derivatives.
Protocol 1: Synthesis of N-Allyl-Biotinamide
This protocol describes the synthesis of a biotin derivative with a terminal alkene via an amide linkage.
Materials:
-
D-(+)-Biotin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Allylamine
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Biotin: In a round-bottom flask, dissolve D-(+)-Biotin (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DMF dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filtration: The by-product, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DMF.
-
Coupling Reaction: To the filtrate containing the biotin-NHS ester, add allylamine (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Remove the DMF under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-allyl-biotinamide.
Protocol 2: Synthesis of Biotin-Maleimide and Conjugation to a Thiol-Containing Olefin
This protocol details a two-step process: the synthesis of a biotin-maleimide derivative followed by its conjugation to a thiol.
Part A: Synthesis of Biotin-Maleimide
Materials:
-
Biotin
-
N-(2-Aminoethyl)maleimide trifluoroacetate salt
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
In a flask, dissolve biotin (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to yield the biotin-maleimide product.
Part B: Conjugation of Biotin-Maleimide with a Thiol-Containing Olefin
Materials:
-
Biotin-maleimide (from Part A)
-
Thiol-containing olefin (e.g., 1-undecene-11-thiol)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Anhydrous DMSO
Procedure:
-
Dissolve the thiol-containing olefin in a minimal amount of DMSO.
-
Prepare a solution of the thiol-containing olefin in PBS (pH 7.2).
-
Dissolve the biotin-maleimide in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Add the biotin-maleimide stock solution to the thiol-olefin solution in PBS (a 1.2 to 2-fold molar excess of biotin-maleimide is recommended).
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
The resulting this compound conjugate can be purified by reverse-phase HPLC.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of various this compound derivatives.
Table 1: Synthesis of Biotin-Amide Derivatives
| Olefin-Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Analytical Data (¹H NMR, MS) |
| Allylamine | DCC, NHS | DMF | 16 | 75-85 | Consistent with structure, M+H peak observed |
| Oleylamine | HATU, DIPEA | DMF | 12 | 80-90 | Characteristic peaks for biotin and oleyl chain, M+H peak observed |
| 4-Vinylaniline | EDC, NHS | DCM/DMF | 18 | 70-80 | Aromatic and vinylic proton signals present, M+H peak observed |
Table 2: Synthesis of Biotin-Thioether Derivatives via Maleimide Conjugation
| Thiol-Olefin | Reaction pH | Solvent | Reaction Time (h) | Yield (%) | Analytical Data (¹H NMR, MS) |
| Cysteine | 7.0 | PBS/DMSO | 2 | >90 (by HPLC) | Signals corresponding to both moieties, M+H peak observed |
| 1-Undecene-11-thiol | 7.2 | PBS/DMSO | 4 | 85-95 | Alkene and long alkyl chain signals present, M+H peak observed |
Applications and Signaling Pathways
This compound derivatives are not typically designed to directly interact with and modulate signaling pathways in the way a bioactive drug molecule would. Instead, their primary utility lies in their function as molecular tools for studying biological systems. The biotin moiety serves as a powerful affinity tag, while the olefin group provides a handle for further chemical transformations.
The general principle of their application is based on the biotin-streptavidin interaction:
Caption: Application workflow of this compound derivatives.
Key Applications:
-
Affinity Labeling: this compound derivatives can be used to label specific biomolecules. For example, a biotin-maleimide can selectively label cysteine residues in proteins.[] The biotinylated protein can then be detected or isolated using streptavidin-conjugated reagents.
-
Probes for Bio-imaging: The olefin group can be functionalized with a fluorophore, allowing the biotinylated molecule to be used for fluorescent imaging of cellular components.
-
Drug Delivery: Biotin can be used to target drugs to cancer cells that overexpress biotin receptors. An olefin-containing linker can be used to attach the drug to the biotin moiety.
-
Surface Immobilization: this compound derivatives can be used to immobilize biomolecules on surfaces for applications such as biosensors and microarrays.
While biotin itself is involved in metabolic pathways as a vitamin, the synthetic this compound derivatives described here are primarily tools for studying biological processes rather than directly participating in them. Their impact on signaling is indirect, by enabling the detection and characterization of the molecules that are involved in signaling.
Conclusion
The synthesis of this compound derivatives provides a versatile platform for the development of sophisticated tools for biological research and drug development. The ability to combine the high-affinity biotin-streptavidin interaction with the chemical reactivity of an olefin group opens up a wide range of possibilities for labeling, detecting, and manipulating biomolecules. The synthetic strategies and protocols outlined in this guide offer a solid foundation for researchers and scientists to design and create novel biotin-based probes tailored to their specific needs. As chemical biology and drug discovery continue to advance, the demand for such versatile and powerful molecular tools is expected to grow.
References
An In-depth Technical Guide to the Chemical Properties of Biotin-Olefin Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of biotin-olefin linkers, their synthesis, reactivity, and applications in bioconjugation, drug delivery, and proteomics. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of key workflows to support researchers in the effective use of these versatile tools.
Core Chemical Properties of Biotin and Linker Moieties
Biotin, also known as Vitamin B7, is a water-soluble vitamin composed of a ureido ring fused with a tetrahydrothiophene ring and a valeric acid side chain.[1] Its remarkable affinity for avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of numerous applications in biotechnology.[2] Biotin itself is a stable molecule but can be degraded by strong acids or bases.[3]
This compound linkers are bifunctional molecules that incorporate a biotin moiety for detection or purification and a reactive "olefin" or other functional group for covalent attachment to biomolecules. The chemical properties of the linker dictate the stability, reactivity, and application of the entire conjugate.
Commonly Employed Reactive Groups in Biotin Linkers:
-
N-hydroxysuccinimide (NHS) Esters: These are among the most common reagents for biotinylation. NHS esters react efficiently with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) in a pH range of 7-9 to form stable amide bonds.[4][5] The reaction is straightforward but can be non-specific due to the abundance of lysine residues on the surface of most proteins.[4]
-
Maleimides: These groups are highly reactive towards sulfhydryl (thiol) groups, found in cysteine residues. The reaction, a Michael addition, forms a stable thioether bond.[3] This approach allows for more site-specific labeling compared to NHS esters, as free cysteine residues are less common than lysines. However, the resulting succinimidyl thioether linker can exhibit limited stability under physiological conditions, potentially undergoing a retro-Michael reaction.[6][7]
-
Cleavable Linkers: These linkers are designed to be stable under certain conditions and cleave in response to a specific trigger, which is particularly useful for applications like drug delivery.[8][9]
-
Disulfide Bonds: These linkers are stable in the bloodstream but are readily cleaved by reducing agents like glutathione, which is present at significantly higher concentrations inside cells compared to the extracellular environment.[][11]
-
Acid-Labile Linkers: Linkers containing groups like hydrazones are designed to be stable at neutral pH but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6).[9][12]
-
The Role of Spacers (e.g., Polyethylene Glycol - PEG):
Many biotinylation reagents incorporate spacer arms, such as polyethylene glycol (PEG), between the biotin and the reactive group. These spacers offer several advantages:
-
Increased Water Solubility: The hydrophilic nature of PEG can improve the solubility of the biotinylated molecule, reducing aggregation, especially for antibodies.[5][9][13]
-
Reduced Steric Hindrance: The spacer arm extends the biotin moiety away from the surface of the biomolecule, improving its accessibility for binding to avidin or streptavidin.[9]
-
Improved Pharmacokinetics: In drug delivery applications, PEGylation can increase the circulation half-life of a therapeutic.[14]
Quantitative Data on this compound Linker Properties
The following tables summarize available quantitative data on the properties of various biotin linkers. Direct comparative studies are often limited, and data can vary based on the specific biomolecule, reaction conditions, and analytical methods used.
Table 1: Reaction Kinetics and Efficiency of Common Biotinylation Chemistries
| Linker Type | Reactive Group | Target Residue | Typical Molar Excess (Reagent:Protein) | Typical Reaction Time | Reported Labeling Efficiency (Biotins/Antibody) | Reference(s) |
| Biotin-PEG4-NHS | NHS Ester | Primary Amines (Lysine) | 10-20 fold | 30-60 min at RT | 3-6 | [13] |
| NHS-Biotin | NHS Ester | Primary Amines (Lysine) | 20 fold | 30-60 min at RT | 4-6 | [9] |
| Biotin-PEG4-MeTz | Methyltetrazine | Trans-cyclooctene (TCO) | Not specified | Very Fast | Not specified | [4][14] |
| Biotin-Maleimide | Maleimide | Sulfhydryls (Cysteine) | Not specified | Not specified | Not specified | [3] |
Table 2: Stability of Biotin-Linker Conjugates
| Linker Type | Linkage Formed | Key Stability Factor(s) | Reported Half-Life/Stability | Reference(s) |
| NHS Ester | Amide Bond | Stable under physiological conditions | Generally considered stable | [4] |
| Maleimide | Thioether Bond | Susceptible to retro-Michael reaction and thiol exchange | Can be unstable in the presence of excess thiols | [6][7][15] |
| Disulfide | Disulfide Bond | Cleaved by reducing agents (e.g., glutathione) | Stable in circulation, cleaved intracellularly | [][11] |
| Hydrazone | Hydrazone Bond | Hydrolyzed at acidic pH | Stable at neutral pH, cleaved in endosomes/lysosomes | [9][12] |
| Non-cleavable (e.g., SMCC) | Thioether Bond | High plasma stability | Generally more stable in vivo than cleavable linkers | [12][16] |
Table 3: Properties of Biotin and its Interaction with Avidin/Streptavidin
| Property | Value | Reference(s) |
| Biotin Molecular Weight | 244.31 g/mol | [17] |
| Biotin-Streptavidin Kd | ~10-15 M | [2] |
| Biotin Serum Half-Life | ~15 hours | [18] |
| Biotin Association Rate Constant (kon) with Streptavidin | ~1.3 x 107 M-1s-1 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound linkers.
Protocol for Antibody Biotinylation using NHS-PEG-Biotin
This protocol describes the labeling of an antibody with an NHS-ester-activated biotin reagent.
Materials:
-
Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
EZ-Link™ NHS-PEG4-Biotin (or similar).[5]
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0).[20]
-
Desalting column or dialysis cassette for purification.[21]
Procedure:
-
Antibody Preparation:
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO to a stock concentration of ~10 mM. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be stored.[9]
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted biotin and byproducts using a desalting column or by dialysis against PBS.[21]
-
-
Quantification of Biotin Incorporation (Optional but Recommended):
Protocol for Proximity-Dependent Biotinylation (BioID)
This protocol outlines the general steps for a BioID experiment to identify protein-protein interactions in living cells.
Materials:
-
Mammalian cell line of interest.
-
Expression vector for fusing the protein of interest (bait) to a promiscuous biotin ligase (e.g., BirA* or TurboID).
-
Transfection reagent.
-
Cell culture medium.
-
Biotin.
-
Lysis buffer (containing detergents and protease inhibitors).
-
Streptavidin-conjugated beads (e.g., streptavidin-sepharose).
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometer for protein identification.
Procedure:
-
Construct Generation and Cell Line Creation:
-
Biotin Labeling:
-
Culture the stable cell line expressing the bait-biotin ligase fusion protein.
-
Induce biotinylation by supplementing the culture medium with excess biotin (e.g., 50 µM) for a defined period (e.g., 10 minutes for TurboID, 18-24 hours for BirA*).[2]
-
-
Cell Lysis:
-
Harvest the cells and lyse them using a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.[2]
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated proteins.[2]
-
Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the captured proteins from the beads.
-
Identify the eluted proteins using mass spectrometry.[2]
-
Protocol for Assessing the Stability of Biotinylated Antibody-Drug Conjugates (ADCs) in Serum
This protocol provides a framework for evaluating the stability of an ADC in a biological matrix.
Materials:
-
Biotinylated ADC.
-
Serum (e.g., human, mouse).
-
Incubator (37°C).
-
Affinity capture beads (e.g., Protein A or G).
-
Wash buffers.
-
Elution buffer.
-
Analytical method for ADC analysis (e.g., LC-MS, HIC).[23][24]
Procedure:
-
Incubation:
-
ADC Capture:
-
At each time point, capture the ADC from the serum sample using affinity beads (e.g., Protein A for IgG-based ADCs).[23]
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound serum proteins.
-
Elute the ADC from the beads.[23]
-
-
Analysis:
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows involving this compound linkers.
Caption: Workflow for antibody biotinylation using an NHS-ester reagent.
Caption: Experimental workflow for proximity-dependent biotin identification (BioID).[1][2]
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.[20][26]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. escopharma.com [escopharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of Biotin Interference in Second- and Third-Generation Roche Free Thyroxine Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 22. vectorlabs.com [vectorlabs.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Biotin-Olefin Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin bioconjugation stands as a cornerstone technique in life sciences, underpinned by the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (Kd ≈ 10-15 M).[1] This robust binding affinity is leveraged to label, detect, and isolate biomolecules with high precision. In recent years, the strategic coupling of biotin with olefin-containing molecules has further expanded the versatility of this system, particularly in the realm of targeted drug delivery, advanced imaging, and diagnostics. This guide provides a comprehensive overview of the core principles of biotin-olefin bioconjugation, detailing the fundamental chemistries, experimental protocols, and quantitative parameters to empower researchers in designing and executing robust bioconjugation strategies.
Core Principles of Biotin Bioconjugation
The utility of biotin in bioconjugation is primarily attributed to its role as a highly specific tagging molecule. Once a biomolecule is "biotinylated," it can be readily detected or captured using streptavidin or avidin conjugated to a reporter molecule (e.g., fluorophore, enzyme) or a solid support.[1] A critical aspect of biotin's application in drug development is its role in targeted therapies. Many cancer cell lines overexpress the sodium-dependent multivitamin transporter (SMVT), which facilitates the uptake of biotin.[2] This has led to the development of biotin-conjugated therapeutics designed to selectively target and be internalized by cancer cells.[2] However, it is important to note that many biotin conjugation strategies involve modification of the carboxylic acid group of biotin, which is crucial for SMVT recognition, raising questions about the precise uptake mechanism of such conjugates.
Chemical Strategies for Biotinylation
Several chemical strategies have been developed to covalently attach biotin to biomolecules. The choice of method depends on the available functional groups on the target molecule, the desired stoichiometry of labeling, and the required stability of the resulting conjugate.
Amine-Reactive Biotinylation via NHS Esters
N-hydroxysuccinimide (NHS) esters of biotin are widely used to label proteins and other biomolecules containing primary amines, such as the ε-amino group of lysine residues and the N-terminus.[1][3] The reaction involves the nucleophilic attack of the amine on the NHS ester, forming a stable amide bond.[3]
Thiol-Reactive Biotinylation via Maleimides
Maleimide-activated biotin reagents specifically react with free sulfhydryl groups, primarily found on cysteine residues.[4] This reaction proceeds at a neutral pH (6.5-7.5) to form a stable thioether bond.[4][5] This method allows for more site-specific labeling compared to NHS esters, as cysteine residues are generally less abundant than lysines.
Bioorthogonal Click Chemistry
Click chemistry encompasses a set of biocompatible, highly efficient, and specific reactions. In the context of biotinylation, this often involves the reaction between an azide and an alkyne.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide-modified biotin and an alkyne-containing biomolecule, or vice versa.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides.[8][9] This method is particularly advantageous for live-cell labeling due to the absence of cytotoxic copper catalysts.[9]
-
Tetrazine Ligation: This inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) is exceptionally fast, with second-order rate constants ranging from 800 to over 106 M⁻¹s⁻¹.[10][11]
Redox-Activated Chemical Tagging (BioReACT)
A more recent innovation, Biotin Redox-Activated Chemical Tagging (BioReACT), utilizes oxaziridine reagents to directly target the thioether moiety within the biotin molecule itself.[12][13] This method generates a stable sulfimide linkage and is notable for its rapid reaction kinetics and the high stability of the resulting conjugate.[12][13][14]
Quantitative Comparison of Biotinylation Chemistries
The selection of a biotinylation strategy should be guided by quantitative parameters such as reaction efficiency, kinetics, and the stability of the final conjugate. The following tables summarize key quantitative data for the discussed methods.
| Biotinylation Chemistry | Target Functional Group | Typical Reaction Time | Reaction pH | Key Advantages | Key Disadvantages |
| NHS Ester | Primary Amines (-NH₂) | 30-60 min at RT | 7.2-8.5 | Readily available reagents, simple protocol | Potential for multiple labeling sites, susceptible to hydrolysis |
| Maleimide | Sulfhydryls (-SH) | 2 hours to overnight | 6.5-7.5 | Site-specific labeling | Requires free sulfhydryl groups, potential for reversibility |
| CuAAC Click Chemistry | Azide/Alkyne | Overnight | 7.0 | High specificity and efficiency | Requires copper catalyst which can be cytotoxic |
| SPAAC Click Chemistry | Azide/Strained Alkyne | 30 min - 1 hour | Physiological pH | Copper-free, suitable for live-cell imaging | Reagents can be sterically demanding |
| Tetrazine Ligation | Tetrazine/Strained Alkene | Minutes | Physiological pH | Extremely fast kinetics | Tetrazine can be unstable in aqueous solutions |
| BioReACT | Biotin Thioether | ~1 hour | Physiological pH | Targets the biotin handle directly, highly stable conjugate | Newer method, reagent availability may be limited |
| Conjugate Stability | Linkage Type | Stability in Plasma/Buffer | Reference |
| NHS Ester Conjugate | Amide | Susceptible to cleavage in human plasma. | [15] |
| Maleimide Conjugate | Thioether | Can undergo retro-Michael reaction leading to cleavage; 50-75% payload shedding in 7-14 days has been reported for some ADCs. | [2][16] |
| Cysteine-Maleimide Conjugate (with N-terminal Cys) | Thiazine | Significantly more stable than standard thioether conjugates. | [16] |
| BioReACT Conjugate | Sulfimide | Highly stable; reported to be 100% stable for over 10 days at 37°C. | [12][13][14] |
| Tetrazine Ligation Conjugate | Dihydropyridazine | Stable covalent bond. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation using NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1]
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an anhydrous organic solvent like DMSO to a concentration of ~6.5 mM.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent solution to the protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[1]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.[1][3]
-
Purification: Remove excess, unreacted biotin by dialysis, gel filtration, or using a desalting column.[3]
Protocol 2: General Procedure for Protein Biotinylation using Maleimide
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in a sulfhydryl-free buffer at pH 6.5-7.5 (e.g., PBS).[4][5] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.[17]
-
Maleimide-Biotin Preparation: Prepare a 10 mM stock solution of the maleimide-biotin reagent in anhydrous DMSO or DMF.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-biotin stock solution to the protein solution.[5] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Separate the biotinylated protein from unreacted maleimide-biotin using a desalting column or dialysis.[17]
Protocol 3: General Procedure for Biotinylation via CuAAC Click Chemistry
-
Reagent Preparation: Prepare stock solutions of the alkyne-modified biomolecule, azide-biotin, a copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA is often used to stabilize the Cu(I) oxidation state.[6]
-
Reaction Mixture: In a microfuge tube, combine the alkyne-modified biomolecule, a molar excess of azide-biotin, the copper(II) sulfate, and the reducing agent in a suitable buffer (e.g., triethylammonium acetate buffer, pH 7.0).[6][18]
-
Incubation: Incubate the reaction mixture overnight at room temperature.[6][18]
-
Purification: Purify the biotinylated product by precipitation (e.g., with acetone or ethanol) followed by centrifugation, or by chromatography.[18]
Visualizations
Caption: The fundamental principle of biotin-based detection and capture.
Caption: A typical experimental workflow for NHS-ester based protein biotinylation.
Caption: An overview of common chemical strategies for biotin bioconjugation.
Conclusion
This compound bioconjugation remains a powerful and versatile tool in the modern life scientist's arsenal. The continued development of novel ligation chemistries, such as BioReACT and advanced click reactions, offers ever-increasing control over the site-specificity, efficiency, and stability of biotin labeling. By understanding the core principles and quantitative differences between these methods, researchers can better select and optimize the ideal strategy for their specific application, from fundamental biological discovery to the development of next-generation therapeutics and diagnostics. Careful consideration of the stability of the resulting conjugate, particularly for in vivo applications, is paramount to ensure the integrity and functionality of the biotinylated biomolecule.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Maleimide–Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin–Avidin While Preserving Parity in Tumoral Drug Delivery | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. interchim.fr [interchim.fr]
- 7. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tetrazine Ligation, Biontinylation | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Indirect but Pivotal Role of Biotin in Advancing Olefin Metathesis Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While biotin does not play a direct mechanistic role in the catalytic cycle of olefin metathesis, its exceptionally strong and specific non-covalent interaction with streptavidin and avidin has been ingeniously leveraged to overcome significant challenges in this field. This guide elucidates the critical role of the biotin-streptavidin system in the creation of artificial metalloenzymes for aqueous-phase metathesis, catalyst immobilization, and the functionalization of advanced polymeric materials.
Core Concept: The Biotin-Streptavidin Interaction as a Supramolecular Tool
The foundation of biotin's utility in olefin metathesis lies in its interaction with the proteins avidin and streptavidin. This binding is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This near-irreversible binding provides a robust and highly specific method for anchoring biotinylated molecules to streptavidin-functionalized surfaces or scaffolds. In the context of olefin metathesis, this has been primarily applied to ruthenium-based catalysts, such as the Grubbs and Grubbs-Hoveyda types, which are known for their high functional group tolerance.[3][4]
Artificial Metalloenzymes for Aqueous Olefin Metathesis
A significant frontier in olefin metathesis is performing the reaction in aqueous media, which is often challenging for traditional organometallic catalysts.[5][6] The biotin-streptavidin system has enabled the development of "artificial metalloenzymes" where a biotinylated ruthenium catalyst is anchored within the protective scaffold of streptavidin or avidin.[7][8] This approach creates a microenvironment that can facilitate catalysis in water.
The general workflow for creating and utilizing these artificial metalloenzymes is as follows:
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 7. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Advent of Biotin-Olefin Probes: A Technical Guide to a Bioorthogonal Mainstay in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively tag and study biomolecules in their native environment is a cornerstone of modern chemical biology and drug discovery. Among the diverse toolkit of bioorthogonal chemistries, the use of biotin-olefin probes has emerged as a powerful strategy for protein labeling, identification, and the elucidation of complex biological pathways. This in-depth technical guide explores the history, core principles, experimental protocols, and applications of this compound chemistry, providing a comprehensive resource for researchers in the field.
A Historical Perspective: From Olefin Metathesis to Bioconjugation
The story of this compound probes is intrinsically linked to the development of olefin metathesis, a Nobel Prize-winning reaction that enables the cutting and rearranging of carbon-carbon double bonds.[1][2] The key breakthrough for biological applications came with the development of ruthenium-based catalysts, pioneered by Robert H. Grubbs and Richard R. Schrock.[1][3][4] These catalysts, particularly the Grubbs series, demonstrated remarkable tolerance to a wide range of functional groups and could function in aqueous environments, opening the door for their use in biological systems.[5][6][7]
The concept of "bioorthogonal chemistry," a term coined by Carolyn R. Bertozzi, provided the conceptual framework for applying such reactions in living cells without interfering with native biochemical processes.[5][8][9] While early bioorthogonal reactions focused on chemistries like the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition, the unique capabilities of olefin metathesis for carbon-carbon bond formation presented an attractive alternative.[5][8]
The first applications of olefin metathesis in a biological context involved the modification of peptides and proteins.[7] Researchers demonstrated that ruthenium catalysts could mediate cross-metathesis reactions on proteins containing unnatural amino acids with olefin side chains.[7] This laid the groundwork for the development of this compound probes, where a biotin molecule is appended to an olefin, creating a versatile tool for tagging and isolating proteins of interest. The combination of the highly specific and strong biotin-streptavidin interaction with the bioorthogonal nature of olefin metathesis provided a robust method for chemical proteomics.[10]
Core Principles of this compound Ligation
This compound ligation typically involves a cross-metathesis reaction between a protein containing an olefinic handle and a biotinylated olefin probe. The reaction is catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst.
The general workflow for using this compound probes in target identification and protein-protein interaction studies can be summarized in the following steps:
-
Introduction of an Olefin Handle: A terminal alkene is introduced into the protein of interest. This can be achieved through various methods, including the incorporation of unnatural amino acids with olefin-containing side chains via genetic code expansion.
-
Labeling with this compound Probe: The protein is then treated with a biotinylated olefin probe in the presence of a ruthenium catalyst. The catalyst facilitates the cross-metathesis reaction, leading to the covalent attachment of the biotin tag to the protein.
-
Enrichment of Biotinylated Proteins: The biotinylated proteins are captured and enriched from a complex mixture, such as a cell lysate, using streptavidin-coated beads.[11][12][13]
-
Identification and Analysis: The enriched proteins are then identified and quantified using mass spectrometry-based proteomic techniques.[14][15][16]
Quantitative Data Summary
While direct head-to-head comparisons of this compound ligation with all other biotinylation methods are not extensively documented in a single source, the efficiency of biotinylation and subsequent protein identification has been a subject of study. The following table summarizes representative quantitative data gathered from various studies, highlighting the utility of biotin-based approaches in proteomics.
| Parameter | Method | Value/Observation | Reference |
| Biotinylation Efficiency | NHS-Biotin Labeling of Peptides | On average, 76% of peptides were biotinylated. | [17] |
| Biotinylation Efficiency | Biotin-SS-NHS Labeling of Peptides | On average, 88% of peptides were biotinylated. | [17] |
| Detection Improvement | DiDBiT vs. Conventional Methods | ~200-fold improvement in direct detection of biotinylated proteins. | [15][18] |
| Peptide Detection Improvement | DiDBiT vs. Conventional Methods | >20-fold improvement in direct detection of biotin-tagged newly synthesized peptides. | [15][18] |
| Catalyst Turnover Number | Grubbs-Hoveyda II in NB4exp | Up to 75 for ring-closing metathesis. | [19] |
Key Experimental Protocols
Synthesis of a Biotinylated Olefin Probe
A common approach to synthesizing a this compound probe involves the coupling of biotin to an amine-containing olefin linker.
Materials:
-
Biotin-NHS ester
-
Amine-terminated olefin (e.g., allylamine or a longer chain amino-alkene)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ether
-
Ethyl acetate
Protocol:
-
Dissolve biotin-NHS ester in DMF.
-
Add the amine-terminated olefin and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol).
-
Characterize the final product by NMR and mass spectrometry.
Protein Labeling using this compound Cross-Metathesis
This protocol outlines the general steps for labeling a protein containing an olefin handle with a this compound probe.
Materials:
-
Protein with an olefin handle (e.g., containing an unnatural amino acid)
-
This compound probe
-
Grubbs catalyst (e.g., Grubbs II or a water-soluble variant)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Degassed solvents
Protocol:
-
Dissolve the protein in the aqueous buffer.
-
Add the this compound probe to the protein solution. The molar ratio of the probe to the protein should be optimized, but a 10-50 fold excess of the probe is a common starting point.
-
In a separate vial, dissolve the Grubbs catalyst in a minimal amount of a degassed organic solvent (e.g., DMSO or DMF) and then dilute it into the aqueous buffer.
-
Add the catalyst solution to the protein/probe mixture to initiate the reaction. The final catalyst concentration typically ranges from 50 to 250 µM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of a vinyl ether, such as ethyl vinyl ether.
-
Remove the excess probe and catalyst by dialysis or size-exclusion chromatography.
-
Confirm the biotinylation of the protein by western blot using a streptavidin-HRP conjugate.
Streptavidin Pull-Down of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins from a cell lysate.[11][12][13]
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers (e.g., high salt buffer, low salt buffer, urea wash)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
Protocol:
-
Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
Lysis buffer
-
High salt buffer (e.g., 1 M KCl)
-
Low salt buffer
-
Urea wash (e.g., 2 M urea in 10 mM Tris-HCl)
-
-
After the final wash, elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing an excess of free biotin.
-
Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and a signaling pathway where this compound probes can be applied.
Conclusion
The development of this compound probes represents a significant advancement in the field of chemical biology, providing a powerful and versatile tool for the study of proteins in their native context. By leveraging the principles of bioorthogonal chemistry and the remarkable strength of the biotin-streptavidin interaction, researchers can selectively label, isolate, and identify proteins of interest, shedding light on complex biological processes and paving the way for new therapeutic interventions. As catalyst development continues to improve and new olefin-containing unnatural amino acids become more accessible, the applications of this compound chemistry in drug discovery and fundamental research are poised to expand even further.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olefin metathesis for chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. Biotinylated probes for the analysis of protein modification by electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proximity labeling techniques for protein–protein interaction mapping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 19. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental Research on Biotinylated Olefins: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylated olefins are a class of chemical probes that merge the high-affinity biotin-streptavidin interaction with the versatile reactivity of carbon-carbon double bonds. This unique combination has propelled their use in a wide array of applications within chemical biology, drug discovery, and materials science. The olefin moiety can serve as a reactive handle for bioorthogonal ligations, a component in metathesis reactions, or a building block for complex molecular architectures. This guide provides an in-depth overview of the fundamental research on biotinylated olefins, focusing on their synthesis, characterization, and applications, with a particular emphasis on quantitative data and detailed experimental protocols.
Synthesis of Biotinylated Olefins
The synthesis of biotinylated olefins can be broadly categorized into two main strategies: the biotinylation of a pre-existing olefin-containing molecule or the de novo synthesis of a molecule that incorporates both biotin and an olefin. The choice of strategy depends on the desired olefin structure (e.g., simple alkene, diene, strained olefin) and the intended application.
Synthesis of a Diene-Modified Biotinylated Nucleotide via Diels-Alder Reaction
A prominent application of biotinylated olefins is in the labeling of biomolecules through Diels-Alder cycloadditions. This involves the reaction of a diene-modified molecule with a dienophile, such as a maleimide-functionalized biotin.
Experimental Protocol: Synthesis of a Diene-Modified Deoxyuridine Triphosphate and Subsequent Biotinylation [1][2]
This protocol describes the synthesis of a deoxyuridine triphosphate derivative carrying a diene at the 5-position of the pyrimidine base, followed by its biotinylation using a maleimide-functionalized biotin.
Step 1: Synthesis of 5-(Hexa-2,4-dien-1-yloxy)methyl-2'-deoxyuridine
-
To a solution of 5-iodo-2'-deoxyuridine in a suitable organic solvent (e.g., DMF), add CuI, Et3N, and a palladium catalyst such as Pd(PPh3)4.
-
Add pent-4-ynoic acid hexa-2,4-dienyl ester to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purify the product by column chromatography to yield the diene-modified nucleoside.
Step 2: Phosphorylation to the Triphosphate
-
Dissolve the diene-modified nucleoside in a phosphorylation agent such as POCl3.
-
Quench the reaction and purify the crude product to obtain the diene-modified deoxyuridine triphosphate. A common method involves the addition of (nBu3NH+)4P2O74−.[2]
Step 3: Diels-Alder Biotinylation
-
Dissolve the diene-modified deoxyuridine triphosphate and a maleimide-functionalized biotin (e.g., Biotin-PEG-Maleimide) in an aqueous buffer (pH ~6-7).
-
Incubate the reaction mixture to allow the Diels-Alder cycloaddition to proceed. The reaction is typically efficient under these conditions due to the aqueous acceleration of the Diels-Alder reaction.
-
The resulting biotinylated nucleotide can be purified using standard techniques like HPLC.
Bioorthogonal Labeling using Biotinylated Olefins
Bioorthogonal chemistry enables the study of biomolecules in their native environment. Biotinylated olefins, particularly strained olefins like trans-cyclooctene (TCO), are key players in this field, reacting specifically and rapidly with tetrazine-modified molecules.
Experimental Workflow: Bioorthogonal Labeling of Cell Surface Proteins
The following diagram illustrates a typical workflow for labeling cell surface proteins using a biotinylated tetrazine and a trans-cyclooctene (TCO) modified sugar.
Quantitative Data
The efficiency of biotinylated olefin applications relies on the kinetics of their reactions and the strength of the subsequent biotin-streptavidin interaction.
| Parameter | Value | System | Reference |
| Diels-Alder Reaction Rate | 2.6–77 M⁻¹s⁻¹ | Antibody-diene + Maleimide-drug | [3] |
| Tetrazine Ligation Rate | ~10² - 10⁴ M⁻¹s⁻¹ | trans-cyclooctene (TCO) + Tetrazine | [4] |
| Biotin-Streptavidin Kd | ~10⁻¹⁴ M | Free Biotin and Streptavidin | [5] |
| Biotinylated Grubbs Catalyst Activity | Varies with linker and substrate | Ring-closing metathesis | [6] |
Note: The kinetic and affinity data can be influenced by the specific linker between the biotin and the olefin, as well as the nature of the biomolecule to which they are attached.
Characterization of Biotinylated Olefins
Standard analytical techniques are employed to confirm the structure and purity of synthesized biotinylated olefins.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the presence of characteristic peaks for the biotin moiety, the olefin, and any linkers. For example, in a Biotin-PEG-alkyne molecule, proton signals corresponding to the PEG backbone, the biotin ring structure, and the terminal alkyne proton would be expected.[7]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.
-
HABA Assay: A colorimetric assay used to quantify the amount of biotin in a sample.[8]
Applications in Drug Development and Research
Biotinylated olefins are valuable tools for:
-
Target Identification and Validation: Used in pull-down assays to isolate and identify the cellular targets of drug candidates.
-
Proximity Labeling: To map protein-protein interactions in living cells.[9]
-
Drug Delivery: As part of targeted drug delivery systems where the biotin acts as a targeting ligand for cells overexpressing biotin receptors.
-
Diagnostic Assays: In the development of sensitive and specific diagnostic tools.
-
Artificial Metalloenzymes: Biotinylated Grubbs-type catalysts can be incorporated into streptavidin to create artificial metalloenzymes for olefin metathesis in aqueous environments.[10][11]
Signaling Pathway Investigation
While direct elucidation of a specific signaling pathway solely using biotinylated olefins is not yet a widely documented standalone technique, they are integral components of broader methodologies like proximity labeling (e.g., TurboID) which are used to map interaction networks within signaling cascades. For instance, a biotinylated probe can be used to label and pull down interacting partners of a key signaling protein, such as a G-protein coupled receptor (GPCR), to unravel downstream effectors.[8][12][13]
The following diagram illustrates a generalized workflow for investigating a protein's interaction partners within a signaling pathway using proximity biotinylation.
Conclusion
Biotinylated olefins represent a powerful and versatile class of chemical tools with expanding applications in life sciences and drug development. Their utility in bioorthogonal chemistry, targeted delivery, and the construction of novel catalytic systems underscores their importance. As synthetic methodologies become more refined and our understanding of their in vivo behavior deepens, the role of biotinylated olefins in fundamental research and translational science is set to grow significantly.
References
- 1. Diene-modified nucleotides for the Diels–Alder-mediated functional tagging of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biotinylated non-ionic amphipols for GPCR ligands screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Regulated expression of active biotinylated G-protein coupled receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Biotin and Olefins: A Technical Guide to Harnessing Their Molecular Interactions for Advanced Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of molecular interactions forms the bedrock of countless biological processes and innovative biotechnological applications. Among these, the relationship between biotin (Vitamin B7) and olefin-containing molecules presents a fascinating and increasingly important area of research. While direct, non-covalent binding between biotin and simple olefins is not a prominent feature of their interaction, their synergy is powerfully exploited in catalysis, chemical synthesis, and bioconjugation. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of biotin-olefin molecular interactions, with a particular focus on their relevance to drug development and proteomics.
The cornerstone of these interactions is the extraordinarily strong and specific non-covalent bond between biotin and the proteins avidin and streptavidin.[1][2] This high-affinity interaction, with a dissociation constant (Kd) in the femtomolar range, serves as a robust molecular anchor, enabling the precise positioning and function of olefin-containing moieties in complex biological environments.[3] This guide will delve into the key applications stemming from this principle, offering detailed protocols and quantitative data to support researchers in this dynamic field.
Core Application: Biotin-Streptavidin Mediated Olefin Metathesis
A groundbreaking application of this compound synergy lies in the creation of "artificial metalloenzymes." These hybrid catalysts combine the reactivity of a synthetic metal catalyst with the selectivity and biocompatibility of a protein scaffold.[1][4] In this system, a biotinylated olefin metathesis catalyst, such as a Hoveyda-Grubbs catalyst, is non-covalently anchored within the binding pocket of streptavidin or avidin.[1][5] This creates a microenvironment that can enhance the catalyst's activity, stability, and even induce stereoselectivity in aqueous solutions, a significant challenge for many organometallic catalysts.[4][6]
The biotin-streptavidin interaction serves to position the catalyst, while the protein scaffold provides a chiral environment and can sterically influence the approach of the olefin substrate to the catalytic center.[5] This approach has been successfully applied to various olefin metathesis reactions, including ring-closing metathesis (RCM), with significant implications for the synthesis of complex molecules in biocompatible conditions.[7]
Quantitative Data: Performance of Biotinylated Olefin Metathesis Catalysts
The efficiency of these artificial metalloenzymes is a key area of investigation. The performance can be optimized through both chemical modification of the catalyst and genetic engineering of the protein scaffold.[1] Below is a summary of representative quantitative data from studies on biotin-streptavidin mediated olefin metathesis.
| Catalyst System | Reaction Type | Substrate | Conversion (%) | Turnovers | Reference |
| Biotinylated Hoveyda-Grubbs in Streptavidin | Ring-Closing Metathesis | N-tosyl diallylamine | Up to 95% | >100 | [1][5][7] |
| Biotinylated Grubbs-type in Avidin | Ring-Closing Metathesis | N-tosyl diallylamine | High | Not specified | [5] |
Experimental Protocol: General Procedure for Biotin-Streptavidin Mediated Olefin Metathesis
This protocol outlines the general steps for performing a ring-closing metathesis reaction using a biotinylated catalyst and streptavidin.
Materials:
-
Streptavidin or avidin protein
-
Biotinylated olefin metathesis catalyst (e.g., biotinylated Hoveyda-Grubbs catalyst)
-
Olefin substrate (e.g., N-tosyl diallylamine)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4)
-
Organic solvent for catalyst stock solution (e.g., DMF or DMSO)
-
Internal standard for analysis (e.g., phenylethanol)
-
HPLC or GC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the streptavidin protein in the desired aqueous buffer.
-
Prepare a stock solution of the biotinylated catalyst in a minimal amount of a compatible organic solvent.
-
Prepare a stock solution of the olefin substrate in the reaction buffer.
-
-
Formation of the Artificial Metalloenzyme:
-
In a reaction vessel, add the streptavidin stock solution.
-
To this, add the biotinylated catalyst stock solution. The high affinity of biotin for streptavidin will lead to the rapid formation of the artificial metalloenzyme.
-
Gently mix the solution for a short period to ensure complete association.
-
-
Catalytic Reaction:
-
Initiate the reaction by adding the olefin substrate stock solution to the artificial metalloenzyme solution.
-
Incubate the reaction mixture at the desired temperature with gentle agitation. Reaction times can vary from a few hours to overnight.
-
-
Reaction Quenching and Analysis:
-
Quench the reaction by adding a suitable agent or by extracting the product into an organic solvent.
-
Add a known amount of an internal standard to the reaction mixture for quantitative analysis.
-
Analyze the reaction mixture by HPLC or GC-MS to determine the conversion of the substrate and the yield of the product.[8]
-
Role of Olefins in the Synthesis of Biotin and its Derivatives
Olefins are not only substrates in biotin-mediated catalysis but are also key building blocks in the chemical synthesis of biotin itself and its derivatives. Various synthetic strategies employ olefinic precursors and leverage reactions such as cycloadditions to construct the complex bicyclic core of the biotin molecule.
For instance, a stereospecific synthesis of biotin has been achieved from cycloheptene through a series of reactions involving olefinic nitrone and nitrile oxide [3+2] cycloadditions.[9] This highlights the utility of olefin chemistry in accessing chiral molecules like biotin. Furthermore, the synthesis of biotin derivatives for various applications, such as enzyme inhibitors or molecular probes, often involves the introduction of olefinic handles for subsequent chemical modifications.[10]
This compound Ligation and Bioconjugation Strategies
The versatility of biotin as a molecular tag is further enhanced by the use of olefin-containing linkers in bioconjugation chemistry. These linkers can provide spatial separation between the biotin moiety and the molecule of interest, which can be crucial for maintaining the biological activity of the conjugated molecule and ensuring efficient binding to streptavidin.[11]
Various "click chemistry" and bioorthogonal ligation reactions can be employed to attach biotin to proteins, nucleic acids, and other biomolecules.[12][13] For example, biotin derivatives containing terminal alkynes can be coupled to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While not a direct this compound interaction, related chemistries involving other unsaturated systems are prevalent. The development of biotinylated probes with olefin-containing linkers of varying lengths has been shown to be critical for the successful identification of protein targets in affinity pulldown experiments.[11]
Conclusion
The molecular interactions between biotin and olefins, primarily mediated by the robust biotin-streptavidin system, have opened up new avenues in catalysis, synthetic chemistry, and bioconjugation. The ability to create artificial metalloenzymes for olefin metathesis in aqueous environments represents a significant advancement with potential applications in green chemistry and the synthesis of bioactive molecules. Furthermore, the strategic use of olefins in the synthesis of biotin and its derivatives, as well as in the design of biotinylated probes, underscores the versatility of this chemical class in modern biochemical research. For scientists and professionals in drug development, a thorough understanding of these principles and methodologies is crucial for harnessing the power of this compound interactions to create novel therapeutics, diagnostic tools, and research reagents.
References
- 1. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. How the biotin-streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Olefin metathesis catalysts embedded in β-barrel proteins: creating artificial metalloproteins for olefin metathesis [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "The synthesis of new biotin derivatives and their bioactivity" by Latisha Chanette Johnson [repository.lsu.edu]
- 11. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 12. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioconjugation of biotin to the interfaces of polymeric micelles via in situ click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biotin-Olefin Revolution: A Technical Guide to Bioorthogonal Applications in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the remarkably strong and specific interaction between biotin and streptavidin has been a cornerstone of proteomics, enabling the enrichment and identification of proteins from complex biological mixtures. Traditional methods, such as proximity-dependent biotinylation (e.g., BioID, TurboID), have revolutionized the study of protein-protein interaction networks by tagging proteins in the vicinity of a bait protein. However, these methods can sometimes lack precise temporal control and may lead to the labeling of non-specific bystanders.
A new frontier in proteomics has emerged with the application of bioorthogonal chemistry , a class of reactions that occur rapidly and selectively within living systems without interfering with native biochemical processes.[1] The "biotin-olefin" strategy, centered on the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction , represents a significant leap forward. This technique provides unparalleled precision, allowing researchers to tag, track, and capture proteins with temporal and spatial accuracy that was previously unattainable.[2][3] This guide provides an in-depth overview of the core chemistry, experimental workflows, and powerful applications of this compound bioorthogonal systems in modern proteomics and drug development.
Core Technology: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The power of the this compound strategy lies in the IEDDA reaction, a "click chemistry" ligation that is exceptionally fast and catalyst-free.[1][3] The reaction occurs between an electron-poor tetrazine (Tz) and an electron-rich, strained olefin (the dienophile) , most commonly a trans-cyclooctene (TCO) .[1][2][4] This cycloaddition is highly specific and irreversible, proceeding rapidly under physiological conditions to form a stable covalent bond while releasing nitrogen gas as the sole byproduct.[4][5]
Reagents are designed such that one reaction partner is attached to biotin (e.g., Biotin-PEG4-Methyltetrazine) and the other is incorporated into the target biomolecules (e.g., a TCO-modified unnatural amino acid).[1][6][7] This two-step approach provides exquisite control over the labeling process.
Quantitative Data on IEDDA Reaction Kinetics
The exceptional speed of the tetrazine-TCO ligation is a key advantage for its use in biological systems, as it allows for efficient labeling at low, non-perturbing concentrations of reagents. The reaction rates are among the fastest known for any bioorthogonal chemistry.
| Parameter | Value | Biological Context | Reference |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Aqueous Buffer (in vitro) | [1] |
| Second-Order Rate Constant (k) | ~2,000 M⁻¹s⁻¹ | Methanol/Water Mixture | [4] |
| Second-Order Rate Constant (k) | up to 35,000 M⁻¹s⁻¹ | In E. coli (TCO-UAA + TAMRA-Tz) | [1] |
| Typical Labeling Time | 30 - 60 minutes | Live Cells | [1][8] |
| Typical Reagent Concentration | 10 - 100 µM | Live Cells | [1][8] |
General Experimental Workflow
Proteomic studies using the this compound strategy follow a modular, multi-step workflow. This process enables the specific capture of a target proteome (e.g., newly synthesized proteins, cell-surface proteins, or interaction partners of a specific protein) for subsequent analysis by mass spectrometry.
Key Applications in Proteomics and Drug Development
The precision of the this compound ligation opens up numerous applications for researchers.
-
Profiling Newly Synthesized Proteins: By introducing unnatural amino acids containing a TCO handle into the cell's metabolic machinery, researchers can exclusively tag and capture proteins synthesized within a specific time window. This is invaluable for studying dynamic cellular processes like cell cycle progression, differentiation, or response to stimuli.[9][10]
-
Mapping Protein-Protein Interactions (PPIs): A bait protein can be genetically encoded with a TCO-containing unnatural amino acid.[11][12] Following expression, the bioorthogonal reaction with a biotin-tetrazine probe allows for the covalent tagging and subsequent pulldown of the bait and its proximal interactors, providing a high-fidelity snapshot of a protein's interactome.
-
Cell-Surface Proteome Analysis: Membrane-impermeable TCO-sugars can be metabolically incorporated into cell-surface glycans.[1][8] Subsequent labeling with a biotin-tetrazine probe enables the specific capture and identification of the surface proteome, a critical subset of proteins for cell signaling, adhesion, and drug targeting.
-
Activity-Based Protein Profiling (ABPP): ABPP probes designed with an olefin handle can be used to covalently label active enzymes in a proteome.[13] The subsequent ligation to a biotin-tetrazine allows for the enrichment and identification of these active enzyme populations, a powerful tool for drug discovery and diagnostics.
Logical Application: Mapping a Kinase Interactome
This approach can be used to define the signaling complex around a specific protein, such as a kinase, which is a common target in drug development. By understanding which proteins interact with the kinase under different conditions (e.g., with and without an inhibitor), researchers can uncover mechanisms of action and potential off-target effects.
Detailed Experimental Protocols
The following are generalized protocols synthesized from established methodologies.[1][8][10][14] Researchers should optimize concentrations and incubation times for their specific cell type and protein of interest.
Protocol 1: Metabolic Labeling of Proteins with a TCO-Amino Acid
This protocol describes the incorporation of a TCO-containing amino acid analog into newly synthesized proteins.
-
Cell Culture: Culture mammalian cells to ~70-80% confluency in standard growth medium.
-
Starvation (Optional but Recommended): Gently wash cells twice with warm PBS. Replace the medium with methionine-free DMEM and incubate for 1 hour to deplete endogenous methionine pools.
-
Metabolic Labeling: Replace the starvation medium with fresh methionine-free medium supplemented with a TCO-containing methionine analog (e.g., TCO-L-lysine or similar) at a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Harvesting: Wash cells three times with ice-cold PBS to remove unincorporated TCO-amino acid. Harvest cells by scraping or trypsinization. Centrifuge the cell suspension and store the cell pellet at -80°C until lysis.
Protocol 2: Biotin Ligation and Streptavidin Affinity Purification
This protocol details the bioorthogonal reaction and subsequent enrichment of TCO-labeled proteins.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).
-
Bioorthogonal Ligation: Add a stock solution of a biotin-tetrazine probe (e.g., Biotin-PEG4-MeTz in DMSO) to the clarified lysate to a final concentration of 50-100 µM.[1][8] Incubate for 1-2 hours at room temperature with gentle rotation.[8]
-
Bead Preparation: While the ligation reaction proceeds, wash streptavidin-coated magnetic beads three times with lysis buffer to remove preservatives and equilibrate the beads.
-
Affinity Capture: Add the equilibrated streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.[1]
-
Washing: Place the tube on a magnetic stand to collect the beads. Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes, for example:
-
2x with lysis buffer containing 1% SDS.
-
2x with 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
3x with PBS.
-
-
Sample Preparation for MS: The captured proteins are now ready for on-bead digestion.
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol prepares the captured proteins for LC-MS/MS analysis.
-
Reduction: Resuspend the washed beads in 100 µL of 8 M urea buffer containing 10 mM DTT. Incubate at 37°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 50 mM and incubate for 30 minutes in the dark.
-
Digestion (Step 1): Dilute the urea concentration to less than 2 M by adding 100 mM Tris-HCl buffer. Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio, if estimated) and incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or similar solid-phase extraction method.
-
Analysis: Dry the purified peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis.
Conclusion
The this compound bioorthogonal strategy represents a paradigm shift in proteomics, moving beyond simple protein identification to the precise, time-resolved analysis of dynamic cellular processes. Its high specificity, rapid kinetics, and biocompatibility provide researchers and drug development professionals with a powerful and versatile tool.[4] By enabling the targeted capture of specific protein subpopulations—from newly synthesized proteomes to the interactomes of key drug targets—this technology is poised to accelerate the discovery of novel biological mechanisms and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative, time-resolved proteomic analysis by combining bioorthogonal noncanonical amino acid tagging and pulsed stable isotope labeling by amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Bioorthogonal Reactions in Activity-Based Protein Profiling [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Theoretical Models of Biotin-Olefin Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The remarkable binding affinity of biotin for streptavidin and avidin is one of the strongest non-covalent interactions known in nature, with dissociation constants in the femtomolar to picomolar range.[1][2][3] This extraordinary molecular recognition is exploited extensively in biotechnology for applications ranging from immunoassays to drug targeting. While the binding of biotin to its protein counterparts is dominated by a dense network of hydrogen bonds and van der Waals contacts within a deep binding pocket, the fundamental principles of these non-covalent interactions can be dissected to understand and predict the binding of biotin to other molecular entities, including non-polar species such as olefins.[1][4]
This technical guide provides a comprehensive overview of the theoretical models and computational methodologies applicable to the study of biotin-olefin binding. In the absence of extensive direct research on this specific interaction, this guide draws upon the wealth of knowledge from biotin-protein interaction studies and the broader field of computational chemistry to present a foundational understanding for researchers. A notable practical context for such interactions is the development of artificial metalloenzymes, where biotinylated catalysts are employed for reactions like olefin metathesis.[5][6]
Core Theoretical Concepts of Non-Covalent Interactions
The binding of biotin to an olefin is governed by the subtle interplay of non-covalent forces. Understanding these forces is paramount to developing accurate theoretical models. The primary contributors to the binding energy in a non-polar environment are expected to be:
-
Van der Waals Interactions: These are comprised of London dispersion forces, which arise from temporary fluctuations in electron density, and short-range Pauli repulsion. For the interaction of biotin's aliphatic valeric acid side chain with an olefin, dispersion forces are expected to be the dominant attractive component.[1][7]
-
CH-π Interactions: The hydrogen atoms on the carbon skeleton of biotin can interact favorably with the electron-rich π-system of an olefin. These are a form of non-classical hydrogen bonding and can contribute significantly to binding affinity.[1][4]
-
Electrostatic Interactions: While weaker in a non-polar context compared to biotin-protein interactions, electrostatic contributions from the polar ureido ring and carboxylate group of biotin can still influence the binding geometry and energy, particularly through interactions with any induced dipoles in the olefin.[8]
Theoretical Modeling Methodologies
A multi-scale modeling approach, combining quantum mechanics, molecular mechanics, and molecular dynamics, is essential for a thorough investigation of this compound binding.
Quantum Mechanics (QM)
Quantum mechanical calculations provide the most accurate description of the electronic structure and interaction energies of molecular systems.[9][10] For a this compound complex, QM methods are indispensable for elucidating the nature of the non-covalent interactions.
Key QM Methods:
-
Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion.[10] This allows for a quantitative assessment of the contributions of different forces to the binding.
-
Density Functional Theory (DFT) with Dispersion Corrections (DFT-D): Standard DFT functionals often fail to capture long-range dispersion interactions. Dispersion-corrected functionals (e.g., B3LYP-D3) are essential for accurately modeling the van der Waals forces in this compound complexes.
-
Ab initio methods (e.g., Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC)): These high-level methods provide benchmark-quality interaction energies but are computationally expensive and typically limited to smaller model systems.
Experimental Protocols for QM Calculations:
A typical QM workflow for studying this compound binding would involve:
-
Model System Definition: Define a model system consisting of biotin and the olefin of interest (e.g., ethylene, propene).
-
Geometry Optimization: Perform geometry optimizations of the individual molecules and the complex to find their minimum energy structures. This is crucial for determining the preferred binding orientation.
-
Interaction Energy Calculation: Calculate the interaction energy as the difference between the energy of the complex and the sum of the energies of the isolated monomers. A correction for the basis set superposition error (BSSE) is often necessary.
-
Energy Decomposition Analysis (EDA): Employ methods like SAPT to break down the total interaction energy into its physical components.
Below is a logical workflow for a QM investigation of this compound interaction.
QM Workflow for this compound Interaction
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, their computational cost restricts them to small systems and static structures. Molecular mechanics force fields and molecular dynamics simulations allow for the study of larger systems and the inclusion of dynamic effects and solvation.[11][12][13]
Key Concepts:
-
Force Fields: A classical force field (e.g., AMBER, CHARMM, GROMOS) approximates the potential energy of a system as a function of its atomic coordinates. The accuracy of the simulation is highly dependent on the quality of the force field parameters. For this compound interactions, it is crucial to use a force field that accurately describes non-polar interactions.
-
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory of the system's evolution over time. This allows for the exploration of the conformational landscape of the this compound complex and the calculation of thermodynamic properties.
Experimental Protocols for MD Simulations:
A typical MD simulation protocol for a this compound system would include:
-
System Setup: Place biotin and the olefin in a simulation box, solvated with an appropriate solvent (e.g., a non-polar solvent to mimic a hydrophobic environment, or water to study the effect of solvation).
-
Parameterization: Assign force field parameters to all atoms in the system. For biotin, standard biomolecular force fields can be used. For the olefin, a general-purpose force field like GAFF may be suitable.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time to sample the relevant conformational space.
-
Analysis: Analyze the trajectory to obtain information about the binding modes, interaction energies, and dynamic properties of the complex.
The following diagram illustrates a typical MD simulation workflow.
MD Simulation Workflow for this compound System
Free Energy Calculations
The ultimate goal of many theoretical studies of molecular binding is to predict the binding free energy, which is directly related to the binding affinity.
Key Methods:
-
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous methods that calculate the free energy difference between two states by gradually "alchemically" transforming one molecule into another.[7] They are computationally demanding but can provide highly accurate results.
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point methods that calculate the binding free energy by combining the molecular mechanics energy with a continuum solvation model. They are less computationally expensive than FEP and TI and are widely used for ranking the binding affinities of different ligands.[14]
Quantitative Data Summary
Table 1: Calculated Interaction Energies for Biotin Analogs with Streptavidin
| Biotin Analog | Calculated Relative Binding Free Energy (kcal/mol) | Experimental Relative Binding Free Energy (kcal/mol) | Reference |
| 9R-methylbiotin | ~ -3 (predicted tighter binding) | Weaker binding than biotin | [15] |
| 9S-methylbiotin | Little to no improvement | Weaker binding than biotin | [15] |
| Thiobiotin | 3.8 ± 0.6 | - | [7] |
| Iminobiotin | 7.2 ± 0.6 | - | [7] |
Note: The discrepancy between the calculated and experimental results for the 9-methylbiotin analogs highlights the challenges in accurately predicting binding affinities, even with sophisticated computational methods.[15]
Table 2: Decomposition of Interaction Energies in Non-Covalent Complexes
The following table provides a general overview of the expected contributions of different energy components to the binding of biotin to an olefin, based on principles of non-covalent interactions.[10]
| Interaction Component | Expected Contribution to this compound Binding |
| Electrostatics | Weakly attractive or repulsive, depending on geometry |
| Exchange-Repulsion | Repulsive |
| Induction (Polarization) | Weakly attractive |
| Dispersion | Strongly attractive |
Conclusion
The theoretical modeling of this compound binding presents a fascinating challenge that lies at the intersection of supramolecular chemistry and computational science. While direct studies are sparse, the well-established methodologies of quantum mechanics, molecular dynamics, and free energy calculations provide a robust framework for investigating these interactions. By drawing analogies from the extensively studied biotin-protein systems, researchers can gain valuable insights into the nature and strength of this compound binding. Future computational and experimental work in this area will be crucial for advancing our understanding of non-covalent interactions in non-polar environments and for the rational design of novel biotin-based technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How the biotin-streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Absolute and relative binding free energy calculations of the interaction of biotin and its analogs with streptavidin using molecular dynamics/free energy perturbation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Steered Molecular Dynamics [ks.uiuc.edu]
- 13. Molecular dynamics study of unbinding of the avidin-biotin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Absolute Free Energy of Binding of Avidin/Biotin Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theoretical and experimental studies of biotin analogues that bind almost as tightly to streptavidin as biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling via the Biotin-Olefin Cross-Metathesis Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Site-specific modification of proteins is a powerful tool for elucidating biological function, developing diagnostics, and creating targeted therapeutics. Olefin cross-metathesis has emerged as a robust and bioorthogonal reaction for forging carbon-carbon bonds on proteins under mild, aqueous conditions.[1] This protocol details a method for the site-specific labeling of proteins with biotin using ruthenium-catalyzed olefin cross-metathesis. The workflow involves two key stages: first, the incorporation of a non-canonical, olefin-bearing amino acid into the protein of interest; second, the cross-metathesis reaction between the protein's olefin handle and an olefin-functionalized biotin probe.
The incorporation of the olefin-bearing amino acid can be achieved through two primary methods: (1) residue-specific incorporation of S-allylhomocysteine (Ahc) as a methionine analogue in methionine-auxotrophic expression hosts, or (2) site-specific incorporation of S-allylcysteine (Sac) in response to a stop codon using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2][3] Following protein expression and purification, a Hoveyda-Grubbs 2nd generation catalyst is employed to covalently attach a biotin-olefin probe to the engineered protein.[1] This method provides a versatile platform for equipping proteins with a biotin handle for subsequent detection, purification, or immobilization.
Experimental Principles and Workflow
The overall strategy relies on the genetic encoding of an alkene-containing amino acid into a target protein, followed by a ruthenium-catalyzed cross-metathesis reaction with a biotin-alkene probe.
References
- 1. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Incorporation of Olefin Cross-Metathesis Reaction Tags for Protein Modification. | Semantic Scholar [semanticscholar.org]
- 3. Design of S-Allylcysteine in Situ Production and Incorporation Based on a Novel Pyrrolysyl-tRNA Synthetase Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
Proximity Labeling Using Biotin-Based Probes: Application Notes and Protocols for Researchers
Note on Terminology: Extensive research did not yield specific information on a proximity labeling technique directly utilizing a "biotin-olefin" probe. The following application notes and protocols are based on well-established, advanced proximity labeling methods that employ chemically modified biotin probes, which aligns with the likely interest in specialized, non-enzymatic biotinylation techniques. Specifically, we will focus on a representative photocatalytic proximity labeling method that utilizes a biotin-azide probe, a state-of-the-art approach for high-resolution mapping of protein-protein interactions.
Introduction to Photocatalytic Proximity Labeling
Proximity labeling (PL) has become an indispensable tool for unbiasedly mapping protein-protein interactions (PPIs) and the composition of subcellular compartments in living cells.[1][2] Unlike traditional methods like co-immunoprecipitation, PL can capture transient and weak interactions.[3] Enzyme-catalyzed PL methods such as BioID and APEX have been widely adopted.[3][4] However, recent advancements in photocatalytic and chemical methods offer improved spatiotemporal resolution and reduced cellular toxicity.[5][6]
Photocatalytic proximity labeling utilizes a photosensitizer, often a transition metal complex (e.g., ruthenium or iridium) or an organic dye, which upon light activation, generates reactive species from a supplied probe.[6][7] These reactive species then covalently label proteins in the immediate vicinity of the photosensitizer. When a biotinylated probe is used, the labeled proteins can be efficiently enriched using streptavidin-based affinity purification and subsequently identified by mass spectrometry.[1][2]
This document provides detailed application notes and protocols for a photocatalytic proximity labeling workflow using a biotin-azide probe.
Principle of the Method
The photocatalytic proximity labeling method described here involves a protein of interest (POI) tagged with a photosensitizer. In the presence of a biotin-azide probe and a specific wavelength of light, the photosensitizer catalyzes the conversion of the azide group into a highly reactive nitrene. This nitrene then rapidly reacts with and covalently attaches to nearby proteins. The biotin handle on the probe allows for the subsequent capture and identification of these proximal proteins.
Below is a diagram illustrating the signaling pathway and the core principle of this photocatalytic proximity labeling approach.
References
- 1. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity labeling - Wikipedia [en.wikipedia.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. zoulab.org [zoulab.org]
- 7. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-Olefin Mediated Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biotin-olefin mediated pull-down assay is a powerful chemoproteomic technique used to identify and characterize protein-protein interactions and drug-target engagement in a cellular context. This method leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a strained olefin, typically a trans-cyclooctene (TCO), and a tetrazine-conjugated biotin probe.[1][2][3][4] The exceptional speed and specificity of this reaction allow for the covalent labeling of target molecules in complex biological systems, including live cells, with minimal interference with native cellular processes.[5][6]
This two-step approach involves first introducing a TCO-modified "bait" molecule into the cellular environment. This bait can be a small molecule drug, a metabolite, or a metabolically incorporated unnatural amino acid.[7][8] Following incubation and interaction with its binding partners ("prey"), a tetrazine-biotin probe is introduced, which rapidly and specifically reacts with the TCO moiety on the bait. The resulting biotinylated complex is then captured using streptavidin-coated beads, allowing for the enrichment and subsequent identification of the prey proteins by mass spectrometry.[1][9]
Key Advantages:
-
High Specificity and Speed: The iEDDA reaction is one of the fastest bioorthogonal reactions, proceeding rapidly at low concentrations without the need for a catalyst.[3][10]
-
Live-Cell Compatibility: The biocompatibility of the reagents allows for the labeling of protein interactions in their native cellular environment.[6][7]
-
Versatility: This technique can be adapted to study a wide range of interactions, including protein-protein, drug-protein, and metabolite-protein interactions.
-
Reduced Background: The covalent nature of the labeling and the high affinity of the biotin-streptavidin interaction allow for stringent washing conditions, reducing non-specific binding.
Data Presentation
Table 1: Reaction Kinetics of Tetrazine-TCO Pairs
This table summarizes the second-order rate constants for the iEDDA reaction between various tetrazine and trans-cyclooctene derivatives, highlighting the impact of structure on reaction speed. The axial isomer of TCO generally exhibits faster kinetics than the equatorial isomer.[1]
| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 ± 400 | 9:1 Methanol/Water |
| Dipyridal tetrazine | TCO | ~1,000 | PBS |
| Methyl-substituted tetrazine | TCO | up to 30,000 | Aqueous buffer |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous buffer |
| Diphenyl-s-tetrazine | Conformationally strained TCO (sTCO) | up to 2,860,000 | Water, 37°C |
| Tetrazine-fluorophore conjugate | TCO₂-ligated LAP | 5,000 ± 700 | Aqueous buffer |
Table 2: Recommended Reagent Concentrations for Experimental Protocols
| Step | Reagent | Recommended Concentration | Incubation Time | Temperature |
| Metabolic Labeling | TCO-Lysine (TCOA) | 250 µM | 18-22 hours | 37°C |
| In-Cell Ligation | Biotin-PEG4-Tetrazine | 50-100 µM | 30-60 minutes | 37°C or RT |
| In-Lysate Ligation | Biotin-PEG4-Tetrazine | 1.05-1.5 molar excess to TCO-protein | 30-120 minutes | 4°C or RT |
| Bait Protein Labeling | TCO-NHS ester | 20-fold molar excess to protein | 60 minutes | Room Temperature |
| Pull-Down | Streptavidin beads | 20 µL slurry per 200 µL lysate (0.5 mg/mL) | 1-2 hours or overnight | 4°C |
| Elution (MS) | 1x SDS-PAGE Sample Buffer | N/A | 5-10 minutes | 95-100°C |
| Elution (Functional) | 25 mM Biotin | 5-10 minutes | 95°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with TCO*-Lysine and Pull-Down
This protocol describes the incorporation of a TCO-containing unnatural amino acid into the proteome of cultured mammalian cells, followed by biotin-tetrazine ligation, pull-down, and preparation for mass spectrometry analysis.
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
TCO*-Lysine (e.g., from a commercial supplier)[7]
-
Doxycycline (if using an inducible expression system)
-
Biotin-PEG4-Tetrazine
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads[11]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing 250 µM TCO*-Lysine.[12] If using an inducible system for expressing a bait protein, add the inducer (e.g., 100 ng/mL doxycycline) at this time.[12]
-
Incubate the cells for 18-22 hours at 37°C to allow for the metabolic incorporation of the TCO-amino acid into newly synthesized proteins.[12]
-
-
In-Cell Tetrazine Ligation:
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS to remove excess Biotin-PEG4-Tetrazine.
-
Lyse the cells by adding ice-cold Lysis Buffer.
-
Incubate on ice for 15-30 minutes, then sonicate or pass through a syringe to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
-
Streptavidin Pull-Down:
-
Prepare the streptavidin magnetic beads by washing them three times with Wash Buffer.
-
Add the clarified cell lysate to the washed beads.
-
Incubate for 1-2 hours or overnight at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.[1]
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.[1]
-
-
Elution for Mass Spectrometry:
-
After the final wash, remove all residual Wash Buffer.
-
Add 1x SDS-PAGE sample buffer to the beads.
-
Boil the beads at 95-100°C for 5-10 minutes to elute the bound proteins.[1]
-
Pellet the beads, and collect the supernatant containing the eluted proteins for SDS-PAGE and subsequent in-gel digestion and mass spectrometry analysis.
-
Protocol 2: Labeling of a TCO-Modified Bait and In-Lysate Pull-Down
This protocol is suitable for identifying the interacting partners of a purified protein or small molecule that has been chemically modified with a TCO group.
Materials:
-
TCO-modified bait molecule (e.g., TCO-NHS ester for labeling a purified protein)[2]
-
Cell lysate from unlabeled cells
-
Biotin-PEG4-Tetrazine
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer
-
Elution Buffer
Procedure:
-
Preparation of TCO-labeled Bait (if starting with an unlabeled protein):
-
Dissolve the purified protein in Reaction Buffer at 1-5 mg/mL.
-
Add a 20-fold molar excess of TCO-NHS ester (dissolved in DMSO) to the protein solution.[2]
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess TCO-NHS ester by spin desalting or dialysis.
-
-
Incubation of Bait with Cell Lysate:
-
Add the TCO-labeled bait molecule to the clarified cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the formation of bait-prey complexes.
-
-
In-Lysate Tetrazine Ligation:
-
Add Biotin-PEG4-Tetrazine to the lysate containing the bait-prey complexes. A 1.05-1.5 molar excess relative to the TCO-bait is recommended.[14]
-
Incubate for 30-60 minutes at room temperature with gentle rotation.[14] The reaction progress can be monitored by the disappearance of the tetrazine's pink color.[15]
-
-
Streptavidin Pull-Down and Elution:
-
Proceed with the Streptavidin Pull-Down and Elution steps as described in Protocol 1 (steps 4 and 5).
-
Mandatory Visualization
Caption: Experimental workflow for this compound mediated pull-down assays.
Caption: Simplified EGFR signaling pathway, a target for interaction studies.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal approach to identify unsuspected drug targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Synthesis of Biotin-Olefin Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of biotin-olefin probes, which are invaluable tools in chemical biology and drug discovery for applications such as affinity purification, target identification, and studying biomolecular interactions. The protocols described herein cover both solid-phase and liquid-phase synthetic strategies, offering flexibility for various research needs.
Introduction
This compound probes are bifunctional molecules that combine the high-affinity binding of biotin to avidin or streptavidin with a reactive olefin handle. This olefin group can participate in various bioorthogonal reactions, such as the thiol-ene reaction, allowing for the covalent linkage of the probe to target biomolecules. The modular nature of the synthesis allows for the incorporation of linkers, such as polyethylene glycol (PEG), to enhance solubility and reduce steric hindrance.
Synthetic Strategies
Two primary strategies for the synthesis of this compound probes are presented: solid-phase synthesis and liquid-phase synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): This method offers advantages in terms of simplified purification, as excess reagents and byproducts are easily washed away from the resin-bound product. It is particularly well-suited for creating peptide-based probes or for constructing probes with complex linker structures in a stepwise manner.
-
Liquid-Phase Synthesis: This classical approach is versatile and can be more cost-effective for large-scale synthesis. It requires purification of intermediates after each step, which can be more labor-intensive.
Method 1: Solid-Phase Synthesis of a Biotin-PEG-Olefin Probe
This protocol describes the synthesis of a biotinylated probe with a PEG linker and a terminal olefin, assembled on a solid support.
Experimental Protocol
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Lys(Dde)-OH
-
Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-PEG2-acid)
-
Allylamine
-
Biotin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Preparation: Swell 2-CTC resin in DCM for 30 minutes.
-
First Amino Acid Coupling (Lysine):
-
Dissolve Fmoc-Lys(Dde)-OH, HOBt, and DIC in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and Methanol (MeOH).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
PEG Linker Coupling:
-
Activate Fmoc-PEG2-acid with DIC and HOBt in DMF.
-
Add the activated linker to the resin and agitate for 2-4 hours. Wash the resin as described above.
-
Repeat the Fmoc deprotection step.
-
-
Biotinylation:
-
Dissolve Biotin, HOBt, and DIC in DMF.
-
Add the solution to the resin and agitate overnight.
-
Wash the resin with DMF and DCM.
-
-
Dde Deprotection: Treat the resin with 2% hydrazine in DMF for 10 minutes (repeat twice) to remove the Dde protecting group from the lysine side chain. Wash with DMF.
-
Olefin Installation:
-
In a separate flask, activate acrylic acid with DIC and HOBt in DMF.
-
Add the activated acrylic acid to the resin and agitate for 4 hours.
-
Alternatively, couple allylamine to the deprotected lysine side chain using standard coupling conditions.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Quantitative Data Summary
| Step | Reagents | Reaction Time | Typical Yield | Purity (Post-HPLC) |
| Resin Loading | Fmoc-Lys(Dde)-OH, DIC, HOBt | 2-4 hours | ~0.5-0.8 mmol/g | N/A |
| PEG Coupling | Fmoc-PEG2-acid, DIC, HOBt | 2-4 hours | >95% (coupling) | N/A |
| Biotinylation | Biotin, DIC, HOBt | Overnight | >95% (coupling) | N/A |
| Olefin Installation | Acrylic acid/Allylamine, DIC, HOBt | 4 hours | >90% (coupling) | N/A |
| Cleavage & Purification | TFA/TIS/H2O, RP-HPLC | 2 hours (cleavage) | 50-70% (overall) | >95% |
Method 2: Liquid-Phase Synthesis of a Biotin-PEG-Olefin Probe
This protocol outlines a multi-step synthesis of a biotinylated probe with a PEG linker and a terminal olefin in solution.
Experimental Protocol
Materials:
-
Biotin-NHS ester
-
Amino-PEG-amine
-
Allyl bromide
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Mono-Boc-Amino-PEG-amine: React di-amino PEG with one equivalent of Boc-anhydride to protect one of the amine groups. Purify by column chromatography.
-
Biotinylation of the Free Amine:
-
Dissolve mono-Boc-amino-PEG-amine and Biotin-NHS ester in DMF.
-
Add TEA and stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the product by column chromatography to obtain Boc-HN-PEG-Biotin.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a solution of 4M HCl in dioxane or TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent to yield H2N-PEG-Biotin.
-
-
Olefin Installation:
-
Dissolve H2N-PEG-Biotin and TEA in DMF.
-
Add allyl bromide dropwise and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent and purify the final product by column chromatography.
-
-
Characterization: Confirm the structure and purity of the final biotin-PEG-olefin probe using NMR and mass spectrometry.
Quantitative Data Summary
| Step | Key Reagents | Reaction Time | Typical Yield | Purification Method |
| Mono-Boc Protection | Boc-anhydride | 4-6 hours | 70-80% | Column Chromatography |
| Biotinylation | Biotin-NHS ester, TEA | Overnight | 80-90% | Column Chromatography |
| Boc Deprotection | 4M HCl in dioxane or TFA | 1-2 hours | >95% | Evaporation |
| Olefin Installation | Allyl bromide, TEA | 4-6 hours | 60-70% | Column Chromatography |
Visualizations
Synthetic Workflow Diagrams
The following diagrams illustrate the synthetic workflows described above.
Application Notes and Protocols for Biotin-Olefin Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for two primary types of "click" chemistry relevant to the biotinylation of molecules using olefin-containing reagents: the radical-mediated Thiol-Ene Reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC involves an alkyne rather than an olefin (alkene), its prevalence and efficiency in bioorthogonal chemistry make it essential for any discussion of biotin-based click labeling.
Introduction to Biotin Click Chemistry
Click chemistry refers to a class of reactions that are rapid, efficient, highly specific, and tolerant of various functional groups and aqueous environments.[1][2] These characteristics make them ideal for bioconjugation, allowing for the precise attachment of biotin to target biomolecules such as proteins, nucleic acids, and small molecules in complex biological systems.[3] Biotin labeling is a cornerstone of molecular biology, primarily due to the extraordinarily strong and specific interaction between biotin and avidin or streptavidin, which is widely exploited for detection, purification, and immobilization applications.[4]
This document outlines protocols for two powerful click chemistry approaches for biotinylation:
-
Thiol-Ene Reaction: This reaction proceeds via a radical-mediated addition of a thiol to an alkene (olefin), forming a stable thioether linkage.[5] It is particularly useful for labeling cysteine residues in proteins and peptides.[6][7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, where an azide and a terminal alkyne react to form a stable triazole ring.[1][8] A wide array of biotin-azide and biotin-alkyne reagents are commercially available for this purpose.
Radical-Mediated Thiol-Ene Reaction for Biotinylation
The thiol-ene reaction is a highly efficient method for covalently linking a thiol-containing molecule with an alkene-containing molecule.[5] The reaction is typically initiated by UV light or a radical initiator and is orthogonal to most biological functional groups, making it suitable for bioconjugation in aqueous buffers.[5][9]
Reaction Mechanism & Workflow
The process involves the generation of a thiyl radical, which then adds across the double bond of the alkene. A subsequent chain transfer step yields the final thioether product and regenerates a thiyl radical.[5]
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Protocol: Biotinylating a Cysteine-Containing Peptide
This protocol describes the labeling of a peptide containing a cysteine residue with a biotin-alkene derivative using a photoinitiator.
Materials:
-
Cysteine-containing peptide
-
Biotin-maleimide or other biotin-alkene derivative
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Dimethyl sulfoxide (DMSO)
-
UV lamp (365 nm)
-
Reaction vials (amber or covered in foil)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the cysteine-containing peptide in degassed PBS to a final concentration of 1 mM.
-
Dissolve the biotin-alkene derivative in DMSO to a final concentration of 10 mM.
-
Dissolve the photoinitiator (DPAP) in DMSO to a final concentration of 100 mM.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
100 µL of 1 mM peptide solution.
-
1.5 µL of 10 mM biotin-alkene solution (for a 1.5-fold molar excess).
-
1 µL of 100 mM DPAP solution.
-
-
Vortex gently to mix. The final volume is approximately 102.5 µL.
-
-
Initiate the Reaction:
-
Place the open tube under a 365 nm UV lamp.
-
Irradiate for 10-30 minutes at room temperature. Reaction time may require optimization.
-
-
Quench and Purify (Optional):
-
The reaction is often clean, but for sensitive applications, purification is recommended.
-
Purify the biotinylated peptide using reverse-phase HPLC or size-exclusion chromatography to remove excess biotin reagent and initiator.
-
-
Analysis:
-
Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS), looking for the expected mass shift.
-
Quantitative Data Summary
| Parameter | Condition | Yield | Reference |
| Reactants | Thiol-peptide + Biotin-alkene | >90% | [5] |
| Initiator | UV (365 nm) or Thermal (VA-044) | High | [5] |
| Solvent | Aqueous buffers (e.g., PBS) | High | [9] |
| Temperature | Room Temperature | High | [9] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most widely used click reaction for bioconjugation.[2] It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[1] This reaction can be used to conjugate a biotin-azide to an alkyne-modified biomolecule, or a biotin-alkyne to an azide-modified biomolecule.[10][11]
Workflow and Mechanism
The general workflow involves preparing the azide or alkyne-functionalized biomolecule, followed by the click reaction with the corresponding biotin derivative in the presence of a copper(I) catalyst.
Caption: General experimental workflow for CuAAC biotinylation.
Experimental Protocol: Labeling an Alkyne-Modified Protein with Biotin-Azide
This protocol provides a general method for labeling a protein that has been metabolically or chemically modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein (in a suitable buffer like PBS)
-
Biotin-Azide (e.g., Biotin-PEG4-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I) and protect the protein)
-
DMSO
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Protein Solution: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Biotin-Azide: 10 mM stock in DMSO.
-
CuSO₄: 50 mM stock in deionized water.
-
Sodium Ascorbate: 500 mM stock in deionized water (prepare fresh).
-
THPTA: 50 mM stock in deionized water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the following components in order. This example is for a 100 µL final reaction volume with a protein at 25 µM.
-
To 85 µL of the protein solution, add:
-
2.5 µL of 10 mM Biotin-Azide (final concentration: 250 µM, 10-fold excess).
-
2.5 µL of the premixed Copper Catalyst.
-
-
To prepare the Copper Catalyst premix: Combine 2.5 µL of 50 mM CuSO₄ and 2.5 µL of 50 mM THPTA. Vortex briefly. Then add 5 µL of freshly prepared 500 mM Sodium Ascorbate. The final concentrations in the reaction will be approximately 1.25 mM CuSO₄/THPTA and 25 mM Sodium Ascorbate.
-
Vortex the final reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer period (4-16 hours).
-
-
Purification:
-
Remove unreacted biotin-azide and copper catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) suitable for the protein's molecular weight.
-
Alternatively, protein precipitation (e.g., with acetone) or dialysis can be used.
-
-
Analysis and Storage:
-
Confirm biotinylation by performing a Western blot using streptavidin-HRP or by mass spectrometry.
-
Store the purified biotinylated protein at -20°C or -80°C.
-
Quantitative Data Summary
| Parameter | Reagent/Condition | Concentration | Reference |
| Biotin Reagent | Biotin-Azide or Biotin-Alkyne | 10-50 fold molar excess | [10] |
| Copper Source | CuSO₄ | 0.1 - 1 mM | [12] |
| Reducing Agent | Sodium Ascorbate | 1 - 5 mM | [10][12] |
| Cu(I) Ligand | THPTA or TBTA | 1-5 molar equiv. to Cu | [13] |
| Solvent | Aqueous buffer, can contain DMSO | up to 20% DMSO | [14] |
| Reaction Time | 1 - 4 hours at room temperature | N/A | [1] |
| pH | 4 - 11 | N/A | [13] |
Concluding Remarks
Biotin-olefin and related click chemistry reactions offer robust and versatile strategies for the specific labeling of biomolecules. The thiol-ene reaction provides an excellent method for targeting cysteine residues with alkene-modified biotin probes. For broader applications, the copper-catalyzed azide-alkyne cycloaddition remains the gold standard due to its high efficiency, bioorthogonality, and the wide availability of reagents. The choice of protocol will depend on the nature of the target biomolecule and the specific functional groups available for modification. Careful optimization of reaction conditions is recommended to achieve the highest labeling efficiency for each specific application.
References
- 1. abpbio.com [abpbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. biotium.com [biotium.com]
- 9. Radical-mediated thiol–ene ‘click’ reactions in deep eutectic solvents for bioconjugation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. interchim.fr [interchim.fr]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application of Biotin-Olefins in Live Cell Imaging: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of biotin-olefin conjugates in live-cell imaging, a powerful technique for studying dynamic cellular processes. This document details two primary methodologies: enzyme-mediated proximity labeling and bioorthogonal chemistry, offering detailed protocols and comparative data to guide experimental design.
Introduction
The ability to visualize and track biomolecules within their native cellular environment is crucial for understanding complex biological systems. Biotin, a small vitamin with a high affinity for streptavidin, has become an indispensable tool in this field. When conjugated with reactive olefin groups, biotin serves as a versatile handle for the specific labeling and subsequent imaging of proteins, glycans, and other cellular components in living cells. This approach minimizes cellular perturbation, offering a significant advantage over methods that rely on genetic tags like fluorescent proteins.
Two prominent strategies leverage this compound chemistry for live-cell imaging:
-
Enzyme-Mediated Proximity Labeling: This technique utilizes a biotin ligase, such as BioID or the more recently developed TurboID, fused to a protein of interest.[1][2][3] Upon addition of biotin, the enzyme promiscuously biotinylates neighboring proteins within a nanometer-scale radius, providing a snapshot of the protein's microenvironment.[4]
-
Bioorthogonal Chemistry: This approach involves a two-step "pre-targeting" strategy.[5] A biomolecule of interest is first metabolically or genetically tagged with a strained olefin, such as trans-cyclooctene (TCO). Subsequently, a biotin conjugate carrying a reactive partner, like methyltetrazine (MeTz), is introduced. The two moieties "click" together via a rapid and highly specific bioorthogonal reaction, allowing for precise labeling.[5][6]
Data Presentation: Comparative Analysis of Labeling Technologies
The choice of labeling strategy depends on the specific biological question. Proximity labeling is ideal for mapping protein-protein interaction networks, while bioorthogonal chemistry offers precise, site-specific labeling of individual molecules. The following tables summarize key quantitative parameters for different biotin-based live-cell imaging techniques.
| Parameter | BioID | TurboID | Biotin-TCO/MeTz Click Chemistry |
| Labeling Time | 18-24 hours[7][8] | 10 minutes - 1 hour[4][9] | 30-60 minutes[10] |
| Temporal Resolution | Low (captures a history of interactions)[3] | High (captures transient interactions)[2] | High |
| Labeling Radius | ~10 nm[3] | Potentially larger than BioID[7] | Site-specific |
| Signal-to-Noise Ratio | Lower due to longer labeling times and potential for background biotinylation[2] | Higher due to rapid labeling and reduced background[2][11] | High, especially with fluorogenic probes[12] |
| Cellular Toxicity | Generally low[4] | Low, but high expression levels can be toxic[7] | Low, as it avoids toxic copper catalysts[10] |
| Typical Biotin Concentration | 50 µM[4][9] | 50-500 µM[4][9] | Not applicable |
| Probe Concentration | Not applicable | Not applicable | 10-50 µM[10][13] |
Experimental Protocols
Protocol 1: Proximity Labeling of a Target Protein with TurboID
This protocol describes the labeling of proteins proximal to a protein of interest (POI) using a TurboID fusion construct.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmid encoding POI-TurboID fusion protein
-
Transfection reagent
-
Complete cell culture medium
-
Biotin solution (50 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Transfection:
-
Seed cells in a glass-bottom dish suitable for imaging.
-
Transfect cells with the POI-TurboID plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for protein expression.[3]
-
-
Biotin Labeling:
-
Prepare a 500 µM working solution of biotin in pre-warmed complete cell culture medium.
-
Aspirate the old medium from the cells and add the biotin-containing medium.
-
Incubate for 10 minutes at 37°C.[4] For proteins with lower expression or slower dynamics, the incubation time can be extended up to 1 hour.[4]
-
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare a solution of streptavidin-conjugated fluorophore in PBS (e.g., 1:1000 dilution).
-
Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Bioorthogonal Labeling of Cell Surface Glycoproteins
This protocol outlines the labeling of cell surface glycoproteins using a two-step bioorthogonal approach involving metabolic labeling with an azido-sugar and subsequent click chemistry with a biotin-alkyne probe. A similar strategy can be applied using TCO- and tetrazine-functionalized molecules.[13][14]
Materials:
-
Mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Biotin conjugated to a dibenzocyclooctyne (DBCO) group (Biotin-DBCO)
-
Phosphate-buffered saline (PBS)
-
Streptavidin-conjugated fluorophore
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium supplemented with Ac4GalNAz (e.g., 25-50 µM) for 48-72 hours.[15] This allows for the metabolic incorporation of the azido-sugar into cell surface glycoproteins.
-
-
Click Reaction:
-
Wash the cells three times with PBS.
-
Prepare a solution of Biotin-DBCO in serum-free medium (e.g., 25 µM).
-
Incubate the cells with the Biotin-DBCO solution for 1 hour at 37°C.
-
-
Staining:
-
Wash the cells three times with PBS to remove unreacted Biotin-DBCO.
-
Prepare a solution of streptavidin-conjugated fluorophore in PBS (e.g., 1:1000 dilution).
-
Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Add fresh PBS or imaging medium to the cells.
-
Image the cells using a fluorescence microscope.
-
Visualizations
The following diagrams illustrate the workflows and principles described in these application notes.
Caption: Workflow for proximity labeling using TurboID.
Caption: Workflow for bioorthogonal labeling of glycoproteins.
Caption: Proximity labeling reveals protein interaction networks.
Concluding Remarks
The application of this compound chemistry has significantly advanced the field of live-cell imaging. The methodologies presented here, enzyme-mediated proximity labeling and bioorthogonal click chemistry, provide researchers with a versatile toolkit to investigate a wide range of biological phenomena. Careful consideration of the experimental goals and the quantitative data provided in this guide will enable the selection of the most appropriate technique, leading to robust and insightful discoveries in cell biology and drug development. When performing live-cell imaging, it is also crucial to be mindful of and control for potential phototoxicity to ensure the physiological relevance of the observations.[16]
References
- 1. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 3. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 4. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Split-TurboID enables contact-dependent proximity labeling in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 12. benchchem.com [benchchem.com]
- 13. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Biotin-Based Probes in Protein-Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Proximity-labeling techniques, utilizing biotin-based probes, have emerged as powerful tools for identifying weak, transient, and spatially restricted PPIs within the native cellular environment. These methods overcome many limitations of traditional techniques like yeast two-hybrid and co-immunoprecipitation.
This document provides detailed application notes and protocols for three widely used biotin-based proximity labeling methods: BioID , TurboID , and APEX2 . Each method employs a promiscuous biotinylating enzyme fused to a protein of interest ("bait") to covalently tag nearby proteins ("prey") with biotin. The biotinylated proteins are then captured using streptavidin affinity purification and identified by mass spectrometry.
I. Application Notes
Technology Overview
-
BioID (Biotin Identification): Utilizes a mutated E. coli biotin ligase, BirA*, which has a low affinity for biotinoyl-5'-AMP. This reactive intermediate is released from the active site and covalently attaches to primary amines (lysine residues) of proteins within a ~10 nm radius. BioID typically requires a labeling period of 18-24 hours.
-
TurboID: A further engineered version of BirA developed through directed evolution. TurboID exhibits significantly higher catalytic efficiency than BioID, allowing for proximity labeling in as little as 10 minutes. This rapid labeling minimizes the potential for cellular perturbation and allows for the study of more dynamic processes.
-
APEX2 (Engineered Ascorbate Peroxidase): A monomeric and highly active peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of biotin-phenol to a short-lived biotin-phenoxyl radical. This radical covalently labels electron-rich amino acids, such as tyrosine, on nearby proteins within a ~20 nm radius. The labeling reaction is complete within one minute, offering high temporal resolution.
Key Advantages of Proximity Labeling
-
Detection of Weak and Transient Interactions: The covalent nature of the biotin tag captures fleeting interactions that are often missed by affinity purification-mass spectrometry (AP-MS) methods.
-
In Vivo Labeling: Interactions are captured within the native cellular context, preserving the physiological environment.
-
Broad Applicability: These methods can be applied to a wide range of proteins, including those in insoluble complexes or specific subcellular compartments.
-
Temporal Control: The initiation of labeling can be precisely controlled by the addition of biotin (for BioID/TurboID) or H₂O₂ (for APEX2), enabling the study of dynamic cellular processes.
Considerations for Experimental Design
-
Choice of Enzyme:
-
BioID: Suitable for mapping stable, long-term protein associations.
-
TurboID: Ideal for studying dynamic processes and for use in organisms with lower optimal growth temperatures. Its high activity may lead to more background labeling.
-
APEX2: Offers the highest temporal resolution, making it excellent for capturing snapshots of protein networks at specific time points. Requires the addition of H₂O₂, which can be toxic to cells, and biotin-phenol, which has limited cell permeability in some systems.
-
-
Fusion Protein Construction: The biotinylating enzyme can be fused to either the N- or C-terminus of the bait protein. It is crucial to validate that the fusion protein retains the correct subcellular localization and function of the bait protein.
-
Controls: Appropriate controls are essential for distinguishing true proximal proteins from background contaminants. Key controls include:
-
Expression of the unfused biotinylating enzyme in the same cellular compartment as the bait.
-
A mock-transfected or untransfected cell line.
-
For APEX2, a no-H₂O₂ control.
-
-
Quantitative Mass Spectrometry: The use of quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), is highly recommended for robust identification of specific interactors by comparing their abundance between the bait and control samples.
II. Data Presentation
Quantitative mass spectrometry data from proximity labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. The following table is a representative example of how to structure such data.
| Protein ID (UniProt) | Gene Name | Peptide Spectrum Matches (PSMs) - Bait | Peptide Spectrum Matches (PSMs) - Control | Fold Change (Bait/Control) | p-value | Biological Function |
| P00533 | EGFR | 152 | 5 | 30.4 | 1.2e-8 | Receptor Tyrosine Kinase |
| P62993 | GRB2 | 89 | 2 | 44.5 | 3.5e-7 | Adaptor Protein |
| P27361 | SHC1 | 75 | 3 | 25.0 | 8.1e-6 | Signaling Adaptor |
| P29353 | SOS1 | 68 | 1 | 68.0 | 1.9e-5 | Guanine Nucleotide Exchange Factor |
| Q13485 | CBL | 55 | 4 | 13.8 | 4.2e-4 | E3 Ubiquitin Ligase |
| P42336 | STAT1 | 42 | 1 | 42.0 | 9.8e-4 | Transcription Factor |
| P11362 | HSP90AA1 | 110 | 98 | 1.1 | 0.85 | Chaperone (Non-specific) |
| P60709 | ACTB | 250 | 245 | 1.0 | 0.95 | Cytoskeletal (Background) |
III. Experimental Protocols
Protocol 1: TurboID-based Proximity Labeling in Mammalian Cells
This protocol describes the steps for identifying protein-protein interactions using TurboID in cultured mammalian cells.
1.1. Generation of TurboID Fusion Constructs
-
Obtain a mammalian expression vector containing the TurboID sequence.
-
Clone the cDNA of the protein of interest (bait) in-frame with the TurboID sequence (either N- or C-terminal fusion).
-
Verify the sequence of the final construct by Sanger sequencing.
1.2. Cell Culture and Transfection
-
Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfect the cells with the TurboID-bait fusion construct using a suitable transfection reagent.
-
As a control, transfect a separate plate of cells with a construct expressing TurboID alone (localized to the same subcellular compartment if possible).
-
After 24 hours, select for stably expressing cells using an appropriate antibiotic, or proceed with transient expression.
-
Validate the expression and correct subcellular localization of the fusion protein by Western blotting and immunofluorescence microscopy.
1.3. Biotin Labeling
-
24-48 hours post-transfection (for transient expression) or when stably expressing cells reach 70-80% confluency, add biotin to the culture medium to a final concentration of 50 µM.
-
Incubate the cells for 10 minutes to 4 hours at 37°C. A 10-minute labeling is often sufficient for TurboID.
-
To stop the labeling reaction, wash the cells twice with ice-cold PBS.
1.4. Cell Lysis and Protein Extraction
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear chromatin and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
1.5. Streptavidin Affinity Purification
-
Equilibrate streptavidin-conjugated magnetic beads by washing them three times with RIPA buffer.
-
Incubate the cell lysate (1-5 mg of total protein) with the equilibrated beads overnight at 4°C with gentle rotation.
-
The next day, collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
RIPA buffer (2 washes)
-
1 M KCl (1 wash)
-
0.1 M Na₂CO₃ (1 wash)
-
2 M urea in 10 mM Tris-HCl, pH 8.0 (1 wash)
-
RIPA buffer (2 washes)
-
-
Wash the beads three times with 50 mM ammonium bicarbonate.
1.6. On-Bead Digestion for Mass Spectrometry
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with 80% acetonitrile/0.1% formic acid.
-
Combine the supernatant and eluate, and dry the peptides in a vacuum concentrator.
-
Desalt the peptides using a C18 StageTip and proceed with LC-MS/MS analysis.
Protocol 2: APEX2-based Proximity Labeling
This protocol outlines the procedure for APEX2-mediated proximity labeling.
2.1. Generation of APEX2 Fusion Constructs and Cell Lines
-
Follow the steps in 1.1 and 1.2 to generate stable cell lines expressing the APEX2-bait fusion protein.
2.2. Biotin-Phenol Labeling
-
Prepare a 500 mM stock solution of biotin-phenol in DMSO.
-
Warm the cell culture medium to 37°C.
-
Incubate the cells with 500 µM biotin-phenol for 30 minutes at 37°C.
-
Add H₂O₂ to the medium to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature.
-
Quench the reaction by aspirating the medium and adding an ice-cold quenching solution (10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS).
-
Wash the cells three times with the quenching solution.
2.3. Protein Extraction and Purification
-
Follow the steps in 1.4 and 1.5 for cell lysis and streptavidin affinity purification.
2.4. Sample Preparation for Mass Spectrometry
-
Follow the steps in 1.6 for on-bead digestion and sample preparation for LC-MS/MS.
Protocol 3: Synthesis of Biotin-Phenol (Biotin-Tyramide)
This protocol describes a one-step synthesis of biotin-phenol.[1]
3.1. Materials
-
Biotin-NHS (N-Hydroxysuccinimide ester)
-
Tyramine hydrochloride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
3.2. Procedure
-
Dissolve tyramine hydrochloride in DMF.
-
Add TEA to the solution to adjust the pH to 7.0-8.0. This deprotonates the primary amine of tyramine.
-
Add Biotin-NHS to the tyramine solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
The resulting biotin-phenol solution can often be used directly in APEX2 labeling experiments after appropriate dilution, or it can be purified by chromatography if necessary.
IV. Visualizations
Experimental and Analytical Workflows
The following diagrams illustrate the general workflow for a proximity labeling experiment and a typical data analysis pipeline.
Signaling Pathway Diagrams
Proximity labeling is a powerful tool for elucidating the composition of signaling complexes. The following diagrams illustrate how this technique can be applied to study the EGFR and Hippo signaling pathways.
EGFR Signaling Pathway
This diagram shows the recruitment of signaling proteins to activated EGFR, as can be identified by proximity labeling.
Hippo Signaling Pathway
This diagram illustrates key interactions within the Hippo signaling pathway that can be mapped using BioID.
References
Application Notes and Protocols for Biotin-Olefin Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of biotin-conjugated olefins utilizing affinity chromatography. The methodologies described herein are foundational for applications in chemical biology, drug discovery, and proteomics, where the specific isolation of small molecules is crucial.
Introduction to Biotin-Tagging for Olefin Purification
Biotin-tagging is a robust and widely utilized strategy for the purification of target molecules from complex mixtures.[1] The exceptionally high affinity between biotin (Vitamin H) and the proteins avidin or streptavidin forms the basis of this powerful purification technique.[1][2] This interaction, one of the strongest non-covalent bonds known in nature, allows for the highly specific capture of biotinylated molecules, including small organic compounds like olefins, onto a solid support matrix functionalized with streptavidin.[2][3] Subsequent washing steps remove non-specifically bound contaminants, yielding a highly purified sample of the biotin-olefin conjugate. Elution of the purified molecule can be achieved through various methods, each with its own advantages and considerations.
Core Principles of this compound Affinity Purification
The purification process can be generalized into three key stages:
-
Binding: The crude sample containing the biotinylated olefin is incubated with a streptavidin-conjugated solid support (e.g., agarose or magnetic beads).[3] The high affinity of the biotin-streptavidin interaction ensures efficient capture of the target molecule.[2]
-
Washing: The solid support is washed with appropriate buffers to remove unbound molecules and non-specific contaminants.[3]
-
Elution: The purified this compound is released from the streptavidin matrix.[3] The choice of elution method is critical and depends on the downstream application of the purified olefin.
Key Purification Strategies and Methodologies
The choice of purification strategy is dictated by the desired state of the eluted this compound and the nature of the downstream experiments. The primary methods include:
-
Denaturing Elution: This method employs harsh conditions to disrupt the strong biotin-streptavidin interaction. While effective for eluting the target molecule, it results in the denaturation of both the streptavidin on the resin and the purified molecule if it is a sensitive biomolecule.[4] This method is often suitable when the purified olefin is a small, robust organic molecule and the integrity of any associated biomolecules is not a concern.
-
Competitive Elution: This strategy utilizes an excess of free biotin to displace the biotinylated olefin from the streptavidin binding sites.[1] This method is milder than denaturing elution but can be slow and may require elevated temperatures to be effective.[5]
-
Cleavable Linkers: This advanced technique involves incorporating a cleavable spacer arm between the biotin tag and the olefin molecule.[6] After purification, the linker can be selectively cleaved, releasing the native olefin without the biotin tag. This is particularly advantageous for applications where the presence of the biotin moiety could interfere with downstream biological assays or structural studies.[6][7]
Experimental Protocols
Protocol 1: General Affinity Purification of a Biotinylated Olefin using Streptavidin-Agarose Resin
This protocol outlines a general procedure for the capture and purification of a biotinylated small molecule, such as an olefin, from a solution.
Materials:
-
Streptavidin-Agarose Resin (e.g., Streptavidin Sepharose High Performance)
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Elution Buffer (see options below)
-
Gravity flow chromatography column or spin columns
-
Sample containing the biotinylated olefin
Procedure:
-
Resin Preparation:
-
Gently swirl the bottle of streptavidin-agarose resin to obtain a uniform suspension.
-
Transfer the desired amount of resin slurry to a chromatography column.
-
Allow the storage buffer to drain and equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Binding:
-
Dilute the sample containing the biotinylated olefin in Binding/Wash Buffer.
-
Apply the diluted sample to the equilibrated streptavidin-agarose column. For optimal binding, use a low flow rate.
-
Collect the flow-through for analysis to assess binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound molecules.
-
Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline, indicating the removal of unbound proteins.
-
-
Elution (Choose one of the following methods):
-
A) Denaturing Elution:
-
B) Competitive Elution with Free Biotin:
-
Apply 3-5 column volumes of Binding/Wash Buffer containing a high concentration of free biotin (e.g., 2-10 mM).
-
Incubate the column for a set period (e.g., 30-60 minutes) at room temperature or slightly elevated temperature (e.g., 37°C) to facilitate displacement.
-
Collect the eluate in fractions.
-
-
C) Elution using a Cleavable Linker (Example: Acid-Labile Linker):
-
Wash the column with a buffer compatible with the cleavage reaction.
-
Apply an acidic elution buffer (e.g., 0.1 M glycine-HCl, pH 2.0-3.0) to the column to cleave the linker.[6]
-
Collect the eluate containing the tag-free olefin.
-
Immediately neutralize the collected fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
-
-
Post-Elution Processing:
-
Analyze the eluted fractions for the presence of the purified this compound using appropriate analytical techniques (e.g., HPLC, LC-MS, NMR).
-
If necessary, perform buffer exchange or desalting to transfer the purified sample into a suitable buffer for downstream applications.
-
Protocol 2: Purification of a Biotinylated Olefin using Streptavidin Magnetic Beads
This protocol is suitable for small-scale purifications and immunoprecipitation applications.
Materials:
-
Streptavidin Magnetic Beads[4]
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (as described in Protocol 1)
-
Magnetic rack/stand
-
Microcentrifuge tubes
-
Sample containing the biotinylated olefin
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Pipette the desired volume of bead slurry into a microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Wash the beads twice with Binding/Wash Buffer by resuspending the beads, pelleting with the magnetic stand, and removing the supernatant.[4]
-
-
Sample Binding:
-
Resuspend the washed beads in the sample solution containing the biotinylated olefin.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.[4]
-
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer. For each wash, resuspend the beads completely in the buffer, pellet them, and discard the supernatant.[4]
-
-
Elution:
-
Resuspend the washed beads in the chosen Elution Buffer.
-
Incubate under the appropriate conditions for the chosen elution method (e.g., 5-10 minutes at 95°C for denaturing elution with SDS).[9]
-
Pellet the beads with the magnetic stand and carefully transfer the supernatant containing the purified this compound to a new tube.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for various components used in this compound purification.
Table 1: Characteristics of Streptavidin-Based Purification Media
| Matrix Type | Ligand | Particle Size (µm) | Binding Capacity (Biotin) | Key Features |
| Streptavidin Sepharose High Performance | Streptavidin | 34 | >300 nmol/mL | High binding capacity, suitable for column chromatography. |
| Streptavidin Magnetic Beads | Streptavidin | ~1-4 | ~3500-4500 pmol/mg | Rapid purification, suitable for small volumes and automation.[4] |
| Monomeric Avidin Resin | Monomeric Avidin | Not specified | Lower than tetrameric avidin | Allows for milder elution with free biotin.[1] |
Table 2: Comparison of Elution Methods
| Elution Method | Reagent/Condition | Efficiency | Effect on Streptavidin Resin | Effect on Purified Molecule |
| Denaturing | 8 M Guanidine•HCl, pH 1.5; 0.1% SDS | High | Denatures (not reusable) | Denatures biomolecules |
| Competitive | 2-10 mM free Biotin | Moderate to High | Reusable | Generally non-denaturing |
| Cleavable Linker (Acid-Labile) | Low pH (e.g., pH 2.0-3.0) | High | Reusable | Mild, tag is removed |
| Cleavable Linker (Photo-cleavable) | UV light (e.g., 365 nm) | High | Reusable | Mild, non-invasive, tag is removed |
| Cleavable Linker (Disulfide) | Reducing agents (DTT, TCEP) | High | Reusable | Mild, tag is removed |
Visualizations
References
- 1. Biotin-Tagged Protein Purification [gbiosciences.com]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 7. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 8. researchgate.net [researchgate.net]
- 9. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: Biotin-Olefin Systems in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the application of biotin, particularly in conjunction with olefin-based bioorthogonal chemistry, in the design and implementation of targeted drug delivery systems.
Application Notes
1.1 Principle of Biotin-Mediated Targeting
Biotin (Vitamin H or B7) has become a cornerstone in targeted drug delivery due to several key properties. The primary advantage lies in the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M), which is one of the most robust biological interactions known.[1][2][3] This interaction forms the basis for numerous applications in drug delivery, diagnostics, and purification.[2][4]
Furthermore, many types of cancer cells overexpress biotin receptors (sodium-dependent multivitamin transporter, SMVT) to meet their heightened metabolic demands.[5][6] This overexpression provides a natural targeting mechanism, allowing drug delivery systems functionalized with biotin to selectively bind to and be internalized by cancer cells via receptor-mediated endocytosis, thereby increasing the local concentration of the therapeutic agent and reducing off-target toxicity.[6][7]
1.2 The Role of Olefins: Bioorthogonal Conjugation
While traditional methods for attaching biotin to drugs or carriers often involve reactions with primary amines or sulfhydryls, these methods can sometimes lack specificity or impact the biological activity of the molecule.[3][8] The integration of "olefin" moieties, particularly in the context of click chemistry, offers a highly efficient and bioorthogonal approach for conjugation.
Click chemistry reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (TCO, an olefin), are rapid, specific, and can be performed in complex biological media without interfering with native biochemical processes.[9][10] By functionalizing a drug carrier with an olefin handle (like TCO) and the biotin targeting ligand with a corresponding reaction partner (like tetrazine), a stable covalent linkage can be formed with high precision.[9] This modular strategy allows for the flexible design of sophisticated drug delivery systems.[11][12]
1.3 Key Applications
-
Actively Targeted Nanoparticles: Biotin can be conjugated to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, graphene oxide) to facilitate their targeted delivery to tumors.[2][13][14][15] These systems can encapsulate a wide range of anticancer drugs, enhancing their therapeutic index.
-
Pretargeting Strategies: This two-step approach is designed to minimize systemic exposure to potent drugs. First, a biotinylated monoclonal antibody specific to a tumor antigen is administered, allowing it to accumulate at the tumor site. This is followed by the administration of a streptavidin-drug conjugate, which rapidly binds to the biotinylated antibodies at the tumor, concentrating the therapeutic payload.[1][4]
-
Delivery of Diverse Payloads: The versatility of the biotin-avidin system allows for the targeted delivery of not only small-molecule chemotherapeutics but also larger biomolecules like proteins, peptides, and nucleic acids (e.g., siRNA), expanding its therapeutic potential.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the efficacy of biotin-mediated targeting.
Table 1: Enhancement of Cellular Uptake by Biotin Conjugation
| Cell Line | Biotinylated System | Fold Increase in Uptake (vs. Non-Targeted) | Reference |
|---|---|---|---|
| M109 (Murine Lung Carcinoma) | Biotin-conjugated polymer | >3-fold higher fluorescence intensity | [16] |
| Colo-26 (Murine Colon Tumor) | Biotin-conjugated polymer | >2-fold more fluorescence intensity | [16] |
| HeLa (Cervical Cancer) | Biotin-conjugated CO prodrug pair | ~9-fold higher percentage of fluorescent cells (vs. HEK-293) | [17] |
| MCF-7 (Breast Cancer) | Biotin-conjugated CO prodrug pair | ~6-fold higher percentage of fluorescent cells (vs. HEK-293) |[17] |
Table 2: Cytotoxicity of Biotinylated Drug Delivery Systems
| Cell Line | System | Treatment | Cell Viability (%) | Reference |
|---|---|---|---|---|
| MCF-7 | Epirubicin-loaded Bio-PLGA NPs | 120 h incubation | 36.1% | [16] |
| MCF-7 | Epirubicin-loaded PLGA NPs | 120 h incubation | 54.5% | [16] |
| HeLa | Biotinylated Colchicine Derivative (Deac-SS-Biotin, 2-fold IC₅₀) | No competing free biotin | 17.7% | [18] |
| HeLa | Biotinylated Colchicine Derivative (Deac-SS-Biotin, 2-fold IC₅₀) | + 0.60 µM free biotin | 68.9% | [18] |
| A549 | Biotin-conjugated Gemcitabine | 1 µM for 72 h | <20% | [16] |
| A549 | Gemcitabine alone | 1 µM for 72 h | >70% |[16] |
Table 3: In Vitro Drug Release from Biotinylated Conjugates
| System | Condition | Time (h) | Cumulative Release (%) | Reference |
|---|---|---|---|---|
| Deac-SS-Biotin (Colchicine) | PBS (pH 7.2-7.4) without DTT | 24 | ~0% | [18] |
| Deac-SS-Biotin (Colchicine) | PBS (pH 7.2-7.4) with 5-20 µM DTT | 8 | >70% | [18] |
| Dex-PEG-biotin | PBS (pH 7.4), 37 °C | 24 | Not specified, release measured up to 144h |[19] |
Table 4: Biotin Competition Assay for Receptor-Mediated Uptake
| Cell Line | Biotinylated System | Competitor (Concentration) | Uptake Inhibition (%) | Reference |
|---|---|---|---|---|
| L1210FR | Biotin-linker-taxoid probe (100 nM) | Free Biotin (2 mM) | ~78% (4.5-fold decrease in fluorescence) | [20] |
| HeLa | Biotin-conjugated peptide (0.1 µM) | Free Biotin (50 µM) | ~65% | [16] |
| HeLa | Biotin-conjugated CO prodrug pair (10 µM) | Free Biotin (200-500 µM) | No significant inhibition |[17] |
Note: The lack of inhibition in some studies highlights an ongoing scientific debate about the precise uptake mechanism for biotin conjugates, as the modification of biotin's carboxylic acid group may prevent interaction with the SMVT transporter in certain cases.[16][17][21][22]
Visualized Pathways and Workflows
// Relationships Ligand -> Receptor [label="1. Binding", dir=back, style=dashed, color="#202124", fontcolor="#202124"]; Receptor -> Pit [label="2. Invagination", color="#202124", fontcolor="#202124"]; Pit -> Vesicle [label="3. Scission", color="#202124", fontcolor="#202124"]; Vesicle -> Uncoating [label="4. ", style=dotted, arrowhead=none, color="#202124"]; Uncoating -> Endosome [label=" Fusion", color="#202124", fontcolor="#202124"]; Endosome -> Lysosome [label="5. Trafficking &\nPayload Release", color="#202124", fontcolor="#202124"]; Endosome -> Recycling [label="6. Sorting", color="#202124", fontcolor="#202124"]; Recycling -> Receptor [style=dashed, color="#202124"]; }
Diagram 1: Biotin Receptor-Mediated Endocytosis Pathway.[6][20][23][24]
// Nodes N_Form [label="Nanoparticle (NP)\nFormulation\n(e.g., with Drug-TCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; B_Conj [label="Biotin Conjugation\n(e.g., Biotin-Tetrazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Click [label="Bioorthogonal Ligation\n(Click Chemistry)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification & \nCharacterization\n(DLS, Zeta, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro [label="In Vitro Evaluation", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uptake [label="Cellular Uptake Assay\n(Flow Cytometry)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyto [label="Cytotoxicity Assay\n(MTT / LDH)", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Evaluation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PK [label="Pharmacokinetics\n(PK/PD)", fillcolor="#FFFFFF", fontcolor="#202124"]; Efficacy [label="Tumor Xenograft Model\n(Efficacy & Biodistribution)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges N_Form -> Click; B_Conj -> Click; Click -> Purify; Purify -> In_Vitro; In_Vitro -> Uptake; In_Vitro -> Cyto; Purify -> In_Vivo; In_Vivo -> PK; In_Vivo -> Efficacy; }
Diagram 2: Workflow for Evaluating Biotin-Targeted Nanoparticles.
// Edges mAb -> Tumor [label="Accumulates at\nTumor Site"]; Tumor -> Binding [label="Presents Biotin"]; SADrug -> Binding [label="Rapidly Sequesters"]; }
Diagram 3: Logical Flow of a Biotin-Avidin Pretargeting Strategy.[1][4]
Experimental Protocols
4.1 Protocol 1: Biotinylation of Antibodies/Proteins via NHS Ester Chemistry
This protocol describes the common method of labeling primary amines (e.g., lysine residues) on an antibody or other protein with an N-hydroxysuccinimide (NHS) ester of biotin.[3][8]
Materials:
-
Antibody/protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin (or a long-chain variant like LCB-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting spin column or dialysis cassette)
Procedure:
-
Prepare Protein: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-Biotin in anhydrous DMSO to a stock concentration of ~20 mg/mL.[8]
-
Reaction Incubation: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution.[8] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[3][8]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for an additional 15-30 minutes at room temperature.[3]
-
Purification: Remove excess, non-reacted biotinylation reagent from the labeled protein. This is critical to prevent interference in downstream applications. Use a desalting column, spin filtration, or dialysis against PBS.
-
Confirmation: The degree of biotinylation can be determined using an HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by biotin.
4.2 Protocol 2: Formulation of Biotin-Targeted Lipid Nanoparticles
This protocol provides a general method for preparing biotin-functionalized nanostructured lipid carriers (NLCs) for drug delivery, based on an electrostatic attraction method.[7]
Materials:
-
Gemcitabine (or other hydrophilic drug)
-
Lipids (e.g., solid lipid like Precirol® ATO 5, liquid lipid like Capryol® 90)
-
Surfactant (e.g., Poloxamer 188)
-
Biotin
-
Deionized water
-
High-shear homogenizer or probe sonicator
Procedure:
-
Prepare Lipid Phase: Melt the solid and liquid lipids together at a temperature approximately 10°C above the melting point of the solid lipid. Dissolve the drug in this molten lipid mixture if it is lipophilic.
-
Prepare Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase. If the drug is hydrophilic, dissolve it in this aqueous phase.
-
Form Emulsion: Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring using a high-shear homogenizer.
-
Form Nanoparticles: Sonicate the resulting pre-emulsion using a probe sonicator to reduce the particle size and form the NLC dispersion.
-
Cooling: Immediately place the nanoemulsion in an ice bath and continue stirring to allow the lipid to recrystallize and form solid NLCs.
-
Surface Functionalization with Biotin: Prepare a 0.5% (w/v) biotin solution. Add this solution to the NLC dispersion. The positively charged biotin is coated onto the surface of the negatively charged NLCs via electrostatic attraction. Allow sufficient time for the coating to stabilize.[7]
-
Characterization: Confirm the successful formulation and coating via Dynamic Light Scattering (DLS) for size and polydispersity, zeta potential measurement for surface charge, and Scanning Electron Microscopy (SEM) for morphology.
4.3 Protocol 3: In Vitro Cellular Uptake and Competition Assay
This protocol describes how to assess whether the uptake of a biotinylated conjugate is mediated by biotin receptors using a competition assay with excess free biotin.[17][20]
Materials:
-
Cancer cell line known to overexpress biotin receptors (e.g., HeLa, L1210FR)
-
Control cell line with low/no expression (e.g., HEK-293)
-
Fluorescently labeled biotin-drug conjugate
-
Complete cell culture medium
-
Free biotin solution (e.g., 20 mM stock in PBS)
-
PBS, Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 12-well plates for flow cytometry) and allow them to adhere overnight.
-
Competition Group Pre-incubation: For the competition group, pre-incubate the cells with a high concentration of free biotin (e.g., 1-2 mM final concentration) in serum-free media for 1 hour at 37°C to saturate the biotin receptors.[20]
-
Treatment Incubation:
-
Test Group: Add the fluorescently labeled biotin-drug conjugate to the cells at the desired final concentration.
-
Competition Group: Add the same concentration of the fluorescent conjugate in the continued presence of the excess free biotin.
-
Control Group: Treat cells with vehicle only.
-
-
Incubation: Incubate all plates for a defined period (e.g., 3-4 hours) at 37°C. For some experiments, a parallel plate can be kept at 4°C to inhibit active endocytosis.[16][20]
-
Washing: After incubation, remove the treatment media and wash the cells three times with ice-cold PBS to remove any non-internalized conjugate.
-
Cell Preparation for Analysis:
-
Flow Cytometry: Detach the cells using Trypsin-EDTA, neutralize with complete media, centrifuge, and resuspend the cell pellet in FACS buffer (e.g., PBS with 1% BSA).
-
Microscopy: Fix the cells (e.g., with 4% paraformaldehyde), stain nuclei with DAPI if desired, and mount for imaging.
-
-
Analysis:
-
Quantify the mean fluorescence intensity of the cell population using a flow cytometer.
-
A significant reduction in fluorescence in the competition group compared to the test group indicates that uptake is competitively inhibited by free biotin and is therefore likely receptor-mediated.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. Avidin-biotin technology in targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Biotin-Functionalized Lipid Nanoparticles: A Promising Approach for Gemcitabine Delivery in Non-Small Cell Lung Cancer Treatment – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. lifetein.com [lifetein.com]
- 10. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Membrane receptor probes: solid-phase synthesis of biotin-Asp-PEG-arvanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biotinylated polyaminoacid-based nanoparticles for the targeted delivery of lenvatinib towards hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Avidin-biotin technology to synthesize multi-arm nano-construct for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-Olefin Reactions
Welcome to the technical support center for biotin-olefin reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing and troubleshooting the conjugation of biotin to olefin-containing molecules. The primary focus is on the radical-mediated thiol-ene reaction, a robust and widely used "click chemistry" method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for conjugating biotin to an olefin?
The most prevalent and efficient method is the thiol-ene reaction . This reaction involves the addition of a thiol group (-SH) from a biotin-thiol derivative to an alkene (olefin) double bond. It is considered a "click chemistry" reaction due to its high yields, stereoselectivity, rapid reaction rates, and tolerance of a wide range of functional groups.[1][2][3]
Q2: What are the two main mechanisms for the thiol-ene reaction?
The thiol-ene reaction can proceed through two primary mechanisms:
-
Radical-Mediated Addition: This is the most common pathway for this compound conjugation. A radical initiator (photochemical or thermal) generates a thiyl radical from the biotin-thiol. This radical then adds to the olefin in an anti-Markovnikov fashion.[2] This process is highly efficient and is not typically inhibited by oxygen, which is an advantage over many other radical polymerizations.[4][5]
-
Michael Addition: This mechanism occurs when the olefin is an "activated" or electron-poor alkene (e.g., acrylates, maleimides). The reaction is catalyzed by a base or a nucleophile, which deprotonates the thiol to form a thiolate anion. This anion then attacks the electron-deficient double bond.[1][6]
Q3: How do I choose between a radical-mediated and a Michael addition approach?
The choice of mechanism depends on the nature of your olefin:
-
For unactivated or electron-rich olefins (e.g., vinyl ethers, norbornenes), the radical-mediated thiol-ene reaction is the appropriate choice. These reactions are typically faster and more efficient for these types of substrates.[2][4]
-
For electron-poor olefins (e.g., acrylates, acrylamides, maleimides), a nucleophile-initiated Michael addition is generally more effective. [6] While radical addition can occur with these substrates, it is often slower.
Q4: What is a suitable biotin derivative to use for the thiol-ene reaction?
You will need a biotin derivative that contains a free thiol (-SH) group. These can be synthesized or are commercially available. Often, they include a spacer arm (e.g., a polyethylene glycol or PEG linker) between the biotin moiety and the thiol group to reduce steric hindrance and improve solubility.
Q5: What are the typical side products in a this compound reaction?
The most common side product is the formation of a disulfide bond from the oxidation of the biotin-thiol starting material.[7] Additionally, if using a radical-mediated process with highly reactive olefins, homopolymerization of the olefin can occur, although this is less common in well-optimized thiol-ene reactions.[8] In Michael additions, reversibility can be an issue, potentially leading to incomplete conversion.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Radical Initiation | Increase Initiator Concentration: Start with a higher concentration of the photo- or thermal initiator (e.g., increase from 1 mol% to 5 mol%).[7] Verify Initiator Activity: Ensure your initiator is not expired or decomposed. For photoinitiators, confirm the UV lamp is emitting at the correct wavelength and has sufficient power.[7] | The generation of thiyl radicals is the critical first step. Insufficient radical flux will lead to a slow or stalled reaction. |
| Oxygen Inhibition (Minor Concern) | Degas Solvents: While thiol-ene reactions are relatively tolerant to oxygen,[4] for sluggish reactions, degassing the solvent by sparging with an inert gas (N₂ or Ar) for 15-20 minutes can be beneficial.[7] | Oxygen can still scavenge some radical species, and its removal can improve efficiency in sensitive systems. |
| Steric Hindrance | Increase Reaction Time and/or Temperature: For sterically hindered olefins, more energy and time may be required for the reaction to proceed to completion.[7][9] Use a Biotin-Thiol with a Longer Spacer Arm: A longer, flexible spacer can help overcome steric clashes near the reaction site. | Bulky substituents near the double bond can physically block the approach of the biotin-thiol.[9] |
| Poor Reactant Solubility | Change Solvent: Select a solvent where both the biotin-thiol and the olefin are highly soluble. Common choices include THF, acetonitrile, DMF, or methanol.[7][10] | If reactants are not fully dissolved, the reaction will be slow and incomplete. |
| Incorrect Olefin Type for Mechanism | Switch Reaction Type: If using an electron-poor alkene (e.g., acrylate) with a radical initiator, consider switching to a base-catalyzed Michael addition. Conversely, if using an electron-rich alkene with a base, switch to a radical-initiated process. | The reactivity of the olefin is mechanistically dependent. Electron-rich alkenes favor radical addition, while electron-poor alkenes favor Michael addition.[4] |
Problem 2: Formation of Disulfide Side Product
The appearance of a disulfide dimer of your biotin-thiol is a strong indicator of oxidation.
| Potential Cause | Recommended Solution | Explanation |
| Presence of Oxygen | Work Under an Inert Atmosphere: The most effective method is to run the reaction under a nitrogen or argon atmosphere.[7] Degas Solvents and Reagents: Thoroughly degas all solvents and reagent solutions before use. | Oxygen readily oxidizes thiols to form disulfide bonds, consuming your starting material.[7] |
| Presence of Oxidizing Impurities | Purify Reagents: Ensure your olefin and solvent are free from peroxides or other oxidizing contaminants. | Impurities in the starting materials can contribute to the oxidation of the thiol. |
Problem 3: Reaction is Inconsistent Between Batches
Inconsistent results often point to subtle variations in setup or reagent quality.
| Potential Cause | Recommended Solution | Explanation |
| Variability in Initiator/Catalyst Amount | Use Freshly Prepared Stock Solutions: Prepare a stock solution of your initiator or catalyst to ensure accurate and consistent dispensing for each reaction. | Small errors in weighing milligram quantities of initiators can lead to significant variations in reaction rate and yield. |
| Water Content in Solvents | Use Anhydrous Solvents: Unless performing the reaction in an aqueous buffer, use dry solvents to minimize variability, especially for base-catalyzed Michael additions. | Water can affect the activity of some initiators and catalysts and can participate in side reactions. |
| Light Source Variability (Photoinitiated) | Standardize Distance and Exposure Time: Keep the distance from the UV lamp to the reaction vessel constant. Use a timer to ensure consistent irradiation times. | The intensity of UV light decreases with distance, so inconsistent placement will lead to variable rates of radical initiation. |
Experimental Protocols
Protocol 1: General Photoinitiated Radical Thiol-Ene Reaction
This protocol is suitable for conjugating a biotin-thiol to an electron-rich or unactivated olefin.
-
Preparation of Reactants:
-
Dissolve the olefin (1.0 equivalent) and the biotin-thiol (1.1 equivalents) in a suitable solvent (e.g., THF, acetonitrile, or a DMF/H₂O mixture for biomolecules) in a quartz or borosilicate glass reaction vessel.[1] The concentration should be sufficient to ensure good reaction kinetics, typically in the range of 10-100 mM.
-
Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DPAP) (1-5 mol%).[1] For aqueous reactions, a water-soluble initiator like VA-044 can be used.[1]
-
-
Reaction Setup:
-
Stir the solution to ensure it is homogeneous.
-
(Optional but recommended for best results) Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes.[7]
-
-
Initiation:
-
Place the reaction vessel under a UV lamp (e.g., 365 nm). Ensure the distance to the lamp is consistent for reproducible results.
-
Irradiate the solution with stirring. Reaction times can vary from a few minutes to several hours depending on the reactivity of the substrates.[1] For a norbornene-containing peptide, the reaction can be complete in as little as 20 minutes.[1]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique such as TLC, LC-MS, or NMR by observing the disappearance of the starting materials.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to remove the excess biotin-thiol, initiator byproducts, and any disulfide that may have formed.
-
Protocol 2: Base-Catalyzed Thiol-Michael Addition
This protocol is suitable for conjugating a biotin-thiol to an electron-poor olefin like an acrylate or maleimide.
-
Preparation of Reactants:
-
Dissolve the electron-poor olefin (1.0 equivalent) and the biotin-thiol (1.0-1.1 equivalents) in a polar aprotic solvent such as DMF or DMSO.[7]
-
-
Reaction Setup:
-
Reaction:
-
The reaction is often exothermic and proceeds quickly, typically within 1-2 hours at room temperature.[3]
-
Continue stirring and monitor the reaction progress by TLC, LC-MS, or NMR.
-
-
Work-up and Purification:
-
Once complete, quench the reaction by adding a mild acid (e.g., a few drops of acetic acid) to neutralize the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the product using column chromatography to separate it from unreacted starting materials and the catalyst.
-
Data Presentation
Table 1: Influence of Olefin ('Ene') Type on Radical Thiol-Ene Reaction Rate
The electronic properties of the olefin significantly impact the reaction rate in radical-mediated thiol-ene reactions.
| Olefin Type | Reactivity | Typical Reaction Time (Photoinitiated) | Reference |
| Electron-Rich (e.g., Vinyl Ether) | High | < 10 seconds to minutes | [2][4][11] |
| Strained (e.g., Norbornene) | Very High | ~20 minutes | [1][4] |
| Unactivated (e.g., 1-dodecene) | Moderate | Hours (e.g., ~8 hours for 30% conversion) | [10] |
| Electron-Poor (e.g., Acrylate) | Low | Slow, often incomplete | [4] |
Table 2: Effect of Solvent on Radical Thiol-Ene Reaction Kinetics
The choice of solvent can influence the rate of the chain transfer step in the radical mechanism.
| Solvent | Polarity | Effect on Chain Transfer Rate (kCT) | Overall Reaction Rate | Reference |
| Toluene | Non-polar | Higher | Faster | [12][13] |
| Chloroform | Moderately Polar | Lower | Slower | [10] |
| Tetrahydrofuran (THF) | Polar Aprotic | Lower | Slower | [10] |
| Methanol | Polar Protic | Lower | Can be faster for certain substrates | [10][14] |
Note: While non-polar solvents can increase the chain transfer rate constant, the overall reaction rate is also highly dependent on reactant solubility and the specific nature of the thiol and ene.[12][13]
Visualizations
Diagram 1: Radical-Mediated Thiol-Ene Reaction Workflow
Caption: Workflow for a photoinitiated radical thiol-ene reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound reactions.
References
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 9. Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantylideneadamantane/sesquihomoadamantene pair (a combined experimental and theoretical study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational and experimental approach to evaluate the effect of initiator concentration, solvents, and enes on the TEMPO driven thiol–ene reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Biotin-Olefin Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biotin-olefin conjugates is a critical step in various applications, from targeted drug delivery to advanced molecular imaging. However, achieving high yields in these multi-step syntheses can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound conjugates?
A1: Several robust synthetic strategies are employed to conjugate biotin to an olefin. The choice of reaction often depends on the nature of the olefin and the desired linkage. Common methods include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Heck Reaction: Couples a biotin derivative containing a halide or triflate with an olefin. This reaction is versatile for forming carbon-carbon bonds.[1][2]
-
Sonogashira Coupling: Involves the coupling of a terminal alkyne on either the biotin or olefin moiety with a vinyl halide on the other. This is particularly useful for creating conjugated systems.[3][4][5]
-
Suzuki-Miyaura Coupling: Reacts a vinyl boronic acid or ester with a biotin-halide to form the C-C bond. This method is known for its mild reaction conditions and functional group tolerance.[6][7]
-
-
Olefin Metathesis: This powerful reaction, often utilizing Grubbs or Hoveyda-Grubbs catalysts, can be used to form a new double bond between a biotinylated olefin and another olefin. This is particularly useful for synthesizing macrocycles or performing ring-closing metathesis.[8][9][10]
-
Amide Coupling: If the olefin partner has a primary or secondary amine, the carboxylic acid of biotin can be activated (e.g., as an NHS ester) and coupled to form a stable amide bond.
Q2: My reaction yield is consistently low. What are the general areas I should investigate first?
A2: Low yields can stem from a variety of factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure all reagents, especially the palladium catalyst and solvents, are pure and anhydrous. Moisture and oxygen can deactivate catalysts and lead to side reactions.
-
Reaction Conditions: Re-evaluate the reaction temperature, time, and concentration. These parameters often require optimization for specific substrates.
-
Protecting Groups: Confirm the stability of your protecting groups under the reaction conditions and ensure complete deprotection in the final steps. Incomplete deprotection is a common cause of low yield and purification difficulties.[11][12][13]
-
Purification Method: Your purification strategy might be leading to product loss. Small molecule this compound conjugates may require different purification techniques than biotinylated proteins.
Q3: How do I choose the right protecting group for biotin during my synthesis?
A3: Protecting the carboxylic acid and the two urea nitrogens of biotin can be crucial to prevent unwanted side reactions.
-
Carboxylic Acid: Often protected as a methyl or ethyl ester. This can be deprotected under basic or acidic conditions.
-
Urea Nitrogens: The tert-butoxycarbonyl (Boc) group is a common choice for protecting the urea nitrogens. It is stable under many reaction conditions and can be removed with a strong acid like trifluoroacetic acid (TFA).[11][14] Careful selection is needed to ensure the protecting group is stable during the coupling reaction but can be removed without affecting the newly formed olefin conjugate.
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Heck, Sonogashira, Suzuki)
Problem: My cross-coupling reaction is giving a low yield of the desired this compound product.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivity | - Use a pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which can be inefficient. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladium pre-catalyst for more reliable activation. - Ligand Selection: The choice of phosphine ligand is critical. For less reactive starting materials, consider using bulky, electron-rich ligands to facilitate oxidative addition. Screen a variety of ligands to find the optimal one for your specific substrates. - Deoxygenate Thoroughly: Ensure all solvents and reagents are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Sub-optimal Reaction Conditions | - Solvent and Base Combination: The choice of solvent and base significantly impacts the reaction outcome. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often beneficial. The table below provides a starting point for optimization.[6][7][15][16][17] - Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction for signs of catalyst turning black (palladium black), which indicates decomposition. |
| Side Reactions | - Homocoupling: In Sonogashira reactions, the presence of copper(I) can lead to the formation of alkyne dimers. Consider a copper-free protocol if this is a significant issue.[5] - Dehalogenation: In Suzuki reactions, dehalogenation of the starting material can occur. Avoiding alcohol-based solvents and carefully selecting the base can minimize this side reaction.[7] |
Data Presentation: Solvent and Base Effects on Suzuki-Miyaura Coupling Yield
The following table, adapted from studies on Suzuki-Miyaura reactions, illustrates the significant impact of solvent and base selection on product yield. While not specific to a this compound synthesis, the trends provide a valuable guide for optimization.
| Solvent | Base | Yield (%) | Reference |
| Methanol | NaOH | 78.9 | [6] |
| Ethanol | NaOH | 73.4 | [6] |
| MeOH:H₂O (3:2) | NaOH | 96.3 | [6] |
| THF:H₂O (1:1) | K₂CO₃ | Increased yield | [16] |
| 1,4-Dioxane:H₂O (2:1) | K₂CO₃ | 80 | [16] |
This data is illustrative and specific yields will vary depending on the substrates and other reaction conditions.
Low Yield in Olefin Metathesis
Problem: My olefin metathesis reaction to form a this compound conjugate has low conversion.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inhibition | - Coordinating Functional Groups: Functional groups on the biotin or olefin substrate can coordinate to the ruthenium catalyst and inhibit its activity. If suspected, consider using a catalyst that is more tolerant to functional groups. - Impure Solvents: Traces of impurities in the solvent can poison the catalyst. Use freshly distilled or high-purity anhydrous solvents. |
| Steric Hindrance | - Bulky Substrates: If either the biotinylated olefin or the coupling partner is sterically hindered, the reaction rate can be significantly reduced. Consider using a catalyst with a smaller ligand sphere or a longer linker between the biotin and the olefin to reduce steric clash.[8] |
| Reaction Equilibrium | - Ethylene Removal: In cross-metathesis reactions that produce ethylene as a byproduct, the accumulation of ethylene can slow down or reverse the reaction. Perform the reaction under a gentle stream of inert gas or under vacuum to drive the equilibrium towards the product. |
Incomplete Deprotection
Problem: After the final deprotection step, I am getting a mixture of products, and the yield of the fully deprotected this compound is low.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Acid Strength/Concentration | - Increase Acid Concentration: For Boc deprotection, if you are using a dilute solution of TFA in DCM (e.g., 20%), try increasing the concentration to 50% or even use neat TFA.[13] - Switch to a Stronger Acid: If TFA is not effective, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[13] |
| Inadequate Reaction Time/Temperature | - Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is fully consumed. - Increase Temperature: While most Boc deprotections proceed at room temperature, gentle heating may be required for sterically hindered substrates. |
| Side Product Formation | - Alkylation by t-Butyl Cation: The t-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on your molecule.[14] Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the t-butyl cation. |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Biotin-Alkyne with a Vinyl Iodide
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the vinyl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Substrate Addition: Add the biotin-alkyne (1.2 eq) dissolved in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Purification of a Small Molecule this compound Conjugate
-
Initial Workup: After the reaction, perform an aqueous workup to remove water-soluble impurities and the bulk of the solvent.
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. The polarity of the eluent should be gradually increased to elute the product while separating it from less polar starting materials and more polar byproducts.
-
Monitoring: Collect fractions and monitor by TLC, staining with an appropriate reagent (e.g., potassium permanganate for visualizing olefins or a biotin-specific stain).
-
-
Further Purification (if necessary): For very high purity requirements, preparative HPLC or recrystallization may be necessary.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low yields.
Signaling Pathway of Palladium-Catalyzed Cross-Coupling
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
reducing non-specific binding of biotin-olefin probes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize non-specific binding of biotin-olefin probes in various applications.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound probes?
Non-specific binding refers to the attachment of this compound probes to unintended molecules or surfaces within an experimental system, rather than to the specific target of interest. This can lead to high background noise, reduced assay sensitivity, and potentially false-positive results.[1] The interaction between biotin and avidin (or streptavidin) is exceptionally strong, and this powerful affinity can sometimes lead to unwanted binding.[2][3]
Q2: What are the primary causes of high non-specific binding?
Several factors can contribute to elevated non-specific binding:
-
Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on surfaces (like membranes or beads) is a common cause.[1]
-
Endogenous Biotin: Many biological samples, such as cell lysates and tissue preparations, contain naturally occurring biotinylated proteins that can interfere with the assay.[2][4]
-
Hydrophobic and Ionic Interactions: The probe or detection reagents may interact non-specifically with proteins or surfaces through hydrophobic or electrostatic forces.[1][5]
-
Incorrect Probe Concentration: Using a probe concentration that is too high can saturate the target and lead to binding at low-affinity, non-specific sites.[6][7]
-
Inadequate Washing: Insufficient or poorly optimized washing steps may fail to remove unbound or weakly bound probes.[6][8]
-
Probe Aggregation: Biotinylated probes can sometimes form aggregates, which are prone to non-specific binding.
Q3: Which is better to use for detection, avidin or streptavidin?
Streptavidin is generally preferred over avidin for most applications. While both proteins bind to biotin with very high affinity, avidin is a glycoprotein with a high isoelectric point (pI), which leads to a higher degree of non-specific binding.[2] Streptavidin, isolated from bacteria, lacks the carbohydrate moieties of avidin and thus exhibits significantly less non-specific binding.[2]
Q4: Can components of my buffer system increase background?
Yes, certain buffer components can introduce interference. For example, using nonfat dry milk or casein in Western blots beyond the initial blocking step can be problematic due to the presence of residual biotin.[2] Similarly, fetal bovine serum (FBS) should be avoided in blocking buffers for the same reason.[2] It is also important to avoid phosphate-based buffers if any downstream steps involve phosphate-sensitive reactions.[1] Increasing the ionic strength of buffers (e.g., ~0.5 M NaCl) can help reduce non-specific binding due to electrostatic interactions.[2][5]
Troubleshooting Guides
Problem: High, uniform background across the entire sample/blot.
This issue often points to systemic problems with blocking, probe concentration, or washing steps.
Possible Cause 1: Inadequate Blocking
Insufficient blocking leaves sites open for the probe or detection reagents to bind non-specifically.
Solution: Optimize the blocking protocol.
-
Select the Right Blocking Agent: Bovine Serum Albumin (BSA) is a widely used and effective blocking agent.[1] For applications sensitive to endogenous biotin, use a high-purity, biotin-free grade of BSA.
-
Optimize Concentration and Incubation: The concentration and incubation time of the blocking agent are critical.
| Blocking Agent | Typical Concentration | Recommended Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | 30-60 minutes at room temperature or overnight at 4°C | A cost-effective and common choice for many protein-based assays.[1] |
| Casein | 1% - 3% (w/v) | 30-60 minutes at room temperature | Effective for immunoassays, but may interfere with some biotin-binding assays.[1] |
| Commercial Blocking Buffers | Varies by manufacturer | Follow manufacturer's instructions | Often contain proprietary formulations with detergents or polymers to minimize interactions. |
Detailed Protocol: Enhanced Blocking Step
-
Prepare your blocking buffer (e.g., 1% BSA in TBS-T).
-
Completely immerse the membrane or cover the sample with the blocking buffer.
-
Incubate for at least 1 hour at room temperature with gentle agitation. For particularly problematic backgrounds, extend the incubation to overnight at 4°C.
-
After blocking, proceed directly to the primary antibody or probe incubation step. Do not wash between blocking and probe incubation unless specified by your protocol.
-
Ensure subsequent antibody/probe dilutions are made in the same blocking buffer.
Possible Cause 2: Probe Concentration is Too High
Excess probe can bind to low-affinity sites, increasing background.[6]
Solution: Perform a probe concentration titration.
Detailed Protocol: Probe Titration
-
Prepare a series of dilutions of your this compound probe (e.g., 1:500, 1:1000, 1:2500, 1:5000, 1:10000) in your optimized blocking buffer.
-
Set up parallel experiments, with each using a different probe concentration. Keep all other parameters (incubation time, washing, etc.) constant.
-
Process the samples and analyze the signal-to-noise ratio for each concentration.
-
Select the concentration that provides the strongest specific signal with the lowest background.
Possible Cause 3: Insufficient Washing
Inadequate washing fails to remove unbound probe.
Solution: Increase the stringency and number of wash steps.[6][8]
Detailed Protocol: Optimized Washing Procedure
-
After the probe incubation step, decant the probe solution.
-
Perform an initial quick rinse with a generous volume of wash buffer (e.g., TBS with 0.05% Tween-20).
-
Follow with at least three washes of 5-10 minutes each, using a large volume of wash buffer and constant, gentle agitation.[6]
-
For persistent background, you can increase the salt concentration (up to 250 mM NaCl) or the detergent concentration in the wash buffer to enhance stringency.[9]
Problem: Speckled or Punctate Background
This type of background often indicates the presence of aggregates in the probe or detection reagent solutions.
Solution: Centrifuge and filter your reagents.
Detailed Protocol: Reagent Clarification
-
Before use, centrifuge your this compound probe solution and any streptavidin-conjugate solutions at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully pipette the supernatant to a new tube, being careful not to disturb the pellet, which may contain aggregates.
-
For critical applications, the supernatant can be passed through a 0.22 µm spin filter to remove any remaining small aggregates.
Problem: High Background in Tissues or Cell Lysates
This is often caused by endogenous biotin present in the sample.[2][10]
Solution: Implement an endogenous biotin blocking step.
Detailed Protocol: Avidin/Biotin Blocking This procedure is performed after fixation and permeabilization but before the primary blocking step.
-
Incubate the tissue section or cells with an avidin solution for 15 minutes.[11] This saturates the endogenous biotin.
-
Wash the sample thoroughly with buffer (e.g., PBS) to remove unbound avidin.
-
Incubate the sample with a biotin solution for 15 minutes.[11] This blocks any remaining biotin-binding sites on the avidin molecule just applied.
-
Wash the sample thoroughly with buffer.
-
Proceed with your standard protein blocking protocol (e.g., with BSA).
Visual Guides
Experimental Workflow and Troubleshooting Points
This diagram outlines a typical workflow using this compound probes and highlights key stages where non-specific binding can be addressed.
Caption: Workflow with key points for troubleshooting non-specific binding.
Mechanism of Non-Specific vs. Specific Binding
This diagram illustrates the difference between desired specific binding and undesired non-specific binding.
Caption: Comparison of specific vs. non-specific probe interactions.
Troubleshooting Decision Tree
A logical guide to help diagnose the source of high background based on its appearance.
Caption: Decision tree for diagnosing and resolving high background issues.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. bma.ch [bma.ch]
- 8. How do I reduce high background in my FISH assay? [ogt.com]
- 9. researchgate.net [researchgate.net]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the Stability of Biotin-Olefin Conjugates
Welcome to the technical support center for biotin-olefin conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these valuable reagents and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound conjugates?
A1: The stability of this compound conjugates is influenced by both the biotin moiety and the olefin functional group. Key concerns include:
-
Oxidation of Biotin: The sulfur atom in the biotin ring is susceptible to oxidation, which can form biotin sulfoxide or biotin sulfone.[1][2][3][4][5] While biotin sulfoxide can still bind to avidin and streptavidin, its affinity may be altered.[3]
-
Instability of the Olefin Linker: The olefin component, especially strained alkenes like trans-cyclooctene (TCO) used in click chemistry, can be prone to degradation.[6][7][8][9] Common degradation pathways include isomerization to less reactive forms (e.g., cis-cyclooctene), oxidation, and reaction with thiols.[1][9]
-
Hydrolysis of the Linker: While the carbon-carbon double bond of the olefin is generally stable to hydrolysis, other parts of the linker connecting biotin to the olefin or the olefin to the biomolecule may contain hydrolytically labile bonds (e.g., esters).[10][11]
-
Non-specific Binding: The biotin-binding protein used for detection (e.g., avidin) can exhibit non-specific binding to cellular components, leading to high background signals.[12][13][14]
Q2: How does pH affect the stability of my this compound conjugate and its interaction with streptavidin?
A2: The biotin-streptavidin interaction is remarkably stable over a wide pH range.[15] However, extreme pH values can affect the stability of the conjugate itself. Acidic conditions can contribute to the hydrolysis of certain linkers. The avidin-biotin complex is known to be stable from pH 2 to 11.[15] The binding of biotin to streptavidin is known to stabilize the protein structure, even at low pH.[16]
Q3: What are the optimal storage conditions for this compound conjugates?
A3: For long-term stability, this compound conjugates should be stored under conditions that minimize oxidation and hydrolysis. General recommendations include:
-
Storage as a solid: If possible, store the conjugate as a lyophilized powder or a dry solid at -20°C or -80°C, protected from light and moisture.[6]
-
Storage in solution: If storing in solution, use a buffer at a neutral or slightly acidic pH (e.g., pH 6.0-7.5) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[6] For some conjugates, the addition of a cryoprotectant like glycerol may be beneficial.
-
Inert atmosphere: For highly sensitive olefin linkers, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[17]
Q4: My this compound conjugate appears to be losing reactivity over time. What could be the cause?
A4: A loss of reactivity, particularly in the context of click chemistry with tetrazines, is often due to the degradation of the olefin component. For highly reactive olefins like trans-cyclooctenes, isomerization to the unreactive cis-isomer can occur.[9] This can be catalyzed by trace metals or interaction with certain proteins in biological samples.[9] Oxidation of the olefin double bond is another potential cause.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Assays
| Possible Cause | Recommended Solution |
| Non-specific binding of avidin/streptavidin conjugates | Use NeutrAvidin™ or streptavidin conjugates, which have a lower isoelectric point and lack the glycosylation of avidin, reducing non-specific interactions.[9] Increase the ionic strength of buffers (e.g., by adding NaCl) to reduce electrostatic interactions.[13][14] |
| Endogenous biotin in samples | Pre-treat samples with a biotin-blocking kit to saturate any endogenous biotin before adding the biotinylated probe.[9][12] |
| Hydrophobic interactions | Add a non-ionic detergent (e.g., Tween-20 or Triton X-100) to your buffers to minimize hydrophobic interactions. |
| Over-biotinylation of the probe | Reduce the molar excess of the biotinylation reagent during conjugation to achieve a lower degree of labeling, which can reduce non-specific binding.[18] |
Issue 2: Low Signal or Poor Reactivity in Click Chemistry
| Possible Cause | Recommended Solution |
| Degradation of the olefin | Prepare fresh solutions of the this compound conjugate before use. Store stock solutions under appropriate conditions (see FAQ 3). For sensitive olefins like TCOs, consider using derivatives with enhanced stability, such as dioxolane-fused TCOs (d-TCO).[8] |
| Isomerization of trans-cyclooctene (TCO) | If working with samples containing thiols, consider adding a radical inhibitor like Trolox to suppress isomerization.[1][6] If trace metal contamination is suspected, include a chelating agent like EDTA in your buffers. |
| Steric hindrance | Ensure that the linker between the biotin and the olefin, and between the olefin and the biomolecule, is sufficiently long to minimize steric hindrance during the click reaction.[8] |
| Incorrect buffer composition | Ensure the buffer conditions are optimal for the specific click chemistry reaction being performed. For copper-catalyzed reactions, avoid buffers containing strong chelators that can sequester the copper catalyst. |
Issue 3: Inconsistent Results Between Batches of Conjugates
| Possible Cause | Recommended Solution |
| Variable degree of biotinylation | Quantify the degree of biotin incorporation for each new batch. Use a consistent and well-documented conjugation protocol.[19] |
| Incomplete removal of excess biotinylation reagent | After the conjugation reaction, thoroughly purify the conjugate to remove any unreacted biotinylation reagent, which can compete for binding to streptavidin.[19] Dialysis or size-exclusion chromatography are effective methods. |
| Degradation during storage | Aliquot new batches of the conjugate and store them under recommended conditions to ensure stability over time. Perform quality control checks on stored aliquots. |
Quantitative Data Summary
Table 1: Factors Influencing the Stability of Biotin-Streptavidin Interaction
| Parameter | Effect on Stability | Notes |
| Temperature | The biotin-streptavidin complex is remarkably thermostable, with the melting temperature (Tm) of streptavidin increasing from ~75°C to ~112°C upon biotin binding.[20][21][22] | The interaction is enthalpically driven at higher temperatures (30-40°C) and entropically driven at lower temperatures.[21][23] |
| pH | The interaction is stable over a broad pH range, typically from pH 2 to 11.[15] | Binding of biotin can stabilize the streptavidin structure even at low pH.[16] |
| Denaturants | The complex is resistant to high concentrations of denaturants like 6 M Guanidinium Hydrochloride (GuHCl).[22] | In 8 M urea, the tetrameric streptavidin may dissociate into dimers, but the biotin remains bound.[22] |
Table 2: Common Olefins in Bioconjugation and Their Relative Stability
| Olefin | Reactivity | Stability Considerations |
| Terminal Alkenes | Moderate | Generally stable but can be susceptible to oxidation over long-term storage.[17] Can be metabolized by enzymes in biological systems.[4][21][24][25] |
| Norbornenes | Good | Relatively stable, but the strained ring system can participate in various reactions.[2][18][26][27] |
| trans-Cyclooctenes (TCOs) | Very High | Prone to isomerization to the less reactive cis-isomer, especially in the presence of thiols or copper.[1][7][9] Highly strained versions are more reactive but can be less stable. |
| Dioxolane-fused TCOs (d-TCO) | High | Designed for improved stability in aqueous solutions and biological media compared to standard TCOs.[8] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Protein with a this compound NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is in the optimal range for labeling (typically 1-5 mg/mL).
-
This compound Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add a calculated molar excess of the this compound reagent to the protein solution. The optimal molar ratio should be determined empirically but often ranges from 10:1 to 50:1 (reagent:protein).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted this compound reagent and by-products by dialysis against PBS or by using a desalting column.
-
Quantification and Storage: Determine the protein concentration and the degree of biotinylation using an appropriate method (e.g., HABA assay or UV-Vis spectroscopy if the linker has a chromophore). Store the conjugate in aliquots at -20°C or -80°C.
Protocol 2: Assessing the Stability of a this compound Conjugate
-
Sample Preparation: Prepare several aliquots of the this compound conjugate at a known concentration in the desired buffer (e.g., PBS, cell culture medium).
-
Incubation Conditions: Incubate the aliquots under different conditions to be tested (e.g., different temperatures, pH values, or in the presence of potential degradation-inducing agents like a thiol-containing compound). Include a control sample stored under optimal conditions (e.g., -80°C).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Analysis: Analyze the samples to assess the integrity of the conjugate.
-
HPLC Analysis: Use reverse-phase or size-exclusion HPLC to detect the appearance of degradation products or a decrease in the main conjugate peak.
-
Mass Spectrometry (LC-MS): Identify the mass of any degradation products to determine the degradation pathway (e.g., oxidation will result in a +16 or +32 Da mass shift).
-
Functional Assay: Perform a functional assay (e.g., a click reaction with a fluorescent tetrazine followed by SDS-PAGE and in-gel fluorescence scanning) to determine if the reactivity of the olefin has been compromised.
-
Visualizations
Caption: Workflow for the biotinylation of a protein with a this compound NHS ester.
Caption: A logical workflow for troubleshooting low signal intensity in experiments.
Caption: Potential degradation pathways for this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. monash.edu [monash.edu]
- 4. Carbon-carbon double-bond reductases in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromspec.com [chromspec.com]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 17. shell.com [shell.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Degradation of Hydrocarbons by Members of the Genus Candida II. Oxidation of n-Alkanes and 1-Alkenes by Candida lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Poly(Oxanorbornene)-Protein Conjugates Prepared by Grafting-to ROMP as Alternatives for PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity | Semantic Scholar [semanticscholar.org]
Technical Support Center: Biotin-Olefin Linker Cleavage
Welcome to the technical support resource for biotin-olefin linker cleavage. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound linker? A this compound linker is a chemical tool used in proteomics and other biological research to isolate and identify proteins or other biomolecules. It contains a biotin group for strong binding to streptavidin (often on beads for purification), a cleavable olefin bond, and a reactive group to attach to a target molecule. The key feature is the ability to release the captured molecule under specific chemical conditions that break the olefin bond, which avoids the harsh conditions typically required to disrupt the biotin-streptavidin interaction.[1]
Q2: What are the most common chemical reactions used for olefin linker cleavage? The most prevalent method is ruthenium-catalyzed olefin metathesis.[2][3][4] Catalysts like Hoveyda-Grubbs are often used due to their stability and efficiency in aqueous environments compatible with biological samples.[2][5] Another method involves oxidative cleavage, for example, using ozonolysis or other oxidizing agents.[6][7]
Q3: What is a photocleavable biotin linker and how does it differ? A photocleavable biotin linker is an alternative that breaks apart when exposed to a specific wavelength of light (e.g., UV light).[8][9] This allows for precise, non-destructive release of target molecules without the need for chemical reagents, which can be advantageous for studies in living cells or other sensitive biological samples.[8][9]
Q4: Can ruthenium catalysts be toxic to cells in live-cell experiments? While ruthenium complexes are increasingly designed for biocompatibility, some can exhibit toxicity at higher concentrations or after prolonged exposure.[10][11][12] It is crucial to determine the toxicity profile of the specific catalyst and concentration used for your cell line. For instance, some studies have shown that certain ruthenium catalysts present noticeable toxicity at concentrations of 50-100 µM after 24 hours.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage of this compound linkers.
Problem 1: Incomplete or Low-Yield Cleavage
Incomplete cleavage is one of the most frequent issues, leading to low recovery of the target molecule.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Inactivation | Ruthenium catalysts can be sensitive to air and certain reactive functional groups. Ensure all buffers and solvents are thoroughly degassed. Use freshly prepared catalyst solutions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Suboptimal Reaction Temperature | The activity of metathesis catalysts is temperature-dependent. If cleavage is slow, consider increasing the temperature moderately (e.g., to 37°C), as many ruthenium catalysts are efficient at physiological temperatures.[11] However, be mindful of the thermal stability of your target protein. |
| Incorrect Catalyst Concentration | The catalyst-to-substrate ratio is critical. If cleavage is incomplete, try increasing the molar excess of the catalyst. However, excessive catalyst can sometimes lead to off-target effects. |
| Insufficient Reaction Time | Cleavage kinetics can vary. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation time for your specific substrate and conditions. |
| Poor Solubility | The biotinylated molecule or the catalyst may have poor solubility in the reaction buffer. Ensure adequate mixing and consider adding a small percentage of a biocompatible organic co-solvent like DMSO or DMF, which are known to solubilize biotin well.[14] |
Problem 2: Non-Specific Elution or High Background
This occurs when proteins other than the intended target are released, often due to the disruption of the biotin-streptavidin interaction rather than specific linker cleavage.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or extreme pH can weaken the biotin-streptavidin bond, leading to the release of non-specifically bound proteins.[1][15][16][17] Ensure your cleavage buffer is at a physiological pH and avoid excessive heat. |
| Inefficient Washing | Insufficient washing of the streptavidin beads before the cleavage step is a major source of background proteins. Increase the number of wash steps and use stringent wash buffers containing detergents (e.g., SDS, Triton X-100) to remove non-specifically bound proteins. |
| Contamination from Endogenous Biotinylated Proteins | Cells contain naturally biotinylated proteins that can be co-purified.[1] Using a cleavable linker strategy is designed to mitigate this, as only molecules with the specific linker should be eluted. If background persists, optimize washing protocols rigorously. |
Problem 3: Off-Target Reactions or Sample Degradation
The cleavage reagents may react with the target molecule or other components in the sample, causing degradation or modification.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Reactivity | Ruthenium catalysts, while generally bioorthogonal, can sometimes promote secondary reactions or interact with certain functional groups on proteins.[2] |
| Presence of Thiols | Free thiols (e.g., from cysteine residues or reducing agents like DTT) can potentially interact with and deactivate some ruthenium catalysts. If possible, ensure reducing agents are removed before the cleavage step. |
| Oxidative Damage | For oxidative cleavage methods, the reagents can damage sensitive amino acid residues on the target protein. Use the minimum effective concentration and time required for cleavage. |
Experimental Protocols & Visualizations
General Workflow for this compound Linker Cleavage
The diagram below illustrates a typical experimental workflow for capturing and releasing a target protein using a this compound linker and ruthenium-catalyzed metathesis.
Caption: Workflow for target protein enrichment and release.
Troubleshooting Logic for Low Cleavage Yield
This decision tree provides a logical path for diagnosing and solving issues related to low cleavage efficiency.
Caption: Decision tree for troubleshooting low cleavage yield.
Detailed Protocol: Ruthenium-Catalyzed Cleavage from Streptavidin Beads
This protocol provides a starting point for the on-bead cleavage of a this compound-linked protein of interest (POI).
Reagents & Materials:
-
Streptavidin-coated magnetic beads with captured this compound-POI complex.
-
Hoveyda-Grubbs 2nd Generation Catalyst.
-
Degassed Cleavage Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Dimethyl Sulfoxide (DMSO).
-
Microcentrifuge tubes.
-
Magnetic rack.
-
Inert gas source (optional, but recommended).
Procedure:
-
Bead Preparation:
-
Start with approximately 25 µL of streptavidin bead slurry containing the captured POI.
-
Perform final washes of the beads. Place the tube on a magnetic rack, remove the supernatant, and add 500 µL of degassed Cleavage Buffer. Resuspend the beads and repeat this wash two more times to remove any residual detergents or contaminants.
-
-
Catalyst Preparation (Prepare Fresh):
-
Prepare a 10 mM stock solution of the Hoveyda-Grubbs catalyst in high-purity, degassed DMSO.
-
Note: Work quickly and minimize exposure of the catalyst to air.
-
-
Cleavage Reaction Setup:
-
After the final wash, place the tube on the magnetic rack and carefully remove all supernatant.
-
Add 100 µL of degassed Cleavage Buffer to the beads.
-
Add the catalyst stock solution to the bead slurry to a final concentration of 100-200 µM. Pipette gently to mix.
-
(Optional) If oxygen sensitivity is a major concern, gently flush the headspace of the tube with nitrogen or argon before sealing.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours with gentle, continuous mixing to keep the beads suspended.
-
-
Elution and Collection:
-
After incubation, place the tube on the magnetic rack and allow the beads to pellet completely.
-
Carefully transfer the supernatant, which contains the released POI, to a new, clean microcentrifuge tube. This is your eluate.
-
-
Downstream Processing:
-
The eluate can now be used for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. Depending on the analysis, you may need to quench the catalyst or perform a buffer exchange.
-
References
- 1. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in ruthenium-based olefin metathesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Advanced fine-tuning of grubbs/hoveyda olefin metathesis catalysts: a further step toward an optimum balance between antinomic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Oxidative Cleavage of Olefins to Synthesize Carboxylic Acids by a Telescoped Ozonolysis-Oxidation Process [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Ruthenium-Catalyzed Redox Isomerizations inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Siderophore‐Linked Ruthenium Catalysts for Targeted Allyl Ester Prodrug Activation within Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aimspress.com [aimspress.com]
- 17. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
Technical Support Center: Optimizing Biotin-Olefin Reactions
Welcome to the technical support center for optimizing buffer conditions for biotin-olefin reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of this compound reaction?
A1: The most prevalent this compound reaction is the olefin metathesis, particularly ring-closing metathesis (RCM), which is used to create cyclic structures. This is often achieved using ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts.[1][2][3][4][5][6]
Q2: Why are aqueous buffers challenging for this compound reactions?
A2: Many highly efficient ruthenium-based catalysts for olefin metathesis are hydrophobic and have poor solubility in water. This can lead to low reaction efficiency in purely aqueous systems.[7] To overcome this, specialized water-soluble catalysts or the use of co-solvents to create a homogeneous reaction mixture are often employed.[7]
Q3: What are the key buffer parameters to consider for optimizing this compound reactions?
A3: The critical parameters to optimize are pH, the type of buffer salts, the presence of co-solvents or surfactants, and the potential inclusion of additives to enhance catalyst performance and stability.
Q4: Can I use standard phosphate-buffered saline (PBS) for my this compound reaction?
A4: While PBS is a common biological buffer, its suitability for this compound metathesis depends on the specific catalyst and substrates. For some artificial metalloenzymes created by incorporating a biotinylated catalyst into streptavidin, acidic conditions (e.g., pH 4) have been shown to be favorable.[8][9] It is crucial to consult the catalyst's documentation and perform small-scale optimization experiments.
Q5: How does temperature affect this compound reactions?
A5: Temperature can significantly influence the rate of reaction and the stability of the catalyst. While some reactions proceed at room temperature, others may require heating to achieve a desirable conversion rate.[6] However, excessive heat can also lead to catalyst decomposition. Optimal temperature should be determined empirically for each specific system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or degraded catalyst. | Ensure the catalyst is stored under inert gas and handled in a dry, inert environment. Use freshly prepared catalyst solutions. |
| Poor catalyst solubility in the aqueous buffer. | - Use a water-soluble Grubbs catalyst derivative.- Employ a co-solvent system (e.g., water/DMF, water/DMSO) to create a homogeneous solution.[7]- Add a surfactant to create a micellar or emulsion environment for the reaction.[4] | |
| Incorrect pH of the reaction buffer. | Optimize the pH of the buffer. Some this compound metathesis reactions have shown success at acidic pH (e.g., pH 4).[8][9] | |
| Presence of catalyst poisons in the buffer or reagents. | Ensure all reagents and the buffer are free from peroxides and other potential catalyst poisons.[5] Deoxygenate solvents and reaction mixtures.[5] | |
| Formation of Unwanted Side Products (e.g., Isomerization) | Catalyst decomposition. | - Remove gaseous byproducts like ethene by bubbling an inert gas through the reaction mixture.[5]- Consider using a more stable catalyst, such as a Hoveyda-Grubbs catalyst.[1] |
| Difficulty in Purifying the Biotinylated Product | Contamination with ruthenium byproducts. | Several methods exist for removing ruthenium byproducts, including aqueous extraction, the use of supported phosphines, or activated carbon.[10][11] |
Experimental Protocols & Data
General Protocol for Optimizing Buffer Conditions for a this compound Metathesis Reaction
-
Catalyst and Substrate Preparation : Dissolve the biotinylated olefin and the partner olefin in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF). Prepare a stock solution of the ruthenium catalyst in a dry, deoxygenated solvent.
-
Buffer Screening : Prepare a series of buffers with varying pH values (e.g., acetate buffer at pH 4-5, phosphate buffer at pH 6-7.5, borate buffer at pH 8-9).
-
Additive Screening : For each buffer system, test the reaction with and without additives. A key additive to consider for biotinylated Hoveyda-Grubbs catalysts in aqueous media is MgCl₂.[8][9]
-
Reaction Setup : In parallel, set up small-scale reactions. To each buffer, add the dissolved substrates. Initiate the reaction by adding the catalyst stock solution.
-
Incubation : Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) with stirring.
-
Monitoring : Monitor the reaction progress over time using an appropriate analytical technique, such as HPLC or LC-MS.
-
Analysis : Compare the product yield and purity across the different buffer conditions to identify the optimal system.
Quantitative Data on Buffer Conditions
The following table summarizes specific buffer conditions reported in the literature for aqueous olefin metathesis, which can be a starting point for this compound reactions.
| Catalyst Type | Substrate Type | Buffer/Solvent System | pH | Additives | Outcome | Reference |
| Biotinylated Hoveyda-Grubbs Catalyst in Streptavidin | N,N-diallyltoluenesulfonamide | Aqueous Buffer | 4 | MgCl₂ | Encouraging results for RCM | [8][9] |
| Water-soluble Grubbs Catalyst | Ammonium salt-containing diene | Water | Not specified | None | Successful RCM | [1] |
| Hydrophobic Ruthenium Complexes | Water-soluble substrates | Water/Organic Solvent Mixtures (e.g., DMF/water) | Not specified | None | Effective metathesis with homogeneous conditions | [7] |
Visual Guides
Caption: Workflow for optimizing buffer conditions.
Caption: Troubleshooting low product yield.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Grubbs-Hoveyda catalysts conjugated to a β-barrel protein: Effect of halide substitution on aqueous olefin metathesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Biotin-Olefin Adducts
Welcome to the technical support center for the mass spectrometry of biotin-olefin adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the mass spectrometry of this compound adducts?
A1: Researchers often face several challenges during the mass spectrometric analysis of this compound adducts. These include:
-
Low Ionization Efficiency: Both the biotin and olefin moieties can exhibit poor ionization, leading to weak signals.
-
Complex Fragmentation Patterns: The fragmentation of the biotin group and the olefin linker can result in a complex tandem mass spectrum (MS/MS), making structural confirmation difficult.[1][2][3]
-
Formation of Multiple Adducts: In electrospray ionization (ESI), molecules can form adducts with various ions present in the mobile phase (e.g., Na+, K+, NH4+), complicating the interpretation of the mass spectrum.[4][5]
-
Sample Purity Issues: Contaminants from the synthesis or sample preparation steps can interfere with the analysis and suppress the signal of the target analyte.
Q2: Which ionization technique is better for this compound adducts: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)?
A2: Both ESI and MALDI are soft ionization techniques suitable for analyzing biomolecules. The choice between them depends on the specific characteristics of the this compound adduct and the experimental goals.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Sample State | Solution | Co-crystallized with a matrix |
| Ionization | Produces multiply charged ions | Produces predominantly singly charged ions |
| Coupling | Easily coupled with Liquid Chromatography (LC) | Not directly compatible with LC |
| Sensitivity | High | High |
| Adduct Formation | Prone to adduct formation with solvent ions | Less prone to solvent adducts, but matrix adducts can occur |
| Best For | Quantitative analysis of complex mixtures after LC separation | High-throughput screening and analysis of purified samples |
For most applications involving the analysis of this compound adducts from biological matrices, LC-ESI-MS is the preferred method due to its ability to separate the analyte from a complex mixture before detection.
Troubleshooting Guides
Problem 1: Weak or No Signal (Poor Ionization)
Symptoms:
-
Low intensity or complete absence of the expected molecular ion peak in the mass spectrum.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Ionization Source Parameters | 1. Optimize ESI Source Conditions: Adjust spray voltage, capillary temperature, and gas flow rates (nebulizer and drying gas). Start with typical values for small molecules and optimize systematically. 2. Switch Ionization Polarity: Analyze the sample in both positive and negative ion modes. The biotin carboxyl group can be deprotonated in negative mode, while the olefin may be more amenable to positive ion detection, especially with adduct formation. |
| Poor Analyte Solubility or Aggregation | 1. Adjust Solvent Composition: Ensure the analyte is fully dissolved in the mobile phase. Consider adding a small percentage of an organic solvent like DMSO or DMF to the sample if solubility is an issue, but be mindful of potential ion suppression. |
| Ion Suppression | 1. Improve Chromatographic Separation: Enhance the separation of your analyte from co-eluting matrix components. This can be achieved by optimizing the LC gradient, changing the stationary phase, or using a longer column. 2. Dilute the Sample: High concentrations of the analyte or contaminants can lead to ion suppression. Analyze a dilution series to find the optimal concentration. 3. Use a Divert Valve: If early-eluting salts or other contaminants are the issue, use a divert valve to send the initial part of the LC run to waste instead of the mass spectrometer. |
| Inefficient Cationization of the Olefin | 1. Introduce Silver Ions: Olefins have a high affinity for silver ions (Ag+). Adding a low concentration of silver nitrate (e.g., 10-100 µM) to the mobile phase or post-column can significantly enhance the signal of the [M+Ag]+ adduct.[6][7] This is a highly effective strategy for improving the detection of olefin-containing molecules.[6] |
Problem 2: Complex or Uninterpretable Mass Spectrum
Symptoms:
-
Multiple unexpected peaks in the full scan mass spectrum.
-
MS/MS spectrum is dominated by fragments that are difficult to assign to the this compound adduct structure.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Formation of Multiple Adducts | 1. Identify Common Adducts: Look for peaks corresponding to [M+H]+, [M+Na]+, [M+K]+, and [M+NH4]+. The mass differences between these peaks can help confirm the molecular weight of your compound. 2. Optimize Mobile Phase: Reduce the concentration of salts (e.g., sodium and potassium) in your mobile phase and buffers. Use high-purity solvents and additives like formic acid or ammonium acetate. |
| In-source Fragmentation | 1. Reduce Source Energy: High source voltages or temperatures can cause the molecule to fragment before it reaches the mass analyzer. Gradually decrease the fragmentor or capillary exit voltage and observe the effect on the spectrum. |
| Complex Fragmentation of Biotin and Linker | 1. Recognize Signature Biotin Fragments: During CID, the biotin moiety often produces characteristic fragment ions. Knowing these can help in interpreting the MS/MS spectrum. A common fragmentation pathway involves cleavage at either end of the spacer arm of the biotin reagent.[1] 2. Perform High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in assigning elemental compositions to fragment ions and distinguishing between isobaric species. |
| Presence of Impurities | 1. Analyze a Blank: Inject a solvent blank to identify peaks originating from the solvent or LC-MS system. 2. Review Synthesis and Purification: Ensure the sample is of high purity. If necessary, re-purify the compound using an appropriate chromatographic technique. |
Table of Common Biotin Fragment Ions: Note: The exact m/z values may vary slightly depending on the instrument and calibration.
| m/z | Description |
| 227.085 | Dehydrobiotin (loss of water from biotin)[3] |
| 181.093 | Derivative of dehydrobiotin (loss of thioformaldehyde)[3] |
Experimental Protocols
General LC-MS/MS Method for this compound Adducts
This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of this compound adducts. Optimization will be required based on the specific properties of the analyte.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 10-20 minutes. Hold at high %B for a few minutes to wash the column, then return to initial conditions and equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes (run in both to determine the best response).
-
Scan Mode: Full scan (e.g., m/z 100-1000) to identify the molecular ion and adducts. Then, switch to product ion scan (MS/MS) of the target precursor ion to obtain fragmentation information.
-
Source Parameters (starting points):
-
Capillary Voltage: 3.0-4.0 kV
-
Nebulizer Gas: 30-40 psi
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Collision Energy (for MS/MS): Perform a ramping collision energy experiment (e.g., 10-40 eV) to find the optimal energy for producing informative fragment ions.
-
Visualizations
Caption: A logical workflow for troubleshooting common mass spectrometry issues with this compound adducts.
Caption: A simplified diagram illustrating potential fragmentation pathways of a this compound adduct.
References
- 1. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Signature Fragment Ions of Biotinylated Peptides" by Santosh Renuse, Anil K. Madugundu et al. [impressions.manipal.edu]
- 3. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver-Assisted Laser Desorption Ionization For High Spatial Resolution Imaging Mass Spectrometry of Olefins from Thin Tissue Sections [agris.fao.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with Biotin-Olefin Compounds
Welcome to the technical support center for biotin-olefin compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound compounds poorly soluble in aqueous buffers?
A1: The solubility of this compound compounds is influenced by several factors. Biotin itself has limited solubility in neutral aqueous solutions.[1] The addition of a hydrophobic olefin group (such as an alkyne or a strained cyclooctyne like DBCO) for click chemistry can further decrease water solubility. The overall solubility of the conjugate is a composite of the properties of the biotin moiety, the linker, and the reactive olefin group.
Q2: What are the most common organic solvents for dissolving this compound compounds?
A2: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most commonly used organic solvents to dissolve this compound reagents.[1][2][3] These solvents are generally compatible with subsequent aqueous reactions, such as protein labeling, when kept at a low final concentration (typically ≤10%).[4]
Q3: How can I improve the aqueous solubility of my this compound compound?
A3: There are several strategies to enhance aqueous solubility:
-
Incorporate a Polyethylene Glycol (PEG) Linker: The most effective method is to use a this compound derivative that includes a hydrophilic PEG spacer between the biotin and the olefin group.[3][5][6][7][8][9][][11][12] Longer PEG chains generally lead to greater solubility.[7][]
-
pH Adjustment: For biotin itself, solubility can be increased in alkaline solutions (pH > 7.5). However, the stability of the entire this compound compound and any target biomolecules under different pH conditions must be considered.
-
Prepare a Concentrated Stock Solution: Dissolve the compound in an organic solvent like DMSO at a high concentration, and then add it to your aqueous reaction buffer.[4][13] The final concentration of the organic solvent should be minimized to avoid negative effects on your experiment.
Q4: Will the choice of olefin (e.g., terminal alkyne vs. DBCO) affect solubility?
A4: Yes, the structure of the olefin can impact solubility. DBCO (dibenzocyclooctyne), used in strain-promoted azide-alkyne cycloaddition (SPAAC), is a relatively large and hydrophobic moiety. Biotin-DBCO compounds may have different solubility profiles compared to smaller terminal alkyne derivatives. Often, biotin-DBCO reagents are also synthesized with PEG linkers to improve their solubility in aqueous media.[12][14]
Troubleshooting Guides
Issue 1: Precipitation of this compound Reagent Upon Addition to Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| The concentration of the this compound reagent exceeds its solubility limit in the final buffer. | Decrease the final concentration of the this compound reagent in the reaction mixture. |
| The percentage of organic solvent (e.g., DMSO, DMF) in the final reaction volume is too low to maintain solubility. | While keeping the final concentration of the this compound reagent the same, slightly increase the percentage of the organic co-solvent. Be cautious that the final solvent concentration does not exceed levels that could denature proteins or interfere with the reaction (typically <10%). |
| The buffer composition (e.g., salt concentration, pH) is promoting precipitation. | Test the solubility of your this compound reagent in different buffers. Sometimes, adjusting the pH or ionic strength can improve solubility.[15] |
| The this compound reagent has degraded due to improper storage. | Ensure the reagent has been stored correctly, typically at -20°C and protected from moisture.[2][4] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[4] |
Issue 2: Low Yield in Bioconjugation Reaction (e.g., Click Chemistry)
| Possible Cause | Troubleshooting Step |
| Poor solubility of the this compound reagent is limiting its availability for the reaction. | Ensure the reagent is fully dissolved in the organic stock solution before adding it to the reaction mixture. Gentle warming or vortexing may be necessary.[13][16] Consider using a this compound with a longer, more hydrophilic PEG linker to improve aqueous solubility.[7] |
| The this compound reagent has precipitated out of the reaction mixture over time. | Visually inspect the reaction tube for any precipitate. If precipitation is observed, the reaction conditions need to be optimized for better solubility (see Issue 1). |
| Steric hindrance from the biotin moiety is preventing efficient reaction with the target molecule. | Use a this compound reagent with a longer PEG spacer arm to increase the distance between the biotin and the reactive olefin group, which can reduce steric hindrance.[3][5] |
Issue 3: Aggregation or Precipitation of the Labeled Biomolecule (e.g., Protein)
| Possible Cause | Troubleshooting Step |
| The addition of the hydrophobic this compound tag has reduced the overall solubility of the biomolecule.[6] | Use a this compound reagent with a hydrophilic PEG linker.[6] The PEG chain will help to maintain the solubility of the labeled biomolecule. |
| The labeling reaction conditions (e.g., pH, temperature, high concentration of labeling reagent) are causing the biomolecule to denature and aggregate. | Optimize the reaction conditions. This may include lowering the reaction temperature, adjusting the pH, or reducing the molar excess of the this compound reagent.[17] |
| The labeled protein is inherently prone to aggregation. | Include additives in the buffer that are known to reduce protein aggregation, such as non-ionic detergents (e.g., Tween-20 at 0.05-0.1%) or other stabilizing agents.[15] |
Data Presentation: Solubility of this compound Compounds
| Compound | Linker | Solubility in Aqueous Buffers | Recommended Stock Solvents |
| Biotin Alkyne | None | Low[1][2] | DMSO, DMF[1][2] |
| Biotin-PEG4-Alkyne | PEG4 | Improved aqueous solubility[5][9] | Water, DMSO, DMF[3] |
| Biotin-PEGn-Thiol | PEG (various lengths) | Soluble up to 10 mg/mL in water[11] | Water, Chloroform, DMSO[11] |
| DBCO-PEG4-Biotin | PEG4 | Soluble up to 0.35 mM[14] | DMSO, DMF, MeOH, DCM, THF[12] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Using Biotin-Alkyne in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction for Protein Labeling
-
Prepare Stock Solution of Biotin-Alkyne:
-
Prepare Protein Sample:
-
Dissolve the azide-modified protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should not contain primary amines like Tris if an NHS-ester was used for azide modification.
-
-
Prepare Click Chemistry Reagents:
-
Copper (II) Sulfate (CuSO4): Prepare a 20 mM stock solution in deionized water.
-
Copper-stabilizing Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
-
Perform the Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the biotin-alkyne stock solution. The final concentration of DMSO should not exceed 10%. A 10- to 20-fold molar excess of biotin-alkyne over the protein is a good starting point.
-
Add the THPTA ligand solution to the reaction mixture and vortex briefly.
-
Add the CuSO4 solution and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess unreacted biotin-alkyne and click chemistry reagents using a desalting column or dialysis.
-
Protocol 2: General Procedure for Solubilizing and Using Biotin-DBCO in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
-
Prepare Stock Solution of Biotin-DBCO:
-
Equilibrate the vial of Biotin-DBCO reagent to room temperature.
-
Dissolve the Biotin-DBCO in DMSO or DMF to make a 10 mM stock solution.[18]
-
-
Prepare Azide-containing Sample:
-
Prepare the azide-containing sample in a reaction buffer (e.g., PBS). Avoid buffers containing sodium azide (NaN3) as it will react with the DBCO reagent.[19]
-
-
Perform the SPAAC Reaction:
-
Add the Biotin-DBCO stock solution to the azide-containing sample. A 2- to 10-fold molar excess of the DBCO reagent is typically sufficient.
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours. Higher concentrations and temperatures generally lead to more efficient labeling.[14][18]
-
-
Purification:
-
Purify the biotinylated product from excess unreacted Biotin-DBCO using an appropriate method such as size-exclusion chromatography or dialysis.
-
Visualizations
References
- 1. Biotin alkyne (A270123) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 8. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 9. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]
- 11. nanocs.net [nanocs.net]
- 12. DBCO-PEG4-Biotin [baseclick.eu]
- 13. neb.com [neb.com]
- 14. Dibenzocyclooctyne-PEG4-biotin conjugate for Copper-free Click Chemistry 1255942-07-4 [sigmaaldrich.com]
- 15. neb.com [neb.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. broadpharm.com [broadpharm.com]
Technical Support Center: Refinement of Biotin-Olefin Purification Techniques
Welcome to the technical support center for biotin-olefin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of biotinylated olefins and other small molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the affinity purification of biotinylated small molecules and lipids using streptavidin-based resins.
Q1: I am observing high non-specific binding of other molecules to my streptavidin beads. How can I reduce this?
A1: Non-specific binding is a frequent challenge, particularly when working with complex lysates.[1] Here are several strategies to mitigate this issue:
-
Pre-clearing the Lysate: Before adding your biotinylated sample, incubate your cell lysate with streptavidin beads to capture endogenously biotinylated proteins and other molecules that may bind non-specifically.[1]
-
Optimize Washing Buffers: Increase the stringency of your wash buffers. This can be achieved by:
-
Blocking: Block non-specific binding sites on the streptavidin beads by pre-incubating them with a solution of biotin or a blocking agent like Bovine Serum Albumin (BSA). A biotin wash step after binding your biotinylated molecule can also block any remaining unoccupied streptavidin sites.[1]
-
Choice of Beads: Consider using magnetic streptavidin beads, which sometimes exhibit lower non-specific binding compared to agarose beads.[1]
Q2: My biotinylated olefin/small molecule is not binding efficiently to the streptavidin resin. What could be the reason?
A2: Several factors can lead to poor binding of your biotinylated molecule:
-
Steric Hindrance: The biotin tag may not be accessible to the streptavidin on the beads due to the conformation of your molecule.[2] Using a biotinylation reagent with a longer spacer arm can help overcome this issue.[2]
-
Inefficient Biotinylation: The biotinylation reaction itself may have been incomplete. It is crucial to optimize the molar ratio of the biotinylation reagent to your target molecule to avoid under- or over-biotinylation.[3]
-
Presence of Free Biotin: Excess unconjugated biotin from the labeling reaction will compete with your biotinylated molecule for binding to the streptavidin resin. Ensure that all free biotin is removed after the labeling step through methods like dialysis or size exclusion chromatography.[3]
-
Buffer Composition: Ensure your binding buffer has an optimal pH (typically between 7 and 8) and is free of substances that might interfere with the biotin-streptavidin interaction.
Q3: I am struggling to elute my biotinylated small molecule from the streptavidin beads. What are the best elution strategies?
A3: The extremely strong interaction between biotin and streptavidin makes elution challenging.[4][5] The choice of elution method depends on whether you need to recover your molecule in its native state.
-
Harsh, Denaturing Conditions: For applications where the functionality of the eluted molecule is not critical (e.g., mass spectrometry), harsh elution conditions are effective. These include:
-
Low pH Buffers: Extremely acidic buffers disrupt the biotin-streptavidin interaction.[6]
-
Detergents and Heat: Boiling the beads in a buffer containing SDS is a common method.[5][6]
-
Organic Solvents: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can quantitatively release biotinylated molecules.[7]
-
-
Mild, Competitive Elution: To recover your molecule in a functional state, milder methods are necessary:
-
Excess Free Biotin: Incubating the beads with a high concentration of free biotin can displace the biotinylated molecule. This process can be slow and may require elevated temperatures to be effective.[5]
-
Monomeric Avidin: Using monomeric avidin resin instead of tetrameric streptavidin allows for elution with milder conditions, such as a buffer containing free biotin, due to its lower binding affinity.[8]
-
Q4: Can I reuse my streptavidin resin after elution?
A4: Reusability of the streptavidin resin depends on the elution method used. If harsh, denaturing conditions were employed, the streptavidin on the resin will likely be denatured and will not be able to bind biotin again. If a mild, competitive elution with free biotin was used, it may be possible to regenerate the column, but its binding capacity might be reduced. It is generally recommended to use fresh resin for each experiment to ensure optimal and reproducible results.
Data Presentation
Table 1: Comparison of Elution Conditions for Biotinylated Molecules
This table summarizes various elution methods and their typical efficiencies for releasing biotinylated molecules from streptavidin supports.
| Elution Method | Reagents | Conditions | Elution Efficiency | Downstream Compatibility |
| Denaturing | 8 M Guanidine-HCl, pH 1.5 | Room Temperature | High | Limited (denatures molecule) |
| Denaturing | 0.4% SDS, 1% IGEPAL-CA630 | 95°C for 5 min | High | Limited (denatures molecule)[5] |
| Denaturing | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Room Temperature | 85-96%[7] | Requires solvent removal |
| Competitive | 25 mM Biotin | 95°C for 5 min | Efficient[5] | Good (preserves functionality) |
| Mild | Buffer with free biotin | Room Temperature | Variable, often low | Excellent (preserves functionality)[8] |
| pH-based | 50 mM Ammonium Acetate, 0.5 M NaCl, pH 4.0 | Room Temperature | Effective for 2-iminobiotin | Good (requires neutralization) |
Experimental Protocols
Protocol 1: General Affinity Purification of Biotinylated Olefins/Small Molecules
This protocol provides a general workflow for the capture and purification of biotinylated small molecules.
-
Preparation of Streptavidin Resin:
-
Resuspend the streptavidin-agarose or magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20) to remove the storage solution.[3]
-
-
Binding of Biotinylated Molecule:
-
Add your sample containing the biotinylated molecule to the washed beads.
-
Incubate with gentle mixing for 30-60 minutes at room temperature to allow for binding.[3]
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.
-
Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound molecules.[3]
-
-
Elution (choose one):
-
Denaturing Elution: Add an elution buffer containing SDS (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.4) and heat at 95°C for 5 minutes.[5]
-
Competitive Elution: Add an elution buffer containing a high concentration of free biotin (e.g., 25 mM biotin) and incubate at an elevated temperature (e.g., 95°C) for 5-10 minutes.[5]
-
-
Sample Recovery:
-
Pellet the beads and carefully transfer the supernatant containing the purified biotinylated molecule to a new tube.
-
If an acidic elution buffer was used, neutralize the eluate immediately.
-
Protocol 2: Biotinylation using Click Chemistry
Click chemistry is a highly specific and efficient method for biotinylating molecules containing an alkyne or azide group.[9]
-
Prepare Reagents:
-
Dissolve your alkyne-modified olefin/small molecule in an appropriate solvent (e.g., water or DMSO).
-
Prepare stock solutions of biotin-azide, copper(II) sulfate, and a reducing agent like sodium ascorbate.
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified molecule, biotin-azide, copper(II) sulfate, and sodium ascorbate.
-
The reaction is typically fast and can be performed at room temperature.[9]
-
-
Purification of Biotinylated Product:
-
After the reaction is complete, the biotinylated product can be purified to remove unreacted reagents.
-
For larger molecules, precipitation with acetone or ethanol can be used.[10]
-
For smaller molecules, purification by HPLC or other chromatographic techniques may be necessary.
-
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 8. Affinity purification of lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Head-to-Head Comparison: Biotin-Olefin vs. Biotin-Azide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique for detection, purification, and targeted delivery. The choice of linker chemistry to attach biotin is a critical determinant of the success of these applications. This guide provides an objective, data-driven comparison of two prominent bioorthogonal ligation strategies: biotin-olefin linkers (primarily utilizing tetrazine-strained olefin chemistry) and biotin-azide linkers (which react via azide-alkyne cycloaddition).
The advent of "click chemistry" has revolutionized bioconjugation by introducing reactions that are highly specific, efficient, and biocompatible. Both this compound and biotin-azide linkers fall under this umbrella, offering powerful tools for covalently attaching biotin to proteins, nucleic acids, and other biomolecules. However, they differ significantly in their reaction mechanisms, kinetics, and practical considerations.
Executive Summary of Key Differences
| Feature | This compound (Tetrazine-TCO Ligation) | Biotin-Azide (Azide-Alkyne Cycloaddition) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | 1,3-Dipolar Cycloaddition |
| Reaction Partners | Tetrazine and a strained olefin (e.g., TCO) | Azide and an alkyne (terminal or strained) |
| Catalyst Requirement | Catalyst-free | Copper(I) for terminal alkynes (CuAAC); catalyst-free for strained alkynes (SPAAC) |
| Reaction Speed | Extremely fast | Moderate (CuAAC) to slow (SPAAC) |
| Biocompatibility | Excellent | Good (SPAAC); potential cytotoxicity with copper catalyst (CuAAC) |
| Linkage Formed | Dihydropyridazine | 1,2,3-Triazole |
Performance Comparison: A Quantitative Look
The choice between this compound and biotin-azide linkers often comes down to the specific requirements of the experiment, such as the need for rapid kinetics, absolute biocompatibility, or the nature of the biomolecule being labeled. The following table summarizes key performance indicators based on published experimental data.
| Parameter | This compound (Tetrazine-TCO) | Biotin-Azide (CuAAC) | Biotin-Azide (SPAAC) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Up to 10⁶[1][2] | 10 - 10⁴[1] | ~1[1] |
| Reaction Time | Minutes[3] | < 1 hour[4] | Hours to overnight |
| Reaction Conditions | Physiological pH (6-9), room temperature, aqueous buffers[2] | pH 4-12, aqueous buffers[5] | Physiological pH, room temperature, aqueous buffers |
| Catalyst Toxicity | None | Potential cytotoxicity from copper[1][6] | None |
| Linkage Stability | Stable | Highly stable, resistant to hydrolysis and enzymatic cleavage[7][8] | Highly stable, resistant to hydrolysis and enzymatic cleavage[7] |
| Side Reactions | Minimal; highly specific[2] | Potential for oxidative damage to proteins from copper catalyst; oxidative coupling of alkynes[6][9] | Minimal; highly specific |
Reaction Mechanisms Visualized
To better understand the chemical transformations involved, the following diagrams illustrate the reaction pathways for each ligation strategy.
Experimental Workflow
The general workflow for biotinylating a protein using these click chemistry approaches is similar, involving initial functionalization of the biomolecule followed by the ligation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 4. abpbio.com [abpbio.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Biotin-Olefin Labeling: Unveiling Specificity in Protein Labeling
For researchers, scientists, and drug development professionals seeking highly specific and efficient methods for protein labeling, this guide provides an objective comparison of biotin-olefin labeling with traditional and other advanced techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed selection of the most suitable labeling strategy for your research needs.
The covalent attachment of biotin to proteins is a cornerstone technique for their detection, purification, and functional analysis. While traditional methods, such as N-hydroxysuccinimide (NHS) ester-based labeling of primary amines, are widely used, they often lack site-specificity, leading to heterogeneous products and potential disruption of protein function. The emergence of bioorthogonal chemistries has paved the way for more precise and controlled protein modification. Among these, this compound labeling, utilizing ruthenium-catalyzed olefin metathesis, offers a promising alternative for site-specific protein biotinylation.
Performance Comparison of Protein Labeling Chemistries
The choice of a protein labeling strategy hinges on a balance between specificity, efficiency, reaction kinetics, and the biocompatibility of the reagents. Below is a comparative summary of this compound labeling with other prevalent methods.
| Labeling Method | Target Residue(s) | Specificity | Key Advantages | Key Disadvantages |
| This compound Labeling (Olefin Metathesis) | Unnatural Amino Acids (e.g., S-allylcysteine, homoallylglycine) | High (Site-specific) | Bioorthogonal, highly specific, stable C=C bond formation. | Requires genetic incorporation of unnatural amino acids, potential for catalyst-related side reactions. |
| NHS Ester Labeling | Lysine, N-terminus | Low (Non-specific) | Simple, fast, readily available reagents. | Lack of specificity, potential to modify critical functional sites, hydrolysis of NHS esters. |
| Maleimide Labeling | Cysteine | Moderate to High | Relatively specific for sulfhydryl groups. | Potential for off-target reactions with other nucleophiles, reversibility under certain conditions. |
| Click Chemistry (e.g., CuAAC, SPAAC) | Azide or Alkyne-modified Unnatural Amino Acids | High (Site-specific) | Bioorthogonal, high reaction rates, high specificity. | CuAAC requires a copper catalyst which can be toxic to cells (though less so with modern ligands); SPAAC can have slower kinetics. |
Experimental Validation of this compound Labeling Specificity
The specificity of this compound labeling is primarily validated through mass spectrometry (MS). By analyzing the tryptic digest of the labeled protein, the precise site of biotinylation can be identified, confirming the site-specificity of the reaction.
Experimental Workflow for Specificity Validation:
A Comparative Analysis of Biotin-Olefin Synthesis Routes for Bioconjugation
A detailed guide for researchers, scientists, and drug development professionals on the synthesis of biotin-olefin conjugates, comparing the classical amide coupling approach with the modern copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
The covalent attachment of biotin to molecules containing an olefin (alkene or alkyne) functional group is a critical process in the development of probes, affinity resins, and targeted drug delivery systems. The remarkable affinity of biotin for avidin and streptavidin provides a powerful tool for detection, purification, and targeting. This guide presents a comparative analysis of two primary synthetic routes for preparing this compound conjugates: traditional amide coupling and the increasingly popular copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Route 1: Amide Coupling of Biotin to an Amino-Olefin
This well-established method involves the formation of a stable amide bond between the carboxylic acid of biotin and a primary amine on an olefin-containing molecule. To facilitate this reaction, the biotin's carboxylic acid is typically activated, most commonly as an N-hydroxysuccinimide (NHS) ester.
Experimental Protocol: Synthesis of Biotin-Allylamide via NHS Ester Coupling
This protocol describes the synthesis of a simple this compound conjugate by reacting Biotin-NHS with allylamine.
Materials:
-
Biotin-NHS (N-hydroxysuccinimidyl-biotin)
-
Allylamine
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dialysis tubing or size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Biotin-NHS solution: Allow the vial of Biotin-NHS to reach room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount of Biotin-NHS in anhydrous DMF.[1]
-
Reaction setup: In a reaction vessel, dissolve allylamine in PBS (pH 7.2-7.5) to a final concentration of 1-10 mg/mL.[2]
-
Biotinylation reaction: Add a 10- to 20-fold molar excess of the Biotin-NHS stock solution to the allylamine solution.[2] If the starting amine is a hydrochloride salt, add an equimolar amount of a non-nucleophilic base like triethylamine to neutralize the acid.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[2]
-
Quenching (optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris or glycine to consume any unreacted Biotin-NHS.
-
Purification: Remove unreacted biotin and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.[2] The purified biotin-allylamide can be lyophilized for storage.
Route 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A prominent example of "click chemistry," this route offers high efficiency and specificity by forming a stable triazole linkage between a biotin-azide and an alkyne-functionalized olefin.[3][4] This method is bio-orthogonal, meaning the reactive groups do not interfere with biological functionalities.
Experimental Protocol: Synthesis of a Biotin-Triazole-Olefin Conjugate
This protocol outlines the synthesis of a this compound conjugate using a biotin-azide and an alkyne-containing alcohol (propargyl alcohol is used here as a simple model for an alkyne-olefin).
Materials:
-
Biotin-azide
-
Propargyl alcohol (or other alkyne-containing olefin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
tert-Butanol/Water (1:1) or other suitable solvent system
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Purification supplies (e.g., HPLC)
Procedure:
-
Preparation of stock solutions:
-
Prepare a 10 mM solution of biotin-azide in DMSO.
-
Prepare a 10 mM solution of the alkyne-olefin in a suitable solvent.
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 50 mM solution of THPTA ligand in water.
-
-
Reaction setup: In a reaction tube, add the biotin-azide and the alkyne-olefin (typically in a 1:1.2 molar ratio). Add the solvent (e.g., t-BuOH/H₂O).
-
Catalyst premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[5]
-
Reaction initiation: Add the premixed catalyst solution to the reaction mixture (final copper concentration typically 0.1-0.25 mM).[5] Then, add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[5]
-
Incubation: Let the reaction proceed at room temperature for 30-60 minutes.[6] The reaction is often complete within this timeframe.
-
Purification: The product can be purified by reverse-phase HPLC to remove the catalyst and unreacted starting materials.
Comparative Data of Synthesis Routes
| Parameter | Route 1: Amide Coupling | Route 2: CuAAC ("Click" Chemistry) |
| Reaction Type | Nucleophilic acyl substitution | 1,3-Dipolar cycloaddition |
| Linkage Formed | Amide bond | 1,2,3-Triazole ring |
| Typical Reactants | Biotin-NHS, Amino-olefin | Biotin-azide, Alkyne-olefin |
| Reaction Time | 30 minutes to 2 hours | 30 to 60 minutes |
| Typical Yield | Good to high (often >70%) | Very high to quantitative (often >90%) |
| Reaction Conditions | Aqueous buffer (pH 7-9) or organic solvent | Aqueous or mixed aqueous/organic solvents, room temperature |
| Catalyst Required | None (base may be needed) | Copper(I) salt (generated in situ from CuSO₄ and a reducing agent) |
| Specificity | High for primary amines, but side reactions with other nucleophiles can occur. | Extremely high (bio-orthogonal) |
| Reagent Stability | NHS-esters are moisture-sensitive and should be used fresh. | Azides and alkynes are generally stable. |
Visualizing the Synthetic Pathways
Caption: Amide coupling of Biotin-NHS with an amino-olefin.
Caption: CuAAC "click" reaction of Biotin-Azide with an alkyne-olefin.
Conclusion
Both amide coupling and CuAAC are effective methods for the synthesis of this compound conjugates. The choice of route depends on the specific requirements of the application.
-
Amide coupling is a straightforward and well-understood method, particularly suitable when an amino-olefin is readily available. However, the moisture sensitivity of NHS esters and the potential for side reactions with other nucleophiles should be considered.
-
CuAAC (Click Chemistry) offers superior specificity, higher yields, and faster reaction times. Its bio-orthogonality makes it ideal for conjugations in complex biological samples. The requirement for a copper catalyst, which may need to be removed for certain biological applications, is a consideration.
For researchers seeking high efficiency, specificity, and rapid conjugation, the CuAAC route is often the preferred method. However, the simplicity and extensive history of amide coupling ensure its continued relevance in bioconjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. proteochem.com [proteochem.com]
- 3. interchim.fr [interchim.fr]
- 4. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Comparative Guide to Bioconjugation: The Rise of Biotin-Olefin Cycloaddition
In the landscape of bioconjugation, the demand for rapid, specific, and stable linkages is paramount for advancing research, diagnostics, and therapeutics. While traditional methods like N-hydroxysuccinimide (NHS) ester chemistry have been foundational, a new generation of techniques, often categorized under the umbrella of "click chemistry," offers significant advantages. This guide provides an objective comparison between a prominent biotin-olefin cycloaddition method—the inverse-electron-demand Diels-Alder (IEDDA) reaction involving tetrazine and a trans-cyclooctene (TCO) dienophile—and other leading bioconjugation techniques, namely Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the classical NHS ester-amine coupling.
Performance Comparison: Kinetics and Stability
The choice of a bioconjugation strategy often hinges on the kinetics of the reaction and the stability of the resulting covalent bond. The this compound cycloaddition, specifically the tetrazine-TCO ligation, exhibits exceptionally fast reaction rates, surpassing many other click chemistry reactions. This allows for efficient labeling at low concentrations, which is crucial for in vivo applications and the study of low-abundance biomolecules.
| Bioconjugation Technique | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Linkage Formed | Linkage Stability |
| This compound Cycloaddition (IEDDA) | Biotin-Tetrazine + TCO-biomolecule | > 800 - 1 x 10⁶[1][2] | Dihydropyridazine | Highly stable |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Biotin-DBCO + Azide-biomolecule | 0.18 - 1.0[3][4] | Triazole | Highly stable[5] |
| NHS Ester-Amine Coupling | Biotin-NHS ester + Amine-biomolecule (e.g., Lysine) | Not typically measured as a second-order rate constant; reaction times are minutes to hours.[] | Amide | Highly stable[][7] |
Reaction Mechanisms and Specificity
The underlying mechanisms of these techniques dictate their specificity and bioorthogonality—the ability to proceed without interfering with native biological functional groups.
This compound Cycloaddition (Inverse-Electron-Demand Diels-Alder)
The reaction between a biotinylated tetrazine and a trans-cyclooctene (TCO) functionalized biomolecule is a [4+2] cycloaddition. The high ring strain of the TCO and the electron-poor nature of the tetrazine drive a rapid and irreversible reaction. This reaction is bioorthogonal as tetrazines and TCOs are absent in biological systems.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC involves the reaction of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide. The reaction is driven by the release of ring strain in the DBCO molecule and forms a stable triazole linkage. Like IEDDA, this reaction is bioorthogonal as neither azides nor strained alkynes are naturally present in biological systems.[5]
NHS Ester-Amine Coupling
This classical method relies on the reaction of an NHS ester with a primary amine, typically the ε-amine of a lysine residue or the N-terminus of a protein.[][8] The reaction is a nucleophilic acyl substitution that forms a stable amide bond.[][7] While effective, it lacks the specificity of bioorthogonal reactions, as proteins often have multiple lysine residues, leading to heterogeneous products. Furthermore, NHS esters can react with other nucleophiles, such as thiols and hydroxyls, although these reactions are generally less favorable and the resulting linkages less stable.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 7. glenresearch.com [glenresearch.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Confirming Biotin-Olefin Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound interacts with its intended target within a cellular environment is a critical step in modern drug discovery. This guide provides a comparative analysis of methodologies to confirm the on-target engagement of biotin-olefin probes, offering a valuable tool for researchers in the field. The information presented herein is based on established experimental results and techniques.
Introduction to this compound Probes and Target Engagement
This compound probes are powerful chemical tools used to identify and validate the targets of small molecules. These probes typically consist of three key components: the small molecule of interest, a photoreactive group (like a diazirine), and a reporter tag (such as biotin). The small molecule directs the probe to its protein target, the photoreactive group allows for covalent cross-linking upon UV activation, and the biotin tag enables the subsequent detection and isolation of the probe-protein complex. Verifying that this "engagement" occurs specifically with the intended target inside a cell is paramount.
Core Methodologies for Confirming Target Engagement
Several techniques can be employed to confirm the on-target engagement of this compound probes. The primary methods, which will be compared in this guide, include:
-
Competitive Pull-Down Assays followed by Western Blotting: A classic and widely used method to demonstrate direct binding.
-
Mass Spectrometry-Based Proteomics: A powerful approach for unbiased, large-scale identification of protein targets.
-
Cellular Thermal Shift Assay (CETSA): A label-free method that assesses target engagement by measuring changes in protein thermal stability.
-
Photoaffinity Labeling (PAL): A technique that utilizes a photoreactive group on the probe to covalently link to the target protein upon photoactivation.
Comparison of Target Engagement Confirmation Methods
| Method | Principle | Advantages | Disadvantages | Quantitative? |
| Competitive Pull-Down & Western Blot | A biotinylated probe is used to pull down its target protein. Pre-treatment with a non-biotinylated version of the compound competes for binding, leading to a decrease in the pulled-down target.[1] | - Relatively straightforward and widely accessible.- Provides direct evidence of binding to the target of interest. | - Relies on the availability of a specific antibody for the target protein.[2]- Can be semi-quantitative. | Semi-quantitative |
| Mass Spectrometry-Based Proteomics | Biotinylated proteins are enriched and then identified and quantified using mass spectrometry.[3][4][5][6] | - Unbiased, enabling the identification of off-targets.- Can provide site-specific information on biotinylation.[7][8]- Highly sensitive.[5][6] | - Requires specialized equipment and expertise.- Data analysis can be complex. | Yes |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is measured to confirm target engagement.[9][10] | - Label-free; does not require modification of the compound.[11]- Can be performed in intact cells and tissues.[1][10]- Provides a measure of intracellular target engagement.[12] | - Indirect measure of binding.- Not all proteins are amenable to thermal shift analysis.[1] | Yes |
| Photoaffinity Labeling (PAL) | A photoreactive group on the probe forms a covalent bond with the target protein upon UV irradiation, allowing for subsequent identification.[13][14][15] | - Provides a "snapshot" of the binding event.- Can capture transient or weak interactions. | - Requires synthesis of a photo-probe.- UV irradiation can potentially damage cells. | Can be made quantitative |
Experimental Protocols
Competitive Pull-Down Assay followed by Western Blotting
This protocol is a standard method to qualitatively or semi-quantitatively assess target engagement.[1]
a. Cell Treatment:
-
Plate target cells and grow to desired confluency.
-
Pre-treat cells with varying concentrations of the non-biotinylated "competitor" compound for a specified time (e.g., 6 hours).[1]
-
Include a vehicle-only control.
b. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
c. Biotinylated Probe Incubation:
-
Incubate the cell lysates with the biotinylated olefin probe for a defined period (e.g., 1 hour) at 4°C.[1]
d. Affinity Purification:
-
Add streptavidin-coated beads (e.g., agarose or magnetic) to the lysates and incubate to capture the biotinylated probe-protein complexes.[3][16]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[17]
e. Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection with a chemiluminescent substrate.[17]
-
A dose-dependent decrease in the amount of pulled-down target protein in the presence of the competitor compound confirms on-target engagement.[1]
Mass Spectrometry-Based Target Identification
This approach provides a global and unbiased view of the proteins interacting with the this compound probe.
a. In-Cell Labeling and Lysis:
-
Treat cells with the this compound probe.
-
Lyse the cells and prepare the protein lysate as described above.
b. Enrichment of Biotinylated Proteins:
-
Use streptavidin affinity chromatography to enrich for biotinylated proteins from the total cell lysate.[4]
c. On-Bead Digestion:
-
Wash the streptavidin beads extensively to remove non-specific binders.
-
Perform on-bead digestion of the captured proteins using a protease such as trypsin.
d. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
-
The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to identify the amino acid sequences.
e. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by the biotinylated probe.
-
Quantitative proteomics techniques, such as SILAC or label-free quantification, can be used to determine the specificity of the interaction.[18]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular context without the need for a modified probe.[9][10]
a. Cell Treatment:
-
Treat cells with the compound of interest at various concentrations.
-
Include a vehicle control.
b. Thermal Challenge:
-
Heat the cell suspensions or lysates to a range of temperatures for a defined period (e.g., 3 minutes).[10]
c. Protein Extraction:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
d. Protein Quantification:
-
Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting, ELISA, or mass spectrometry.[11]
e. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of the target protein and confirms engagement.[10]
Visualizing the Workflows
Competitive Pull-Down Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 5. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Biotin-based Pulldown Assay to Validate mRNA Targets of Cellular miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
Cross-Validation of Biotin-Olefin Pull-Down Results: A Comparative Guide for Researchers
In the dynamic field of proteomics, the accurate identification of protein-protein interactions (PPIs) is paramount to unraveling complex cellular signaling pathways and accelerating drug discovery. The biotin-olefin pull-down assay, a sophisticated method utilizing bioorthogonal chemistry, has emerged as a powerful tool for capturing protein interactomes. However, rigorous cross-validation of the results obtained from this technique is crucial to ensure the reliability and biological relevance of the identified interactions. This guide provides a comprehensive comparison of the this compound pull-down method with established alternative techniques, supported by experimental data and detailed protocols, to aid researchers in designing robust validation strategies.
Performance Comparison of Protein-Protein Interaction Methodologies
The choice of a primary method for interactome analysis and its subsequent validation depends on various factors, including the nature of the protein of interest, the strength and transiency of the interactions, and the specific research question. The following table summarizes the key performance metrics of the this compound pull-down assay compared to common alternatives.
| Method | Principle | Typical No. of High-Confidence Interactors | Temporal Resolution | Spatial Resolution (Proximity) | Strengths | Limitations |
| This compound Pull-Down | Bioorthogonal ligation of a biotin-trans-cyclooctene (TCO) probe to a tetrazine-tagged bait protein, followed by streptavidin affinity purification. | 10s - 100s | High (labeling can be performed at specific time points) | High (captures direct and proximal interactors) | Covalent capture of transient interactions; high specificity due to bioorthogonal chemistry. | Requires genetic engineering to introduce the tag; potential for steric hindrance by the tag. |
| Co-Immunoprecipitation (Co-IP) | Use of a specific antibody to pull down a target protein and its interacting partners from a cell lysate. | 1s - 50s | Low (reflects a steady-state interactome) | Low (primarily captures stable complexes) | Captures endogenous protein complexes in a near-native state; no protein tagging required. | Antibody-dependent; may miss weak or transient interactions; potential for high background. |
| Proximity Ligation (BioID) | A promiscuous biotin ligase fused to a bait protein biotinylates proximal proteins in vivo. | 100s - 1000s | Low (requires long labeling times, typically hours) | Low (labeling radius of ~10 nm) | Captures transient and proximal interactions in a cellular context; does not require direct interaction. | Long labeling times can lead to artifacts; difficult to distinguish direct from indirect interactors. |
| Proximity Ligation (APEX) | An engineered peroxidase fused to a bait protein biotinylates proximal proteins upon addition of biotin-phenol and H₂O₂. | 100s - 1000s | High (labeling occurs within minutes) | Low (labeling radius of ~20 nm) | Captures transient and proximal interactions with high temporal resolution. | H₂O₂ can be toxic to cells; potential for labeling non-specific proteins due to radical diffusion. |
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and reliable results. Below are methodologies for the this compound pull-down and the widely used cross-validation technique, co-immunoprecipitation.
This compound (Biotin-TCO) Pull-Down Protocol
This protocol outlines the key steps for identifying protein interactors using a biotin-trans-cyclooctene (TCO) probe with a bait protein tagged with a tetrazine-containing unnatural amino acid.
1. Expression of the Tetrazine-Tagged Bait Protein:
-
Transfect mammalian cells with a plasmid encoding the bait protein with an in-frame amber stop codon (TAG) at the desired tagging site, and a plasmid for the corresponding aminoacyl-tRNA synthetase/tRNA pair for incorporating a tetrazine-bearing unnatural amino acid.
-
Culture the cells in a medium supplemented with the tetrazine-containing unnatural amino acid for 48-72 hours to allow for protein expression and incorporation of the tag.
2. Cell Lysis and Biotin-TCO Labeling:
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Add the Biotin-TCO probe to the cell lysate to a final concentration of 10-100 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation to allow for the bioorthogonal reaction between the tetrazine and the TCO.
3. Affinity Purification of Biotinylated Proteins:
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., higher salt concentration) can be performed.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion with trypsin.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by reduction, alkylation, and tryptic digestion if not already performed).
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and quantify their abundance using a suitable data analysis pipeline (e.g., MaxQuant).
-
Compare the protein abundances in the experimental sample to a negative control (e.g., cells expressing the bait protein without the tetrazine amino acid) to identify specific interactors.
Co-Immunoprecipitation Protocol for Cross-Validation
This protocol describes the steps to validate a putative interaction identified by the this compound pull-down.
1. Cell Lysis:
-
Harvest cells endogenously expressing the bait and prey proteins.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., a Tris-based buffer with mild detergents like NP-40 or Triton X-100, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Add a primary antibody specific to the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
3. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP wash buffer (similar to lysis buffer but may have a slightly different detergent concentration) to remove non-specifically bound proteins.
4. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the separated proteins by Western blotting using an antibody specific to the putative interacting prey protein. The presence of a band for the prey protein in the immunoprecipitate of the bait protein confirms the interaction.
Mandatory Visualizations
Diagrams are crucial for understanding complex experimental workflows and biological pathways.
This compound Pull-Down Workflow
Caption: Workflow of the this compound pull-down assay.
Cross-Validation Logic
Caption: Logical flow for cross-validating pull-down results.
Example Signaling Pathway: MEK1 Interaction Network
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. A this compound pull-down targeting MEK1, a central kinase in this pathway, can identify its direct and proximal interactors, providing insights into its regulation and function.
Caption: MEK1 interactions within the MAPK signaling pathway.
A Comparative Guide to the Efficiency of Biotinylated Olefin Metathesis Catalysts
For researchers and professionals in drug development and chemical biology, the conjugation of molecules to biotin via olefin metathesis is a critical tool. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and applicability in various solvent systems. This guide provides an objective comparison of the performance of several biotinylated olefin metathesis catalysts, supported by experimental data, to aid in catalyst selection for specific research needs.
Performance of Biotinylated Catalysts in Ring-Closing Metathesis
A key study by Kajetanowicz et al. synthesized and evaluated nine biotinylated Grubbs-Hoveyda and Grubbs-type catalysts and compared their performance against the well-established second-generation Grubbs-Hoveyda catalyst (Hov II).[1] The efficiency of these catalysts was tested in the ring-closing metathesis (RCM) of N-tosyl diallylamine and a coumarin precursor.[1] The results highlight that the catalyst structure, particularly the position of the biotin moiety on the N-heterocyclic carbene (NHC) ligand, critically influences catalytic activity.[1][2]
Comparison in an Organic Solvent (Dichloromethane)
In the RCM of N-tosyl diallylamine in dichloromethane (DCM), several of the novel biotinylated catalysts demonstrated high efficiency. The data reveals that catalysts with two bulky aromatic substituents on the NHC ligand generally exhibit the highest activity and stability.[1] For instance, Biot-1 and Biot-m-ABA-1 showed excellent conversions. In contrast, catalysts with an alkyl substituent on the NHC, such as Biot-2 and Biot-m-ABA-2, were less active.[1] Interestingly, the Grubbs-type catalyst, Biot-5, also performed well, achieving a high yield.[1]
For the more challenging RCM of a coumarin precursor, which bears an electron-withdrawing group, higher catalyst loading was required.[1] Under these conditions, Biot-1 and Biot-2 achieved near-quantitative conversions, while other biotinylated Hoveyda-type catalysts gave moderate yields. The Grubbs-type catalyst Biot-5 showed lower efficiency in this case.[1]
Table 1: Catalyst Performance in Ring-Closing Metathesis of N-Tosyl Diallylamine in Dichloromethane [1]
| Catalyst | Type | Conversion (%) |
| Hov II | Hoveyda-Grubbs (2nd Gen) | 99 |
| Biot-1 | Biotinylated Hoveyda-type | 99 |
| Biot-m-ABA-1 | Biotinylated Hoveyda-type | 99 |
| Biot-2 | Biotinylated Hoveyda-type | 50 |
| Biot-m-ABA-2 | Biotinylated Hoveyda-type | 60 |
| Biot-3 | Biotinylated Hoveyda-type | 80 |
| Biot-m-ABA-3 | Biotinylated Hoveyda-type | 70 |
| Biot-4 | Biotinylated Hoveyda-type | 75 |
| Biot-5 | Biotinylated Grubbs-type | 85 |
Table 2: Catalyst Performance in Ring-Closing Metathesis of Coumarin Precursor in Dichloromethane [1]
| Catalyst | Type | Conversion (%) |
| Biot-1 | Biotinylated Hoveyda-type | 98 |
| Biot-2 | Biotinylated Hoveyda-type | 99 |
| Biot-3 | Biotinylated Hoveyda-type | 55 |
| Biot-m-ABA-1 | Biotinylated Hoveyda-type | 45 |
| Biot-m-ABA-2 | Biotinylated Hoveyda-type | 50 |
| Biot-m-ABA-3 | Biotinylated Hoveyda-type | 45 |
| Biot-4 | Biotinylated Hoveyda-type | 50 |
| Biot-5 | Biotinylated Grubbs-type | 22 |
Performance in Aqueous Media
Aqueous-phase metathesis remains a significant challenge.[1] When the RCM of N-tosyl diallylamine was conducted in a mixture of water and DMSO, there was a dramatic decrease in yields for most catalysts compared to the reactions in DCM.[1] This is likely due to the limited stability of the catalysts in water, as evidenced by a color change of the reaction mixtures from green or purple to brownish.[1] However, the standard Hoveyda-Grubbs second-generation catalyst (Hov II) still provided a respectable 75% yield. Among the biotinylated catalysts, Biot-m-ABA-1 was the most effective in the aqueous environment, though its yield was significantly lower than in the organic solvent.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
General Procedure for Ring-Closing Metathesis in Dichloromethane
The RCM of diallyl tosylamide was performed with 1 mol% of the biotinylated catalyst and a 0.1 M substrate concentration at 37 °C in dichloromethane.[1] For the RCM of the coumarin precursor, a higher catalyst loading of 5 mol% was used with a 0.025 M substrate concentration at 37 °C in dichloromethane, owing to the lower reactivity of the substrate.[1] All RCM reactions were analyzed by reversed-phase HPLC, which revealed no product isomerization.[1]
General Procedure for Ring-Closing Metathesis in Aqueous Solution
For the reactions in aqueous media, a stock solution of the catalyst in DMSO was prepared.[1] A stock solution of N-tosyl diallylamine was also prepared in DMSO. In a reaction vessel, a 0.25 mM stock solution of the protein (if used in the context of creating an artificial metalloenzyme) in buffer or water was combined with the catalyst stock solution and vortexed. The substrate stock solution was then added, and the reaction was carried out in an orbital shaker for 16 hours at 40°C.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for aqueous-phase ring-closing metathesis.
Caption: Workflow for organic-phase ring-closing metathesis.
Conclusion
The choice of an olefin metathesis catalyst for biotin-related applications is dependent on the specific substrate and reaction conditions. For reactions in organic solvents, several biotinylated Hoveyda-type catalysts, such as Biot-1 and Biot-m-ABA-1, and the Grubbs-type catalyst Biot-5, offer efficiencies comparable to or exceeding that of the standard second-generation Hoveyda-Grubbs catalyst. However, for challenging aqueous-phase metathesis, catalyst stability is a major concern, and while progress has been made, further optimization is needed to achieve high yields. The data presented in this guide provides a foundation for researchers to make informed decisions when selecting a catalyst for their biotinylation and other metathesis reactions.
References
A Comparative Guide to Biotin-Olefin Probes for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively label and track biomolecules within a living organism is paramount for advancing our understanding of complex biological processes and for the development of novel therapeutics. Biotin-olefin probes, utilized in bioorthogonal chemistry, have emerged as a powerful tool for in vivo studies, offering high specificity and efficiency. This guide provides an objective comparison of this compound probes with other in vivo labeling alternatives, supported by experimental data and detailed protocols.
Overview of this compound Probes and Bioorthogonal Chemistry
This compound probes are molecules that contain both a biotin tag for detection and purification, and an olefin functional group. The olefin moiety, most commonly a strained trans-cyclooctene (TCO), is designed to react with a specific partner molecule in a bioorthogonal manner. This means the reaction is highly selective and does not interfere with native biological processes. The most prevalent bioorthogonal reaction for this compound probes in vivo is the inverse-electron-demand Diels-Alder cycloaddition between a TCO-containing probe and a tetrazine (Tz)-labeled biomolecule of interest.[1][2][3] This "click chemistry" approach allows for a two-step labeling strategy, often referred to as pre-targeting, which significantly enhances the signal-to-noise ratio in imaging and detection experiments.[1][4]
Comparison with Alternative In Vivo Labeling Methods
This compound probes, particularly those utilizing TCO-tetrazine ligation, offer distinct advantages over other in vivo labeling techniques. The key performance indicators are summarized in the table below, followed by a detailed comparison.
| Feature | This compound (TCO-Tetrazine) | Ruthenium-Catalyzed Olefin Metathesis | Photo-Click Chemistry (Tetrazole-Alkene) | Traditional Biotinylation (e.g., BioID/TurboID) |
| Principle | Bioorthogonal [4+2] cycloaddition[1][2] | Catalytic carbon-carbon double bond formation[5][6][7] | Light-induced [3+2] cycloaddition[8] | Proximity-dependent enzymatic biotinylation[9] |
| In Vivo Reaction Rate | Very Fast (up to 106 M-1s-1)[10] | Moderate | Fast (upon photoactivation) | Slow to Fast (minutes to hours)[9] |
| Specificity | High (Bioorthogonal)[3] | Moderate (potential side reactions)[11] | High (Spatially controlled by light)[8][12] | Proximity-dependent, not target-specific |
| Signal-to-Noise Ratio | High (Pre-targeting allows clearance of unbound probe)[1][13] | Variable | High (Temporally and spatially controlled)[8] | Variable (background biotinylation can be an issue) |
| Toxicity | Low (metal-free)[3] | Potential ruthenium toxicity[11] | Low (light-induced) | Low |
| Temporal Control | Good (injection timing) | Limited | Excellent (light-activated)[8][12] | Good (biotin administration timing) |
| Spatial Control | Limited (relies on target expression) | Limited | Excellent (light-directed)[8][12] | Limited (relies on fusion protein localization) |
This compound (TCO-Tetrazine Ligation)
This method excels in its rapid, catalyst-free reaction kinetics and high specificity, making it ideal for in vivo applications where low concentrations of reactants are desirable.[1][2][3] The pre-targeting approach, where a TCO-labeled antibody or small molecule is first administered and allowed to accumulate at the target site before the injection of a smaller, rapidly clearing tetrazine-biotin probe, results in a high signal-to-background ratio.[1][4] This is particularly advantageous for imaging modalities like PET and SPECT.[4]
Ruthenium-Catalyzed Olefin Metathesis
This technique utilizes ruthenium catalysts to form new carbon-carbon double bonds. While it has been demonstrated to work in biological systems, including in blood, potential toxicity from the ruthenium catalyst and the possibility of side reactions with endogenous olefins are concerns for in vivo applications.[5][11] However, recent developments in creating artificial metalloenzymes aim to improve biocompatibility and catalytic efficiency in vivo.[5]
Photo-Click Chemistry (Tetrazole-Alkene Cycloaddition)
This method offers exceptional spatiotemporal control, as the reaction is initiated by light.[8][12] This allows for precise labeling of specific tissues or even subcellular structures. The reaction is fluorogenic, meaning the product is fluorescent, which simplifies detection.[8] The main limitation is the need for light penetration into the tissue, which can be challenging for deep-tissue imaging in larger animals.
Traditional Biotinylation (e.g., BioID/TurboID)
These methods use engineered biotin ligases fused to a protein of interest to biotinylate nearby proteins.[9] While powerful for identifying protein-protein interactions in a cellular context, they are not suitable for labeling specific, pre-determined targets with a small molecule probe. The labeling is proximity-based rather than a direct, covalent modification of a specific target molecule.
Experimental Protocols
In Vivo Pre-targeted Imaging using Biotin-TCO and Radiolabeled Tetrazine
This protocol is adapted from studies performing pre-targeted PET imaging in mouse models.[14][15]
Materials:
-
TCO-conjugated targeting molecule (e.g., antibody, small molecule)
-
Radiolabeled tetrazine-biotin probe (e.g., 18F-Tz-biotin)
-
Tumor-bearing mouse model
-
PET/CT scanner
-
Saline solution for injection
Procedure:
-
Antibody-TCO Administration: Intravenously inject the TCO-conjugated antibody into the tumor-bearing mice. The typical dose will depend on the antibody and target but is often in the range of 20 mg/kg.[14]
-
Accumulation and Clearance: Allow the antibody-TCO conjugate to accumulate at the tumor site and clear from circulation. This pre-targeting period is crucial for achieving a high signal-to-noise ratio and can range from 24 to 72 hours.[14][15]
-
Tetrazine-Biotin Probe Injection: After the clearance period, intravenously inject the radiolabeled tetrazine-biotin probe. The amount of radioactivity will depend on the specific isotope and imaging setup.
-
In Vivo Reaction and Imaging: The tetrazine probe will rapidly react with the TCO-modified antibody at the tumor site via the inverse-electron-demand Diels-Alder reaction.[1][2]
-
PET/CT Imaging: Perform PET/CT imaging at various time points post-injection of the tetrazine probe (e.g., 1, 2, and 4 hours) to visualize the localization of the probe at the target site.[14]
-
Biodistribution Analysis: After the final imaging session, euthanize the animals and collect tissues of interest (tumor, blood, liver, kidneys, etc.) to quantify the radioactivity and determine the biodistribution of the probe.[16][17]
In Vivo Ruthenium-Catalyzed Olefin Metathesis
This protocol is a generalized workflow based on emerging in vivo applications.[5]
Materials:
-
Water-soluble ruthenium catalyst (e.g., Hoveyda-Grubbs type) or an artificial metalloenzyme formulation[5]
-
Olefin-containing substrate to be labeled
-
Olefin-containing biotin probe
-
Animal model
-
Analytical instrumentation for detecting the product (e.g., LC-MS)
Procedure:
-
Substrate Administration: Administer the olefin-containing substrate to the animal model.
-
Catalyst Administration: Administer the ruthenium catalyst. The dosage and formulation are critical to minimize toxicity and maximize efficacy.[5]
-
Probe Administration: Administer the olefin-containing biotin probe.
-
In Vivo Reaction: The catalyst will facilitate the cross-metathesis reaction between the substrate and the probe in vivo.
-
Sample Collection and Analysis: Collect tissue or blood samples at various time points and analyze for the presence of the biotinylated product using appropriate analytical methods.
In Vivo Photo-Click Chemistry Labeling
This protocol outlines a general procedure for light-activated labeling.[8][12]
Materials:
-
Alkene-modified molecule of interest
-
Tetrazole-biotin probe
-
Light source (e.g., UV or two-photon laser)
-
Animal model (suitable for light penetration, e.g., zebrafish or superficial tissue in mice)
-
Fluorescence microscopy setup
Procedure:
-
Probe Administration: Administer the tetrazole-biotin probe to the animal.
-
Targeted Illumination: Precisely illuminate the target tissue or region of interest with the appropriate wavelength of light to activate the tetrazole, forming a reactive nitrile imine intermediate.[8]
-
In Situ Reaction: The nitrile imine will then rapidly react with the alkene-modified molecule of interest.
-
Fluorescence Imaging: The resulting pyrazoline product is often fluorescent, allowing for direct visualization of the labeled molecule in vivo using fluorescence microscopy.[8]
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound probes.
Conclusion
This compound probes, particularly those that leverage the rapid and bioorthogonal TCO-tetrazine ligation, represent a significant advancement for in vivo studies. Their high specificity, fast reaction kinetics, and the ability to achieve high signal-to-noise ratios through pre-targeting strategies make them a superior choice for many applications, especially in the field of molecular imaging. While alternative methods like ruthenium-catalyzed olefin metathesis and photo-click chemistry offer unique capabilities such as catalytic turnover and precise spatiotemporal control, respectively, the TCO-tetrazine system currently provides the most robust and widely applicable platform for in vivo bioorthogonal labeling. As research in this area continues, we can expect the development of even more sophisticated and powerful this compound probes for elucidating complex biological systems and accelerating drug discovery.
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic olefin metathesis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imaging Biotin Trafficking In Vivo with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of endogenous biotin on the biodistribution of labelled biotin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiol-Reactive Bioconjugation: Biotin vs. Maleimide Chemistry
For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is paramount. Among the various strategies, targeting sulfhydryl groups on cysteine residues offers a site-specific approach. This guide provides a comprehensive comparison of two prominent thiol-reactive chemistries: biotin-based reagents and maleimides. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols for their application.
At a Glance: Biotin-Thiol vs. Maleimide-Thiol Chemistry
| Feature | Biotin-Thiol Chemistry (Iodoacetamide/Maleimide) | Maleimide-Thiol Chemistry |
| Primary Target | Free sulfhydryl groups (-SH) on cysteine residues. | Free sulfhydryl groups (-SH) on cysteine residues. |
| Reaction Type | Nucleophilic substitution (Iodoacetamide) or Michael addition (Maleimide). | Michael addition. |
| Bond Formed | Stable thioether bond. | Thiosuccinimide linkage (a type of thioether bond). |
| Reaction pH | 7.0 - 8.5 (Iodoacetamide); 6.5 - 7.5 (Maleimide).[1] | 6.5 - 7.5.[2] |
| Reaction Speed | Generally rapid. | Very rapid, often considered a "click" reaction.[3] |
| Specificity | High for thiols within the optimal pH range. | Highly chemoselective for thiols at pH 6.5-7.5. |
| Bond Stability | Iodoacetamide forms a very stable, irreversible thioether bond. Biotin-maleimide adducts share stability concerns with other maleimides. | The thiosuccinimide linkage is susceptible to a retro-Michael reaction (thiol exchange) and hydrolysis, leading to potential instability, especially in vivo.[2][4][5] |
| Key Side Reactions | Potential for reaction with other nucleophiles at higher pH. | Retro-Michael reaction (thiol exchange), hydrolysis of the maleimide ring, and thiazine rearrangement with N-terminal cysteines.[2][3][6] |
| Reversibility | Generally irreversible. | The thioether bond can be reversible, particularly in thiol-rich environments.[2] |
Delving Deeper: Reaction Mechanisms and Stability
Maleimide Chemistry: The Workhorse of Thiol Conjugation
Maleimide-based reagents are widely used for their high reactivity and specificity towards sulfhydryl groups under mild conditions.[4] The reaction proceeds via a Michael addition, where the thiol group acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring.[3] This forms a stable thiosuccinimide linkage.[3]
However, the stability of this linkage is a critical consideration, particularly for in vivo applications like antibody-drug conjugates (ADCs). The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols such as glutathione, leading to the dissociation of the conjugate.[2][4] Furthermore, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. To address these stability issues, strategies such as inducing hydrolysis of the thiosuccinimide ring post-conjugation or using specialized maleimides have been developed.[2][5]
Biotin-Thiol Chemistry: A Stable Alternative
Biotinylation of thiols can be achieved using several reagents, with biotin-iodoacetamide and biotin-maleimide being prominent examples.[7]
-
Biotin-Iodoacetamide: This reagent reacts with thiols via a nucleophilic substitution reaction, forming a highly stable and irreversible thioether bond.[8] The reaction is typically carried out at a slightly higher pH (7.0-8.5) compared to maleimides.[1]
-
Biotin-Maleimide: This reagent functions identically to other maleimides, forming a thiosuccinimide linkage with the same potential stability concerns.[9] However, the biotin moiety itself provides a powerful affinity handle for detection and purification via streptavidin or avidin.
-
Biotin-HPDP: This reagent offers a reversible disulfide bond formation with cysteine residues, which can be advantageous for applications requiring cleavable conjugation.[10]
Visualizing the Chemistry
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotin-hpdp.com [biotin-hpdp.com]
Assessing the Bioorthogonality of Biotin-Olefin Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective labeling of biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the covalent attachment of probes, such as biotin, to specific targets within the complexity of living systems. While the term "biotin-olefin reaction" does not refer to a single, well-defined bioorthogonal reaction, it encompasses several strategies that utilize the reactivity of carbon-carbon double bonds (olefins or alkenes) for biotinylation. This guide provides a comprehensive comparison of these olefin-based biotinylation methods with established bioorthogonal reactions, supported by experimental data and detailed protocols.
Comparison of Key Performance Metrics
The bioorthogonality of a reaction is assessed by several key parameters, including its rate, stability, and impact on cell viability. The following tables summarize the quantitative performance of various bioorthogonal reactions, including those involving olefins, to facilitate an objective comparison.
Table 1: Reaction Kinetics of Bioorthogonal Biotinylation Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Olefin-Based Reactions | |||
| Ruthenium-Catalyzed Olefin Metathesis | Biotinylated Grubbs-Hoveyda Catalyst + Alkene | Catalyst- and substrate-dependent | Biotin is part of the catalyst, not a direct reactant with a cellular olefin. |
| Tetrazole-Alkene Cycloaddition (Photoclick) | Biotinylated Tetrazole + Alkene | 0.002 - 7300[1][2] | Photoinducible reaction; rate is highly dependent on the substituents of the tetrazole and alkene. |
| Thiol-Ene Reaction | Biotinylated Thiol + Alkene | Varies with initiator and substrate | Radical-mediated or base-catalyzed; kinetics are influenced by the nature of the thiol and alkene. |
| Alternative Bioorthogonal Reactions | |||
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | ~0.6 - 1.0[3] | Widely used due to its biocompatibility and good kinetics without a catalyst. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10² - 10³ | Fast kinetics but requires a copper catalyst, which can be toxic to cells. |
| Inverse Electron Demand Diels-Alder (iEDDA) | Tetrazine + trans-Cyclooctene (TCO) | Up to 10⁶ | Exceptionally fast kinetics, making it suitable for in vivo applications. |
| Staudinger Ligation | Azide + Phosphine | ~0.0025 | One of the first bioorthogonal reactions; suffers from relatively slow kinetics. |
Table 2: Stability and Biocompatibility of Bioorthogonal Reactions
| Reaction Type | Reagent Stability | Linkage Stability | Cell Viability/Toxicity |
| Olefin-Based Reactions | |||
| Ruthenium-Catalyzed Olefin Metathesis | Catalyst can be sensitive to air and water. | Stable C=C bond. | Ruthenium catalysts can exhibit cytotoxicity. |
| Tetrazole-Alkene Cycloaddition (Photoclick) | Tetrazoles are generally stable; requires UV light for activation. | Stable pyrazoline linkage. | Generally low cytotoxicity reported.[4] |
| Thiol-Ene Reaction | Thiols can be prone to oxidation. | Stable thioether bond. | Generally considered biocompatible. |
| Alternative Bioorthogonal Reactions | |||
| SPAAC | Azides and cyclooctynes are generally stable. | Stable triazole ring. | High cell viability. |
| CuAAC | Azides and alkynes are stable. | Stable triazole ring. | Copper catalyst is cytotoxic. |
| iEDDA | Tetrazines can be susceptible to hydrolysis. | Stable dihydropyridazine linkage. | High cell viability. |
| Staudinger Ligation | Phosphines can be oxidized. | Stable amide bond. | High cell viability. |
Reaction Mechanisms and Workflows
Visualizing the underlying chemical transformations and experimental procedures is crucial for understanding and implementing these bioorthogonal strategies.
Caption: Reaction mechanisms for olefin-based and alternative bioorthogonal biotinylation reactions.
Caption: General experimental workflow for assessing the bioorthogonality of a biotinylation reaction.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of bioorthogonal reactions.
Protocol 1: Determination of Second-Order Rate Constant (k₂) by ¹H NMR Spectroscopy
This protocol is suitable for monitoring the reaction between a biotinylated probe and a small-molecule model of the tagged biomolecule.
-
Reagent Preparation:
-
Prepare stock solutions of the biotinylated probe and the alkene- or alkyne-containing small molecule in a deuterated solvent (e.g., DMSO-d₆, D₂O) at known concentrations.
-
Include an internal standard (e.g., 1,3,5-trimethoxybenzene) in one of the stock solutions for accurate concentration determination.
-
-
Reaction Monitoring:
-
In an NMR tube, mix the reactant solutions to achieve the desired final concentrations. One reactant should be in pseudo-first-order excess (typically 10-fold or higher).
-
Immediately acquire a ¹H NMR spectrum to establish the t=0 time point.
-
Acquire subsequent spectra at regular time intervals until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
Integrate the signals of a characteristic proton for one of the reactants and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting linear fit represents the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the reactant in excess: k₂ = k' / [excess reactant].
-
Protocol 2: Assessment of Cell Viability using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the bioorthogonal reagents (both the biotinylated probe and the tagged substrate, if applicable) and the catalyst (if any). Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the cells for a period relevant to the intended bioorthogonal labeling experiment (e.g., 1, 6, 24 hours).
-
-
MTT Assay:
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[5]
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Calculate cell viability as a percentage of the vehicle-only control.
-
Plot cell viability versus reagent concentration to determine the cytotoxic effects.
-
Conclusion
The selection of an appropriate bioorthogonal reaction for biotinylation depends on the specific experimental context. Olefin-based methods, such as the photoinducible tetrazole-alkene cycloaddition and thiol-ene reactions, offer valuable alternatives to more established chemistries. The tetrazole-alkene cycloaddition provides the unique advantage of spatiotemporal control through light activation. Ruthenium-catalyzed olefin metathesis, while a powerful C-C bond-forming reaction, is more suited for applications where the biotin moiety is part of a targeted catalyst. In contrast, SPAAC and iEDDA reactions generally exhibit superior kinetics and biocompatibility for direct biomolecule labeling. A thorough assessment of the reaction kinetics, stability, and cytotoxicity, using standardized protocols, is crucial for making an informed decision and ensuring the success of any bioorthogonal labeling experiment.
References
- 1. Fast Alkene Functionalization In Vivo by Photoclick Chemistry: HOMO-Lifting of Nitrile Imine Dipoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterically shielded tetrazoles for fluorogenic photoclick reaction: Tuning cycloaddition rate and product fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiology.elte.hu [physiology.elte.hu]
Safety Operating Guide
Personal protective equipment for handling Biotin-olefin
Disclaimer: A specific Safety Data Sheet (SDS) for Biotin-olefin is not currently available. The following guidance is a synthesis of safety information for Biotin and general safety protocols for olefinic compounds. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational handling and disposal.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from potential splashes or dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber), inspected before each use. | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a respirator with a particulate filter may be necessary. | Minimizes inhalation of dust or aerosols.[1] |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Minimize the creation of dust or aerosols.
-
Use only non-sparking tools to prevent ignition sources, as olefins can be flammable.[4]
-
Keep containers tightly closed when not in use.[5]
-
-
Post-Handling:
III. Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Collect all waste materials, including unused this compound and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled waste container.
-
-
Containerization:
-
Ensure the waste container is properly sealed to prevent leaks or spills.
-
-
Disposal:
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
